Abietic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWGJHLUYNHPMX-ONCXSQPRSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Record name | ABIETIC ACID | |
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Related CAS |
10248-55-2 (unspecified copper salt), 13463-98-4 (calcium salt), 14351-66-7 (hydrochloride salt), 23250-44-4 (potassium salt), 66104-40-3 (strontium salt), 66104-41-4 (barium salt), 67816-10-8 (Pd(+2) salt), 6798-76-1 (zinc salt) | |
| Record name | Abietic acid | |
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DSSTOX Substance ID |
DTXSID7022047 | |
| Record name | Abietic acid | |
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Molecular Weight |
302.5 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish resinous powder. (NTP, 1992), Yellow solid; [Hawley] Colorless crystalline solid; [MSDSonline] | |
| Record name | ABIETIC ACID | |
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Boiling Point |
482 °F at 9 mmHg (NTP, 1992) | |
| Record name | ABIETIC ACID | |
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CAS No. |
514-10-3, 8050-09-7, 15522-12-0 | |
| Record name | ABIETIC ACID | |
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| Record name | Abietic acid | |
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| Record name | Abietic acid dimer | |
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| Record name | ABIETIC ACID | |
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| Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bR,10aR)- | |
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| Record name | ABIETIC ACID | |
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Melting Point |
343 to 345 °F (NTP, 1992) | |
| Record name | ABIETIC ACID | |
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| URL | https://cameochemicals.noaa.gov/chemical/19698 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
What are the physicochemical properties of abietic acid?
An In-depth Technical Guide to the Physicochemical Properties of Abietic Acid
Introduction
This compound, also known as abietinic acid or sylvic acid, is a naturally occurring diterpenoid resin acid. It is the most abundant of several closely related organic acids that constitute the majority of rosin, the solid portion of the oleoresin from coniferous trees, particularly pines. Structurally, this compound is a complex molecule with a tricyclic framework, two alkene groups, and a carboxylic acid functional group (C₂₀H₃₀O₂).[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. Its versatile chemical nature makes it a valuable precursor in the synthesis of various compounds with potential therapeutic applications, including antitumor, anti-inflammatory, and antibacterial agents.[2]
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of this compound, compiled from various sources.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₂ | [3][4] |
| Molar Mass | 302.45 g/mol | [1][4] |
| Appearance | Colorless solid (pure); Yellowish resinous powder or chunks (commercial) | [1][5] |
| Density | 1.06 g/mL | [1][6] |
| Refractive Index | ~1.4800 (estimate) | [7][8] |
Table 2: Thermal Properties
| Property | Value | Source |
| Melting Point | 172–175 °C (445–448 K) for pure samples.[1][9] Commercial grades may melt as low as 85 °C.[1] Other reported ranges include 139-142 °C and 150-165 °C.[5] | [1][5][7][9] |
| Boiling Point | 440 °C (713 K).[7][8] Also reported as 250 °C at 9 mmHg.[3][5] | [3][5][7][8] |
| Flash Point | 208 °C (481 K) | [7] |
| Molar Fusion Enthalpy | 19.44 kJ·mol⁻¹ | [10] |
Table 3: Solubility Profile
| Solvent | Solubility | Source |
| Water | Insoluble | [1][7] |
| Alcohols (Ethanol, Methanol) | Soluble.[1] Solubility in ethanol is ~20 mg/mL.[11] Solubility increases with temperature and carbon chain length of the alcohol (n-butanol > n-propanol > ethanol > methanol).[12] | [1][11][12] |
| Ethers (Diethyl Ether) | Soluble | [1][7] |
| Ketones (Acetone) | Soluble | [1][7] |
| Other Organic Solvents | Soluble in DMSO (~30 mg/mL), DMF (~30 mg/mL), petroleum ether, benzene, and chloroform.[1][7][9][11] | [1][7][9][11] |
| Aqueous Buffers | Sparingly soluble.[11] For maximum solubility, it should first be dissolved in DMSO.[11] A 1:20 DMSO:PBS (pH 7.2) solution has a solubility of ~0.04 mg/mL.[11] | [11] |
Table 4: Spectroscopic and Chemical Properties
| Property | Value | Source |
| pKa | 7.62 (at 25 °C) | [13] |
| LogP (Octanol/Water) | 6.460 | [7] |
| UV-Vis λmax | 241 nm.[11][14] Other peaks reported at 235 nm and 250 nm.[9] | [9][11][14] |
| Specific Optical Rotation [α]D | -106° (c=1 in absolute alcohol, at 24 °C).[7][9] Another determination found -105.4°.[10] | [7][9][10] |
Experimental Methodologies
Detailed protocols for determining the physicochemical properties of this compound are crucial for reproducible research.
Determination of Thermal Properties (Melting Point and Enthalpy of Fusion)
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample of purified this compound (typically 1-5 mg) is placed into an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrumentation: A calibrated Differential Scanning Calorimeter is used.
-
Analysis Conditions: The sample and reference pans are heated at a constant, controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak is observed as the sample melts.
-
Data Interpretation: The onset temperature of the peak is taken as the melting point.[12] The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).[10]
Determination of Solubility
Methodology: Dynamic Method with Laser Monitoring
-
System Setup: A known mass of this compound is added to a jacketed glass vessel containing a known volume of the solvent (e.g., ethanol). The vessel is equipped with a magnetic stirrer, a precision thermometer, and a laser monitoring system that passes a beam through the solution to a detector.
-
Procedure: The solution is heated slowly and stirred continuously. Initially, with undissolved solid, the laser signal is scattered.
-
Equilibrium Point Detection: The temperature at which the last solid particle dissolves, resulting in a sharp, stable increase in the laser signal transmission, is recorded as the equilibrium temperature for that concentration.
-
Data Correlation: The experiment is repeated with different concentrations to generate a solubility curve as a function of temperature.[12] These data can then be correlated using thermodynamic models like the Wilson or NRTL equations.[12]
Spectroscopic Analysis (UV-Vis Absorption)
Methodology: UV-Visible Spectrophotometry
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a known mass in a UV-transparent solvent, such as ethanol or ethyl acetate.[15] This stock is then serially diluted to create a set of standards with known concentrations.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Analysis: The instrument is blanked using the pure solvent. The absorbance of each standard and the unknown sample is measured across a wavelength range (e.g., 200-400 nm).
-
Data Interpretation: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum. For this compound, characteristic peaks are observed around 241 nm and 250 nm.[15] This method is also used for qualitative identification in complex mixtures, such as detecting its presence in prepared medicines.[14]
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of this compound from its natural source, pine rosin, connecting several of the discussed properties and analytical techniques.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. foreverest.net [foreverest.net]
- 3. This compound | C20H30O2 | CID 10569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Abietic_acid [chemeurope.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound CAS#: 514-10-3 [m.chemicalbook.com]
- 9. This compound [drugfuture.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pKa values [stenutz.eu]
- 14. shimadzu.com [shimadzu.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Architecture of Defense: An In-depth Guide to Abietic Acid Biosynthesis in Coniferous Trees
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Abietic acid, a principal diterpene resin acid (DRA), is a cornerstone of the sophisticated chemical defense system in coniferous trees. As a major component of oleoresin, it provides a formidable barrier against insect pests and pathogenic fungi.[1] Beyond its ecological significance, this compound and its derivatives are gaining attention in drug development for a range of bioactivities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This technical guide provides a comprehensive exploration of the this compound biosynthesis pathway, detailing the enzymatic steps from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the final product. It includes quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols for pathway investigation, and visual diagrams of the core pathway and associated experimental workflows to facilitate a deeper understanding for research and development applications.
The Core Biosynthesis Pathway
The synthesis of this compound is a multi-step enzymatic process localized within the plastids and endoplasmic reticulum of specialized secretory cells in conifers. The pathway can be broadly divided into two major stages: the cyclization of the linear precursor GGPP to form the core tricyclic diterpene skeleton, followed by a series of sequential oxidations.
Stage 1: Cyclization Cascade
The journey begins with the universal C20 diterpene precursor, Geranylgeranyl Pyrophosphate (GGPP) .[1] A bifunctional enzyme, Abietadiene Synthase (AS) , catalyzes a two-step cyclization reaction at two distinct active sites.[2][3]
-
Protonation-initiated Cyclization: At the first active site (Class II), GGPP is protonated, initiating a cyclization cascade that forms a bicyclic intermediate, (+)-Copalyl D pyrophosphate ((+)-CPP) .[4]
-
Ionization-initiated Cyclization and Rearrangement: The (+)-CPP intermediate is then channeled to the second active site (Class I). Here, the diphosphate group is ionized, initiating a second cyclization to form the third ring. This is followed by a series of carbocation-mediated rearrangements, including a critical 1,2-methyl migration, which establishes the characteristic isopropyl group of the abietane skeleton. The reaction terminates with deprotonation to yield a mixture of diterpene olefins, primarily (-)-Abietadiene .[1][2][4]
Stage 2: Sequential Oxidation
The hydrocarbon intermediate, abietadiene, undergoes a three-step oxidation at the C18 methyl group to form the final carboxylic acid. This process is catalyzed by membrane-bound cytochrome P450 monooxygenases (CYPs) located on the endoplasmic reticulum, followed by a soluble dehydrogenase.
-
First Hydroxylation: A multifunctional cytochrome P450, specifically from the CYP720B family (e.g., CYP720B4) , catalyzes the hydroxylation of abietadiene to form Abietadienol .
-
Second Oxidation (Dehydrogenation): The same CYP720B4 enzyme catalyzes the further oxidation of abietadienol into Abietadienal .
-
Final Oxidation: A soluble Abietadienal Dehydrogenase , utilizing NAD+ as a cofactor, catalyzes the final oxidation of abietadienal to produce This compound .
The following diagram illustrates the core biosynthetic pathway from GGPP to this compound.
Quantitative Data
The efficiency and regulation of the this compound pathway are governed by the kinetic properties of its enzymes and the resulting concentrations of intermediates and products within the tree's tissues.
Enzyme Kinetic Parameters
The following tables summarize the kinetic parameters for the key enzymes in the pathway: Abietadiene Synthase (AS) from Abies grandis and a representative multifunctional Cytochrome P450 (CYP720B4) from Picea sitchensis.
| Table 1: Kinetic Parameters for Abies grandis Abietadiene Synthase (AgAS) | |||
| Reaction Step (Active Site) | Substrate | Km (µM) | kcat (s-1) |
| Class II (CPP Synthase) | GGPP | 0.5 ± 0.1 | 1.1 ± 0.1 |
| Class I (Abietadiene Cyclase) | (+)-CPP | 2.0 ± 0.1 | 2.6 ± 0.1 |
| Data sourced from Smentek et al. (2012).[5] |
| Table 2: Apparent Kinetic Parameters for Picea sitchensis CYP720B4 | |||
| Substrate | Product | Apparent Km (µM) | Apparent kcat (s-1) |
| Abietadiene | Abietadienol | 1.7 ± 0.4 | 1.5 ± 0.1 |
| Abietadienol | Abietadienal | 0.5 ± 0.1 | 1.9 ± 0.1 |
| Abietadienal | This compound | 0.4 ± 0.1 | 1.8 ± 0.1 |
| Data represents activity with abietane-type substrates and is sourced from Hamberger et al. (2011). |
Metabolite Concentrations
The concentration of this compound and related diterpenes varies significantly between coniferous species and tissues. The following table provides representative concentrations found in the phloem of white spruce (Picea glauca).
| Table 3: Representative Diterpene Resin Acid Concentrations in Picea glauca Phloem | |
| Compound | Concentration (mg/g dry weight) |
| This compound | 3.1 ± 1.6 |
| Neothis compound | 3.1 ± 2.2 |
| Levopimaric Acid | 2.4 ± 2.6 |
| Palustric Acid | 2.2 ± 2.2 |
| Values are averages ± standard deviation. Data sourced from Raffa et al. (2005).[6] |
Experimental Protocols
Investigating the this compound biosynthesis pathway requires a combination of analytical chemistry and molecular biology techniques. Below are detailed protocols for two key experimental procedures.
Protocol: Extraction and GC-MS Quantification of Diterpene Resin Acids
This protocol outlines a standard procedure for the extraction and analysis of DRAs from conifer tissues.
Materials:
-
Conifer tissue (e.g., needles, stem phloem)
-
Mortar and pestle, or cryogenic grinder
-
Liquid nitrogen
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine
-
Internal standard (e.g., hexadecane or methyl heptadecanoate)
-
Centrifuge tubes (15 mL, solvent-resistant)
-
Ultrasonic bath
-
Centrifuge
-
GC-MS system with a non-polar capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Freeze approximately 100-200 mg of fresh conifer tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powdered tissue to a 15 mL centrifuge tube. Add 5 mL of a hexane:ethyl acetate (1:1, v/v) mixture. Add a known amount of internal standard.
-
Ultrasonication: Sonicate the mixture in an ultrasonic bath for 20 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes to pellet the tissue debris.
-
Solvent Collection: Carefully transfer the supernatant to a clean glass vial.
-
Re-extraction: Repeat steps 2-5 on the remaining pellet with another 5 mL of extraction solvent to ensure complete extraction. Combine the supernatants.
-
Drying: Evaporate the pooled solvent to dryness under a gentle stream of nitrogen gas.
-
Derivatization: To the dried extract, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 1 hour to convert the acidic protons of the resin acids into trimethylsilyl (TMS) esters, making them volatile for GC analysis.
-
GC-MS Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS.
-
Typical GC temperature program: Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
-
MS parameters: Operate in full scan mode (e.g., m/z 50-650) with electron ionization (70 eV).
-
-
Quantification: Identify peaks by comparing retention times and mass spectra to authentic standards. Quantify the concentration of each DRA relative to the internal standard using a pre-established calibration curve.
Protocol: Heterologous Expression and Assay of Diterpene Synthase
This protocol describes the expression of a candidate diterpene synthase gene in E. coli and the subsequent in vitro assay of its enzymatic activity.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET-28a) containing the codon-optimized synthase gene
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1 mM PMSF)
-
Sonicator or French press
-
Ni-NTA affinity chromatography column
-
Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl₂, 5% glycerol, 5 mM DTT)
-
Substrate: [1-³H]Geranylgeranyl pyrophosphate (GGPP)
-
n-Hexane
-
Silica gel for column chromatography
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Protein Expression: Transform the expression vector into E. coli BL21(DE3) cells. Grow a 1 L culture in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Cool the culture to 16°C and induce protein expression with 0.5 mM IPTG. Incubate for 16-20 hours at 16°C with shaking.
-
Cell Lysis: Harvest cells by centrifugation (5,000 x g, 15 min, 4°C). Resuspend the cell pellet in 30 mL of ice-cold lysis buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.
-
Protein Purification: Purify the His-tagged synthase from the soluble fraction using a Ni-NTA affinity column according to the manufacturer's instructions. Elute the protein and dialyze against assay buffer. Confirm purity using SDS-PAGE.
-
Enzyme Assay:
-
In a glass vial, set up a 500 µL reaction containing assay buffer, 5-10 µg of purified enzyme, and 5 µM [1-³H]GGPP (specific activity ~20 Ci/mol).
-
Overlay the reaction with 500 µL of n-hexane to trap the volatile diterpene products.
-
Incubate at 30°C for 1-2 hours.
-
-
Product Extraction: Quench the reaction by vortexing vigorously for 30 seconds. Centrifuge briefly to separate the phases.
-
Product Isolation: Remove the upper hexane layer. To remove any remaining substrate or polar intermediates, pass the hexane extract through a small silica gel column, eluting with hexane.
-
Quantification: Transfer the eluted hexane to a scintillation vial, add 5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter. The amount of radioactive product formed is used to calculate the enzyme activity (e.g., in pkat/mg protein). Product identity can be confirmed by parallel cold assays followed by GC-MS analysis.
Mandatory Visualizations
Logical Workflow for Diterpene Resin Acid Analysis
The following diagram outlines a typical experimental workflow for the identification and quantification of diterpene resin acids from conifer tissue samples.
Conclusion and Future Directions
The biosynthesis of this compound is a well-defined yet complex pathway central to the defense strategy of coniferous trees. The core enzymatic machinery, comprising bifunctional diterpene synthases and multifunctional cytochrome P450s, provides an elegant example of metabolic efficiency. For researchers in natural products and drug discovery, this pathway represents a rich source of bioactive molecules and the enzymatic tools to produce them. Future research will likely focus on elucidating the intricate regulatory networks that control oleoresin production in response to environmental stressors, exploring the broader substrate promiscuity of the pathway enzymes for biocatalytic applications, and leveraging metabolic engineering in microbial hosts for the sustainable production of high-value diterpenoids. A thorough understanding of this pathway, aided by the quantitative data and protocols presented here, is essential for unlocking its full potential.
References
- 1. Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Bifunctional abietadiene synthase: mutual structural dependence of the active sites for protonation-initiated and ionization-initiated cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Abietadiene synthase catalysis: Mutational analysis of a prenyl diphosphate ionization-initiated cyclization and rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into Diterpene Cyclization from Structure of Bifunctional Abietadiene Synthase from Abies grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Abietic Acid: A Comprehensive Technical Guide to its Natural Sources and Isolation from Pine Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abietic acid, a diterpenoid resin acid with the molecular formula C₂₀H₃₀O₂, is a prominent natural organic compound found primarily in the resin of coniferous trees, particularly those of the Pinus genus.[1] It is a major constituent of rosin (colophony), the solid residue obtained after the distillation of volatile terpenes from oleoresin.[2][3] The unique tricyclic structure of this compound, featuring a carboxylic acid group and conjugated double bonds, makes it a valuable chiral building block for the synthesis of various bioactive molecules and a versatile material in the chemical industry.[1][4] Its biological activities, including anti-inflammatory, and wound-healing properties, have garnered significant interest in the pharmaceutical and drug development sectors.[1][5]
This technical guide provides an in-depth overview of the natural sources of this compound, with a focus on its prevalence in different pine species, and details the core methodologies for its isolation and purification from pine resin. The content herein is tailored for researchers and professionals seeking a practical and comprehensive understanding of obtaining high-purity this compound for scientific and developmental applications.
Natural Sources of this compound
This compound is one of the most abundant resin acids in the oleoresin of coniferous trees, where it is thought to play a defensive role against insects and pathogens.[6] The composition of resin acids, including the concentration of this compound, can vary significantly depending on the pine species, geographical location, age of the tree, and the specific part of the tree from which the resin is collected.[7] While present in many conifers, species of the Pinus genus are the most significant commercial sources.
The following table summarizes the this compound content found in the resin of various Pinus species as reported in scientific literature. It is important to note that these values can exhibit considerable variability.
| Pinus Species | Common Name | This compound Content (%) in Resin/Rosin | Reference(s) |
| Pinus sylvestris | Scots Pine | 15.8 (in wood) | [7] |
| Pinus palustris | Longleaf Pine | High concentration | [8] |
| Pinus massoniana | Masson's Pine | High concentration (up to 60% in rosin) | [2][9] |
| Pinus pinaster | Maritime Pine | Not explicitly quantified but a known source | |
| Pinus ponderosa | Ponderosa Pine | Not explicitly quantified but a known source | |
| Pinus elliottii | Slash Pine | Not explicitly quantified but a known source | |
| Lodgepole Pine | Lodgepole Pine | 14.3 (in cone extractives) | [10] |
| Jeffrey Pine | Jeffrey Pine | 3-6 (in cone extractives) | [10] |
| Sugar Pine | Sugar Pine | 3-6 (in cone extractives) | [10] |
| Black Pine | Black Pine | 1.8 | [11] |
Isolation of this compound from Pine Resin
The isolation of pure this compound from crude pine resin (rosin) is a multi-step process. Crude rosin is a complex mixture of various isomeric resin acids, such as neoabietic, levopimaric, and palustric acids, along with other neutral compounds.[2] The core strategies for isolating this compound involve an initial isomerization step to convert other resin acids into the more thermodynamically stable this compound, followed by selective purification.[2]
Isomerization of Resin Acids
Several resin acids present in rosin are isomers of this compound.[2] Through acid-catalyzed isomerization, these can be converted into this compound, thereby maximizing the potential yield.[2] This is typically achieved by heating the rosin in the presence of a strong acid, such as hydrochloric acid, or a cation exchange resin.[2][9]
Purification Methodologies
Several methods have been established for the purification of this compound from the isomerized rosin mixture. The choice of method often depends on the desired purity, yield, and scale of the operation.
This is a widely used and well-documented method for isolating high-purity this compound.[2] The principle of this technique relies on the differential solubility of the amine salts of resin acids. The isomerized rosin is reacted with an amine, such as ethanolamine or diamylamine, to form crystalline abietate salts.[2][12] These salts are generally less soluble in organic solvents like acetone or ethanol than the salts of other resin acids, allowing for their selective precipitation.[2] The purified amine salt is then collected and decomposed with a weak acid, typically acetic acid, to regenerate pure this compound, which precipitates and can be isolated by filtration.[2][12] Recent advancements have shown that the use of ultrasonic waves can enhance the reaction-crystallization process, leading to improved yield and purity.[13]
This method offers a more direct approach to obtaining this compound. The isomerization and purification can be streamlined by using a macroporous strong-acid cation exchange resin.[2][9] The rosin is dissolved in a solvent like glacial acetic acid and heated with the cation exchange resin, which catalyzes the isomerization of other resin acids to this compound.[9] Upon completion of the reaction, the resin is filtered off, and the this compound is allowed to crystallize directly from the filtrate upon cooling.[2][9] This method can be followed by recrystallization from a suitable solvent, such as aqueous ethanol, to achieve higher purity.[9]
Quantitative Data on Isolation Methods
The efficiency of different isolation protocols can be compared based on the reported yield and purity of the final this compound product. The following table summarizes quantitative data from various published methods.
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference(s) |
| Amine Salt Precipitation (Ethanolamine) with Ultrasonic Wave | Isomerized Rosin | Ethanolamine, 95% Ethanol | 54.93 | 98.52 | [13] |
| Amine Salt Precipitation (Ethanolamine) with RSM Optimization | Isomerized Rosin | HCl, Ethanolamine | 58.61 | 99.33 | [13] |
| Cation Exchange Resin and Crystallization | Pinus massoniana Rosin | Glacial Acetic Acid, Cation Exchange Resin | 74.2 | 99.15 | [9] |
| Microwave-Assisted Isomerization and Crystallization | Rosin | 95% Ethanol, Conc. HCl, Acetone | 15-25 | 96 | [4] |
| Amine Salt Precipitation (Diamylamine) | Isomerized Rosin | Diamylamine, Acetone, 95% Ethanol, Acetic Acid | Not explicitly stated, but implies good recovery | High Purity (based on optical rotation) | [12] |
Detailed Experimental Protocols
The following are detailed protocols for the isolation of this compound based on the methodologies described in the scientific literature.
Protocol 1: Isolation via Amine Salt Precipitation and Crystallization (Ethanolamine)
This protocol is adapted from the method described by Nong et al. (2014).[13]
A. Isomerization of Rosin:
-
In a round-bottom flask equipped with a reflux condenser, combine 100 g of crude rosin with 300 mL of 95% ethanol and 17 mL of concentrated hydrochloric acid.[14]
-
Heat the mixture to reflux for 2 hours under an inert atmosphere (e.g., nitrogen) to facilitate the isomerization of resin acids to this compound.[14]
-
After reflux, remove the ethanol and acid, for example, by steam distillation.[2] Decant the excess water.
B. Amination and Salt Formation:
-
Dissolve the cooled, isomerized rosin residue in a suitable solvent such as diethyl ether.[2]
-
While stirring, slowly add 7.35 mL of ethanolamine to the solution.[13] The this compound-ethanolamine salt will begin to precipitate.
-
Cool the mixture in an ice bath to promote further crystallization of the salt.[2]
C. Purification of the Amine Salt:
-
Collect the crystalline salt by vacuum filtration using a Büchner funnel.[2]
-
Wash the salt with a small amount of cold acetone or ethanol to remove impurities.[2]
-
For higher purity, perform one or more recrystallizations by dissolving the salt in a minimal amount of hot 95% ethanol and allowing it to cool slowly.[2]
D. Regeneration of this compound:
-
Dissolve the purified amine salt in approximately 1 L of 95% ethanol by warming on a steam bath.[2]
-
Cool the solution to room temperature and, while stirring, add approximately 36 mL of glacial acetic acid.[2]
-
Cautiously add 900 mL of water with vigorous agitation. This compound will begin to crystallize.[2]
-
Collect the this compound crystals on a Büchner funnel and wash thoroughly with water until the filtrate is free of acetic acid (confirm with pH indicator paper).[2]
-
Dry the pure this compound crystals in a vacuum oven or desiccator.[12]
Protocol 2: Isolation using a Cation Exchange Resin
This protocol is based on the method described by Liu et al. (2008).[9]
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, add 100 g of Pinus massoniana rosin and 200 mL of glacial acetic acid.[9]
-
Heat the mixture to 70°C in a water bath with stirring until the rosin is completely dissolved.[9]
-
Introduce 30 g of a macroporous strong-acid cation exchange resin to the flask.[9]
-
Continue stirring the mixture at 70°C for 4 hours to allow for the isomerization of resin acids.[9]
-
After the reaction period, filter the hot mixture to remove the cation exchange resin.[9]
-
Allow the filtrate to cool to room temperature and stand overnight for the crystallization of this compound.[9]
-
Collect the crude this compound crystals by filtration. A yield of approximately 86.7 g of crude product can be expected.[9]
-
Perform three recrystallizations from aqueous ethanol to achieve high purity.[9]
-
Dry the final colorless monoclinic prism crystals at 50°C under a pressure of 20 kPa for 2 hours. This can yield approximately 74.2 g of this compound with a purity of over 99%.[9]
Conclusion
This compound remains a compound of significant interest due to its natural abundance and its potential as a versatile chemical precursor. The isolation of high-purity this compound from pine resin is achievable through well-established methodologies. The choice between amine salt precipitation and cation exchange resin-based methods will depend on the specific requirements for purity, yield, and operational simplicity. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively source and purify this compound for their applications. Further optimization of these methods may be necessary depending on the specific composition of the starting rosin material.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. Resin - Wikipedia [en.wikipedia.org]
- 4. CN101020630A - this compound preparing process - Google Patents [patents.google.com]
- 5. This compound isolated from pine resin (Resina Pini) enhances angiogenesis in HUVECs and accelerates cutaneous wound healing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. diva-portal.org [diva-portal.org]
- 8. Growth Inhibition and Apoptotic Effect of Pine Extract and this compound on MCF-7 Breast Cancer Cells via Alteration of Multiple Gene Expressions Using In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid Isomer Separation of Resin Acids in Rosin and this compound Molecular Structure [html.rhhz.net]
- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 11. Pinaceae Pine Resins (Black Pine, Shore Pine, Rosin, and Baltic Amber) as Natural Dielectrics for Low Operating Voltage, Hysteresis‐Free, Organic Field Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Spectroscopic data (NMR, IR, MS) for abietic acid characterization.
This guide provides an in-depth overview of the spectroscopic techniques used for the characterization of abietic acid, a prevalent resin acid. The intended audience includes researchers, scientists, and professionals in drug development who require detailed analytical data and methodologies for the identification and quality control of this natural compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the carbon skeleton and the chemical environment of each proton.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for its vinyl, aliphatic, and methyl protons. The chemical shifts can vary slightly depending on the solvent used.
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |
| H-7 | ~5.79 | s | 1H |
| H-14 | ~5.39 | br s | 1H |
| H-15 | ~2.20 | m | 1H |
| H-1, H-2, H-3, H-5, H-6, H-9, H-11, H-12 | 1.38 - 2.30 | m | - |
| H-16, H-17 (CH(CH₃)₂) | ~1.00 | d | 6H |
| H-19 (CH₃) | ~0.87 | s | 3H |
| H-20 (CH₃) | ~1.25 | s | 3H |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on all 20 carbon atoms in the this compound molecule.
| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |
| C-1 | 38.6 |
| C-2 | 18.2 |
| C-3 | 36.9 |
| C-4 | 46.9 |
| C-5 | 44.9 |
| C-6 | 26.2 |
| C-7 | 120.2 |
| C-8 | 134.9 |
| C-9 | 50.1 |
| C-10 | 37.8 |
| C-11 | 25.1 |
| C-12 | 21.0 |
| C-13 | 147.9 |
| C-14 | 122.5 |
| C-15 | 34.0 |
| C-16 | 21.6 |
| C-17 | 21.6 |
| C-18 (COOH) | 184.5 |
| C-19 | 16.9 |
| C-20 | 14.5 |
Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra of this compound.
1.3.1. Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
1.3.2. Instrument Parameters (for a 500 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the concentration.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Temperature: 298 K.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs available in the spectrometer's software library.
-
Optimize spectral widths in both dimensions to cover all relevant signals.
-
Adjust the number of increments and scans to achieve the desired resolution and signal-to-noise ratio.
-
1.3.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the 2D spectra to establish correlations between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multi-bond correlations).
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum shows characteristic absorption bands for the carboxylic acid and alkene moieties.
IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~2935, ~2866 | C-H stretch | Aliphatic |
| ~1692 | C=O stretch | Carboxylic Acid |
| ~1610 | C=C stretch | Alkene |
| ~1468 | O-H bend | Carboxylic Acid |
| ~1281 | C-O stretch | Carboxylic Acid |
| ~956 | =C-H bend (out-of-plane) | Alkene |
Experimental Protocol for FTIR Analysis (KBr Pellet Method)
1. Sample Preparation
-
Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) powder in an oven at 100-110 °C for several hours to remove any moisture.
-
In an agate mortar, grind approximately 1-2 mg of the this compound sample to a very fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several minutes to ensure a homogeneous dispersion of the sample in the KBr matrix.
2. Pellet Formation
-
Transfer a small amount of the powdered mixture to a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
3. Spectral Acquisition
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
4. Data Analysis
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Mass Spectrometric Data
| Technique | Ionization | m/z (relative intensity %) | Assignment |
| EI-MS | Electron Ionization | 302 (M⁺, ~62%) | Molecular Ion |
| 287 (~38%) | [M - CH₃]⁺ | ||
| 257 | [M - COOH]⁺ | ||
| 241 | [M - C₂H₅O₂]⁺ | ||
| 91 (~32%) | Tropylium ion | ||
| 43 (~100%) | [C₃H₇]⁺ (isopropyl) | ||
| LC-MS | ESI (-) | 301.2 | [M - H]⁻ |
Experimental Protocol for MS Analysis
3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) This method is suitable for the analysis of this compound in complex matrices.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as acetonitrile or methanol.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2 µm).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode.
-
Scan Mode: Full scan to identify the [M-H]⁻ ion, followed by product ion scan (MS/MS) of the precursor ion for fragmentation analysis.
-
Nebulizer Gas: Nitrogen.
-
Capillary Voltage: 3-4 kV.
-
3.2.2. Electron Ionization Mass Spectrometry (EI-MS) This is a classic method for obtaining fragmentation patterns of pure compounds.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC). For direct insertion, a small amount of the solid sample is placed in a capillary tube.
-
Ionization:
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
-
Detection: An electron multiplier detects the ions.
Spectroscopic Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
The Multifaceted Biological Activities of Abietic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abietic acid, a prominent diterpene resin acid found in coniferous plants, and its derivatives have emerged as a significant class of natural products with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the current understanding of their pharmacological properties, focusing on their anticancer, anti-inflammatory, antibacterial, and antiviral effects. The information is presented to facilitate further research and drug development initiatives.
Anticancer Activities
This compound and its derivatives have demonstrated notable anticancer properties across various cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4][5]
Signaling Pathways in Anticancer Activity
This compound and its derivatives exert their anticancer effects by modulating several critical signaling pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.[3][6]
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer. This compound can suppress the activation of the IKKβ/NF-κB signaling pathway, thereby inhibiting the growth of non-small-cell lung cancer cells.[7][8]
-
Mitochondrial Apoptosis Pathway: this compound can induce apoptosis through the mitochondrial-dependent pathway by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[3][4] This leads to the release of cytochrome c and the activation of caspases.
-
Extrinsic Apoptosis Pathway: this compound can also trigger apoptosis via the extrinsic pathway by overexpressing apoptotic genes such as Fas and FasL, leading to the activation of caspase-8 and subsequently caspase-3.[3][4]
-
Cell Cycle Arrest: this compound has been observed to cause cell cycle arrest at the G0/G1 or G2/M phases in different cancer cell lines, thereby halting their proliferation.[3][4] For instance, it induces G0/G1 arrest in non-small cell lung cancer cells and G2/M arrest in breast cancer cells.[3]
-
TOP2A Inhibition: Recent studies have identified DNA topoisomerase II alpha (TOP2A) as a molecular target for this compound in lung cancer, leading to DNA damage and apoptosis.[9]
Quantitative Anticancer Data
The cytotoxic effects of this compound and its derivatives have been quantified using IC50 values, which represent the concentration required to inhibit 50% of cell growth.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Lung Cancer | H460 | 290.8 (48h) | [10] |
| This compound | Lung Cancer | H1975 | 320.2 (48h) | [10] |
| This compound | Breast Cancer | SK-BR-3 | 37.5 (µg/mL) | [10] |
| Methyl Abietate | Cervical Cancer | HeLa | 3.6 (µg/mL) | [11] |
| Abietinal | Cervical Cancer | HeLa | 5.6 (µg/mL) | [11] |
| Dehydrothis compound Derivative (74b) | Liver Cancer | SMMC-7721 | 0.36 | [10] |
| Dehydrothis compound Derivative (74e) | Liver Cancer | HepG2 | 0.12 | [10] |
| Dehydrothis compound Derivative (80j) | Liver Cancer | SMMC-7721 | 0.08 - 0.42 | [10] |
| Dehydrothis compound-Chalcone Hybrid (33) | Breast Cancer | MCF-7 | 2.21 | [10] |
| Dehydrothis compound-Chalcone Hybrid (33) | Breast Cancer | MDA-MB-231 | 5.89 | [10] |
Anti-inflammatory Activities
This compound and its derivatives exhibit significant anti-inflammatory properties, which are attributed to their ability to modulate various inflammatory mediators and pathways.[12][13]
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of this compound and dehydrothis compound (DAA) are mediated through the inhibition of pro-inflammatory signaling cascades:
-
NF-κB Pathway: this compound can inhibit the phosphorylation of IκBα and the nuclear translocation of NF-κB p65, a key transcription factor for pro-inflammatory genes.[7][14] Dehydrothis compound has been shown to suppress the NF-κB cascade by targeting Src and Syk kinases.[15]
-
MAPK Pathway: Dehydrothis compound also inhibits the AP-1 pathway by targeting TGF-beta-activated kinase 1 (TAK1), a key component of the MAPK signaling cascade.[15]
-
COX-2 and PGE2 Inhibition: this compound has been shown to inhibit the production of prostaglandin E2 (PGE2), a key inflammatory mediator, by suppressing the expression of cyclooxygenase-2 (COX-2).[12][13][14]
-
PPAR-γ Activation: The anti-inflammatory effects of this compound in osteoarthritis chondrocytes are mediated by the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Unveiling this compound's Therapeutic Potential: A Narrative Review onInsights into Structure-Activity Relationship, Pharmacological Properties, Pharmacokinetics, and Toxicological Considerations [frontiersin.org]
- 3. Anticancer activities of natural this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer activities of natural this compound [frontiersin.org]
- 5. [PDF] Anticancer activities of natural this compound | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Induces DNA Damage and Cell Apoptosis in Lung Cancer Cells Through Targeting TOP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. uv.es [uv.es]
- 12. Anti-inflammatory activity of this compound, a diterpene isolated from Pimenta racemosa var. grissea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound attenuates IL-1β-induced inflammation in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Abietic acid CAS number and molecular structure.
An In-depth Technical Guide to Abietic Acid: CAS Number, Molecular Structure, and Experimental Protocols
Introduction
This compound is a diterpenoid resin acid that is the primary component of rosin, derived from the oleoresin of coniferous trees like those of the Pinus genus.[1][2][3] It serves as a crucial defensive compound for the host plant against insects and physical wounds.[1] In the scientific and pharmaceutical communities, this compound has garnered significant interest for its diverse biological activities, including anti-inflammatory, antiproliferative, antibacterial, and anticancer properties.[3][4][5][6] This technical guide provides comprehensive information on its chemical identity, molecular structure, quantitative properties, key experimental protocols, and known biological signaling pathways for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is identified by the CAS Registry Number 514-10-3 .[1][4][7][8][9][10] It is also known by several synonyms, including Sylvic Acid and Rosin Acid.[4][7][8] The compound is a complex tricyclic molecule featuring two alkene groups and a carboxylic acid.[1] While insoluble in water, it is soluble in various organic solvents such as alcohol, ether, acetone, and chloroform.[10]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 514-10-3 | [1][4][7][8][9] |
| Molecular Formula | C₂₀H₃₀O₂ | [4][8][9][10] |
| Molecular Weight | 302.45 g/mol | [8][9][10] |
| Purity | Often >70% or >80% in commercial preparations | [4][7][8] |
| Melting Point | 172-175 °C | [10] |
| Optical Rotation [α]D²⁴ | -106° (c=1 in absolute alcohol) | [10] |
| UV max (in alcohol) | 235 nm, 241.5 nm, 250 nm | [10] |
| IC₅₀ (Soybean 5-Lipoxygenase) | 29.5 µM | [4] |
| IC₅₀ (Rat Prostate Testosterone 5α-reductase) | 56 µM | [4] |
Molecular Structure
This compound possesses a rigid tricyclic diterpene structure. Its formal chemical name is (1R,4aR,4bR,10aR)-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid.[4][10] The molecule contains four isoprene units, characteristic of a diterpenoid.[11] Its structure includes three fused rings, a carboxylic acid group, and two double bonds within the ring system, which are crucial for its chemical reactivity and biological activity.[1][11]
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific research. The following sections provide protocols for the isolation and analysis of this compound.
Protocol 1: Isolation from Crude Rosin via Amine Salt Precipitation
This is a widely used method for obtaining high-purity this compound, which leverages the selective precipitation of its amine salt.[2]
1. Isomerization of Crude Rosin:
-
Place 250 g of crude gum rosin into a 2-L round-bottomed flask.[2]
-
Add 740 mL of 95% ethanol and 42 mL of concentrated hydrochloric acid.[2][12]
-
Pass a stream of carbon dioxide over the solution's surface.[12]
-
Reflux the mixture for approximately 2 hours to convert other resin acid isomers into the more thermodynamically stable this compound.[2][12]
-
After reflux, remove the ethanol and acid, for example, by steam distillation, and decant the excess water.[2]
2. Amine Salt Formation and Purification:
-
Dissolve the cooled, isomerized rosin residue (245 g) in 375 mL of acetone by heating on a steam bath.[12]
-
To the boiling solution, slowly add 127 g of diamylamine with vigorous agitation.[12]
-
Cool the mixture to room temperature and then in an ice bath to promote crystallization of the abietate salt.[2][12]
-
Collect the crystalline salt by vacuum filtration on a Büchner funnel and wash it with 150 mL of cold acetone.[2][12]
-
For higher purity, recrystallize the salt by dissolving it in a minimal amount of hot 95% ethanol and allowing it to cool slowly.[2]
3. Regeneration of this compound:
-
Dissolve the purified amine salt (147 g) in 1 L of 95% ethanol.[12]
-
Add 39 g of glacial acetic acid to the solution and stir.[12]
-
Cautiously add 900 mL of water with vigorous agitation until crystals of this compound appear, then add the remaining water more rapidly.[12]
-
Collect the precipitated this compound on a Büchner funnel and wash thoroughly with water until all acetic acid is removed.[12]
-
Dry the pure acid in a vacuum desiccator.[12]
Caption: Workflow for the isolation of this compound from crude rosin.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated method for quantifying this compound in natural resins and derived cosmetic raw materials.[13]
1. Sample Preparation (Ultrasonic-Assisted Extraction):
-
Precisely weigh 100.0 mg of the sample into a 15-mL centrifuge tube.[13]
-
Add 10 mL of methanol, cap the tube, and place it in an ultrasonic bath for extraction.[13]
-
After extraction, filter the solution before HPLC analysis.
2. Chromatographic Conditions:
-
Column: Pursuit PFP (150 mm x 4.6 mm, 5.0 µm).[13]
-
Mobile Phase: Isocratic elution with Methanol: 0.1% Formic Acid in water (75:25, v/v).[13][14]
-
Flow Rate: 0.7 mL/min.[13]
-
Injection Volume: 10 µL.[13]
-
Detection Wavelength: 245 nm.[13]
-
Retention Time: Approximately 12.5 minutes.[13]
3. Validation Parameters:
-
The method demonstrates good linearity with a determination coefficient (R²) of 0.999.[13]
-
Limit of Detection (LOD): 0.3 ppm.[13]
-
Limit of Quantitation (LOQ): 1.0 ppm.[13]
Biological Activities and Signaling Pathways
This compound exhibits a wide range of pharmacological effects by modulating various cellular signaling pathways.[6] Its anticancer activities are particularly well-studied, involving the induction of apoptosis and cell cycle arrest.[5][15]
Anticancer Mechanisms
This compound has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial-dependent) and extrinsic pathways.[5]
1. Intrinsic (Mitochondrial) Apoptosis Pathway: In breast cancer (MCF-7) and non-small cell lung cancer (NSCLC) cells, this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases and leads to programmed cell death.[5]
Caption: Mitochondrial-dependent apoptosis pathway induced by this compound.
2. Cell Cycle Arrest: this compound can halt the proliferation of cancer cells by arresting the cell cycle. In human breast cancer cells (MCF-7), it causes G2/M and subG0-G1 phase arrest.[5] In certain lung cancer cell lines, it induces arrest at the G0/G1 phase.[5] This prevents cancer cells from dividing and proliferating.
Anti-inflammatory Activity
This compound demonstrates anti-inflammatory effects through the activation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ).[4] PPARγ is a nuclear receptor that plays a key role in regulating genes involved in inflammation and lipid metabolism.[4] By activating PPARγ, this compound can modulate inflammatory responses.[4][6] It is also reported to have an inhibitory effect on COX-2.[6]
Caption: Anti-inflammatory action of this compound via PPARγ activation.
Conclusion
This compound is a readily available natural diterpenoid with a well-defined chemical structure and a broad spectrum of biological activities. Its potential as a therapeutic agent, particularly in oncology and inflammatory diseases, is supported by growing preclinical evidence. The standardized protocols for its isolation and analysis provided in this guide are crucial for ensuring the quality and reproducibility of research in this field. Future investigations, guided by an understanding of its molecular pathways, may lead to the development of novel this compound-based therapeutics and applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Anticancer activities of natural this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Unveiling this compound's Therapeutic Potential: A Narrative Review onInsights into Structure-Activity Relationship, Pharmacological Properties, Pharmacokinetics, and Toxicological Considerations [frontiersin.org]
- 7. This compound | 514-10-3 | TCI AMERICA [tcichemicals.com]
- 8. scbt.com [scbt.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound [drugfuture.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. brjac.com.br [brjac.com.br]
- 14. [Determination of dehydrothis compound and this compound in aqueous alkali extract of Liquidambaris Resina by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Anticancer activities of natural this compound | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Guide to the Solubility of Abietic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of abietic acid, a prominent diterpenoid resin acid, across a range of common organic solvents. This document is intended to be a critical resource for professionals in research, chemical sciences, and pharmaceutical development who require precise solubility data and robust experimental methodologies for their work with this compound.
Introduction to this compound
This compound (C₂₀H₃₀O₂) is a key component of rosin, derived from coniferous trees.[1] Its complex tricyclic structure, featuring a carboxylic acid group, makes it a valuable starting material in the synthesis of various organic compounds and a subject of interest in drug development for its potential therapeutic properties.[2] Understanding its solubility in different organic solvents is fundamental for its extraction, purification, reaction chemistry, and formulation.
Quantitative Solubility of this compound
The solubility of this compound is significantly influenced by the polarity of the solvent and the temperature. Generally, it is soluble in alcohols, acetone, and ethers, while being insoluble in water.[1] The following tables summarize the available quantitative data on the solubility of this compound in various organic solvents.
Table 1: Solubility of this compound in Alcohols
| Solvent | Temperature (°C) | Solubility | Reference |
| Methanol | 25 | Lower than other alcohols | [2][3] |
| Ethanol | 25 | ~20 mg/mL | Not specified in search results |
| n-Propanol | 25 | Higher than ethanol | [2][3] |
| n-Butanol | 25 | Higher than n-propanol | [2][3] |
| Isopropanol | Not Specified | Similar to n-propanol | [3] |
| Isobutanol | Not Specified | Similar to n-propanol | [3] |
| 1-Pentanol | Not Specified | Highest among tested alcohols | [3] |
| Isopentanol | Not Specified | Higher than n-butanol | [3] |
Note: The solubility of this compound in alcohols generally increases with the number of carbon atoms in the alcohol chain and with increasing temperature.[3][4]
Table 2: Solubility of this compound in Other Organic Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
| Acetone | Not Specified | Soluble | [5] |
| Diethyl Ether | Not Specified | Soluble | |
| Petroleum Ether | Not Specified | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL | Not specified in search results |
| Dimethylformamide (DMF) | Not Specified | ~30 mg/mL | Not specified in search results |
| Ethyl Acetate | Not Specified | Qualitative data unavailable | |
| Toluene | Not Specified | Qualitative data unavailable | |
| Hexane | Not Specified | Qualitative data unavailable |
Experimental Protocols for Solubility Determination
Accurate determination of this compound solubility is crucial for various applications. The following are detailed methodologies for key experimental techniques used to quantify its solubility.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[6][7]
Principle: A saturated solution of the solute is prepared at a specific temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid this compound is necessary to confirm saturation.
-
To control the temperature, a thermostatic water bath can be utilized.[6]
-
-
Sample Collection:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to avoid precipitation or further dissolution due to temperature changes.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the collected supernatant to a pre-weighed, dry evaporating dish.
-
Evaporate the solvent in a fume hood, optionally using a gentle stream of nitrogen or air to accelerate the process. A rotary evaporator can also be used for larger volumes.
-
Once the solvent is completely removed, place the evaporating dish in a vacuum oven at a temperature below the melting point of this compound to remove any residual solvent.
-
Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the evaporating dish from the final mass.
-
Express the solubility in desired units, such as g/100 mL or mg/mL.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining the concentration of a solute in a solution, making it ideal for solubility studies.[8][9][10]
Principle: A saturated solution is prepared and filtered. The filtrate is then diluted and injected into an HPLC system. The concentration of the solute is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
Detailed Protocol:
-
Preparation of Saturated Solution and Sample:
-
Prepare a saturated solution of this compound in the desired solvent at a constant temperature as described in the gravimetric method (Section 3.1, step 1).
-
After reaching equilibrium, filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Accurately dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound in the mobile phase at a known concentration.
-
Perform a series of serial dilutions of the stock solution to create at least five standard solutions of different, known concentrations.
-
Inject each standard solution into the HPLC system and record the corresponding peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).
-
-
Chromatographic Conditions:
-
Column: A C18 or a Pursuit PFP column is commonly used.[9][10]
-
Mobile Phase: A mixture of methanol and water with a small amount of acid (e.g., 0.1% formic acid) is a typical mobile phase. A common ratio is 75:25 (v/v) methanol:0.1% formic acid.[8]
-
Detection: UV detection at the wavelength of maximum absorbance for this compound, which is around 241-250 nm.[11] A Diode Array Detector (DAD) can be used to obtain the full UV spectrum.
-
Injection Volume: Typically 10 µL.[8]
-
-
Analysis and Calculation:
-
Inject the diluted sample solution into the HPLC system and record the peak area for this compound.
-
Using the linear regression equation from the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Account for the dilution factor to determine the concentration of this compound in the original saturated solution, which represents its solubility.
-
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry offers a simpler and faster alternative to HPLC for determining concentration, provided that this compound is the only component in the solution that absorbs at the analytical wavelength.
Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). A saturated solution is prepared, filtered, and diluted, and its absorbance is measured at the wavelength of maximum absorbance (λmax) for this compound.
Detailed Protocol:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using a UV-Vis spectrophotometer over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For this compound, this is typically in the range of 241-250 nm.[11]
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Create a series of standard solutions by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a calibration curve of absorbance versus concentration and determine the linearity.
-
-
Preparation of Saturated Sample:
-
Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, step 1).
-
Filter the supernatant to remove undissolved solids.
-
Accurately dilute the filtered solution with the solvent to an absorbance value that falls within the linear range of the calibration curve.
-
-
Analysis and Calculation:
-
Measure the absorbance of the diluted sample solution at the λmax.
-
Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in determining and understanding this compound solubility, the following diagrams are provided.
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing this compound Solubility
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. foreverest.net [foreverest.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Abietic_acid [chemeurope.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. brjac.com.br [brjac.com.br]
- 9. researchgate.net [researchgate.net]
- 10. Determination of this compound in Duck Skin Tissue by Solid Phase Extraction-High Performance Liquid Chromatography [spkx.net.cn]
- 11. journal.uinjkt.ac.id [journal.uinjkt.ac.id]
Abietic Acid: A Versatile Chiral Building Block for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Abietic acid, a diterpenoid resin acid, is a naturally abundant and cost-effective chiral starting material.[1] Isolated primarily from the rosin of coniferous trees, its rigid tricyclic framework and inherent chirality make it an attractive scaffold for the synthesis of a diverse array of complex molecules, including natural products, chiral ligands, and biologically active compounds.[2][3] This technical guide provides a comprehensive overview of this compound's role as a chiral building block in modern organic synthesis, detailing its physicochemical properties, key chemical transformations, and applications in asymmetric synthesis and drug discovery.
Physicochemical Properties of this compound
This compound is a colorless, crystalline solid, though commercial samples often appear yellowish.[1] It is insoluble in water but soluble in many organic solvents such as alcohols, ethers, and acetone.[4] Its key physical and spectral properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₂ | [5] |
| Molecular Weight | 302.45 g/mol | [5] |
| Melting Point | 172-175 °C | [4] |
| Specific Rotation [α]D | -106° (c=1 in ethanol) | [4] |
| UV λmax | 241 nm | [4] |
Key Chemical Transformations of this compound
The functionality of this compound, including a carboxylic acid group and two double bonds, allows for a variety of chemical modifications. These transformations provide access to a wide range of chiral synthons.
Experimental Protocols
1. Purification of this compound from Rosin
-
Principle: this compound can be purified from wood rosin by isomerization to increase its content, followed by the formation of a crystalline amine salt. The pure salt is then decomposed with a weak acid to regenerate pure this compound.[6][7]
-
Procedure:
-
In a 2-L round-bottomed flask equipped with a reflux condenser, combine 250 g of N-grade wood rosin, 740 mL of 95% ethanol, and 42 mL of concentrated hydrochloric acid.
-
Pass a stream of carbon dioxide over the surface of the solution and reflux the mixture for 2 hours.[6]
-
Remove the ethanol and excess acid by steam distillation. Decant the water and cool the residue to room temperature.
-
Dissolve the residue in 1 L of ether, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the ether by distillation to yield isomerized rosin.
-
Dissolve 245 g of the isomerized rosin in 375 mL of acetone by heating on a steam bath.
-
To the boiling solution, slowly add 127 g of diamylamine with vigorous stirring.
-
Cool the mixture to room temperature and then in an ice bath to induce crystallization of the diamylamine salt.
-
Collect the crystals by suction filtration, wash with 150 mL of acetone, and dry.
-
Dissolve 147 g of the amine salt in 1 L of 95% ethanol by heating.
-
Cool the solution to room temperature and add 39 g of glacial acetic acid.
-
Add 900 mL of water with vigorous stirring to precipitate the this compound.
-
Collect the purified this compound by filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum desiccator.[6]
-
2. Esterification to Methyl Abietate
-
Principle: The carboxylic acid group of this compound can be readily esterified to protect it or to modify its reactivity.
-
Procedure: A common method involves reaction with a methylating agent in the presence of a base. For instance, this compound can be treated with lithium hydroxide followed by methyl sulfate to give methyl abietate in quantitative yield.[8]
-
Characterization Data for Methyl Abietate:
-
¹H NMR (CDCl₃): δ 5.78 (s, 1H, H-7), 5.38 (s, 1H, H-14), 3.65 (s, 3H, OCH₃), 2.20-1.20 (m, CH, CH₂), 1.24 (s, 3H, C4-CH₃), 1.00, 0.98 (2d, J=7Hz, 6H, CH(CH₃)₂), 0.85 (s, 3H, C10-CH₃).[9][10]
-
¹³C NMR (CDCl₃): δ 179.2 (C-18), 145.4 (C-13), 134.8 (C-8), 123.0 (C-14), 120.2 (C-7), 52.1 (OCH₃), 47.2 (C-5), 45.4 (C-9), 38.6 (C-1), 37.0 (C-10), 35.1 (C-4), 27.2 (C-15), 23.0 (C-12), 21.6, 21.5 (C-16, C-17), 18.5 (C-2), 17.0 (C-6), 16.8 (C-19), 14.3 (C-20).[9][10]
-
IR (film): 2940, 1725 (C=O), 1460, 1380, 1250 cm⁻¹.[9]
-
3. Reduction to Abietinol
-
Principle: The ester group of methyl abietate can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Procedure: To a solution of methyl abietate in dry tetrahydrofuran (THF), add an excess of LiAlH₄. The mixture is then refluxed. After the reaction is complete, it is carefully quenched with water and an acidic workup to yield abietinol. This reduction typically proceeds in quantitative yield.[8]
4. Oxidation to Abietinal
-
Principle: The primary alcohol, abietinol, can be oxidized to the corresponding aldehyde, abietinal, using a mild oxidizing agent to avoid over-oxidation to the carboxylic acid.
-
Procedure: Abietinol is treated with pyridinium chlorochromate (PCC) adsorbed on alumina in a suitable solvent like dichloromethane. The reaction is monitored by TLC, and upon completion, the product is purified by chromatography to afford abietinal.[8]
This compound in Asymmetric Synthesis
The rigid chiral scaffold of this compound makes it an excellent starting point for the synthesis of chiral auxiliaries and ligands for asymmetric catalysis.
As a Chiral Auxiliary
Derivatives of this compound have been employed as chiral auxiliaries in a variety of stereoselective reactions, including Diels-Alder reactions and diastereoselective alkylations.
-
Diels-Alder Reaction: Chiral acrylates derived from abietinol can undergo Lewis acid-promoted Diels-Alder reactions with dienes like cyclopentadiene, affording cycloadducts with high diastereoselectivity.[11][12] The chiral auxiliary can then be cleaved to yield the enantiomerically enriched product.
-
Diastereoselective Alkylation: this compound-derived oxazolidinones can be used as chiral auxiliaries for the diastereoselective alkylation of enolates. The bulky tricyclic framework effectively shields one face of the enolate, leading to high stereocontrol.[13][14][15][16]
| Reaction | Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Michael Addition | Dehydroabietyl pyrrolidin-2-yl squaramide | β-nitrostyrenes | >99:1 (syn/anti) | 87-98 | [17] |
As a Source for Chiral Ligands and Catalysts
The chiral backbone of this compound has been incorporated into various ligand structures for asymmetric catalysis. These ligands have been successfully applied in reactions such as asymmetric hydrogenation and Michael additions.[18][19][20][21][22]
-
Chiral Polymers: A novel chiral monomer, N-propargyl abietamide, synthesized from this compound, has been polymerized to create optically active helical polymers. These polymers have shown potential in chiral recognition and catalysis.[23]
Biological Activities of this compound Derivatives and Drug Development Applications
This compound and its derivatives have garnered significant interest from the drug development community due to their wide range of biological activities. Numerous studies have demonstrated their potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.
Anticancer Activity
Derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Dehydroabietylamine | P. falciparum | 0.36 - 2.6 | [24] |
| N-dehydroabietylbenzamide | P. falciparum | 0.36 | [24] |
| Methyl abietate | HeLa | 3.6 (µg/mL) | [8] |
| Abietinal | HeLa | 5.6 (µg/mL) | [8] |
| Dehydroabietylamine-pyrimidine derivative | various | 0.5 - 2.0 | [25] |
| 4-hydrazinobenzoic acid derivatives | HCT-116, MCF-7 | 21.3 - 28.3 | [26] |
| Sulforaphane | SKM-1 | 7.0 - 8.0 | [27] |
| Benzyl isothiocyanate | SKM-1 | 4.0 - 5.0 | [27] |
Signaling Pathways
1. NF-κB Signaling Pathway Inhibition
Several this compound derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival. Inhibition of this pathway can lead to decreased proliferation and increased apoptosis in cancer cells.
2. Induction of Apoptosis
This compound derivatives can induce apoptosis (programmed cell death) through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. This is a key mechanism for their anticancer effects.
Conclusion
This compound is a readily available, versatile, and economically viable chiral building block in organic synthesis. Its rich chemistry allows for the generation of a vast array of derivatives with significant potential in asymmetric synthesis and as leads for drug discovery. The continued exploration of this natural product will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Methyl abietate [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [drugfuture.com]
- 5. This compound | C20H30O2 | CID 10569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. uv.es [uv.es]
- 9. Methyl Abietate | C21H32O2 | CID 173058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 11. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.williams.edu [chemistry.williams.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Preparation and application of this compound-derived optically active helical polymers and their chiral hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 25. Discovery of novel dehydroabietylamine–pyrimidine hybrids: design, synthesis and anti-tumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
The Pharmacological Potential of Abietic Acid: A Technical Review
Introduction
Abietic acid (AA) is a diterpenoid resin acid that represents a primary component of crude rosin, the solid residue obtained from the oleoresin of coniferous trees, particularly of the Pinus genus. Belonging to the abietane family of diterpenes, this natural compound has a rich history in traditional medicine for its antiseptic properties and is now the subject of extensive scientific investigation. Preclinical evidence has revealed its multifaceted therapeutic potential, including significant anti-inflammatory, anticancer, antimicrobial, antiviral, and wound healing properties. This technical guide provides an in-depth review of the core pharmacological activities of this compound, detailing its mechanisms of action, summarizing quantitative data, outlining key experimental protocols, and visualizing the complex signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's promise as a therapeutic agent.
Anti-inflammatory and Antioxidant Activity
This compound has demonstrated potent anti-inflammatory and antioxidant effects across a range of in vitro and in vivo models. Its mechanisms are multifaceted, involving the inhibition of key inflammatory mediators and signaling pathways.
Mechanism of Action
The anti-inflammatory action of this compound is attributed to its ability to suppress the production of pro-inflammatory molecules and modulate critical signaling cascades. In lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibits the production of prostaglandin E2 (PGE2), a key mediator of inflammation, and weakly affects nitrite and tumor necrosis factor-alpha (TNF-α) levels. This effect is linked to the suppression of cyclooxygenase-2 (COX-2) expression. Furthermore, this compound has been shown to inhibit soybean 5-lipoxygenase, suggesting it can interfere with the biosynthesis of leukotrienes, which are involved in allergic and inflammatory responses.
A significant aspect of its anti-inflammatory profile is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Dehydrothis compound (DAA), a close analog, has been shown to suppress inflammation by targeting Src tyrosine kinase and Syk kinase in the NF-κB cascade, and transforming growth factor beta-activated kinase 1 (TAK1) in the AP-1 cascade. This compound also functions as a peroxisome proliferator-activated receptor-γ (PPARγ) ligand, and its activation of PPARγ in macrophages contributes to its anti-inflammatory effects. Additionally, its antioxidant properties, demonstrated by its ability to scavenge DPPH, ABTS, and NO radicals, contribute to its overall therapeutic potential in inflammatory diseases.
Quantitative Data: Anti-inflammatory & Antioxidant Activity
| Activity Type | Assay | Target/Radical | Result (IC50) | Reference |
| Anti-inflammatory | Enzyme Inhibition | Soybean 5-Lipoxygenase | 29.5 ± 1.29 µM | |
| Enzyme Inhibition | Hyaluronidase (HAase) | 1719 µg/mL | ||
| Antioxidant | Radical Scavenging | DPPH | 109.14 ± 2.21 µg/mL | |
| Radical Scavenging | ABTS | 49.82 ± 0.13 µg/mL | ||
| Radical Scavenging | Nitric Oxide (NO) | 166.49 ± 0.18 µg/mL |
Key Experimental Protocols
Carrageenan-Induced Paw Edema in Mice/Rats
This in vivo model is used to assess the anti-inflammatory (antiedematogenic) activity of a compound.
-
Animal Model : Swiss mice or Wistar rats are typically used.
-
Acclimatization : Animals are acclimatized to laboratory conditions for a week before the experiment.
-
Grouping and Administration : Animals are divided into groups: a negative control (vehicle), a positive control (e.g., Indomethacin, 5 mg/kg), and test groups receiving various doses of this compound (e.g., 50, 100, 200 mg/kg) via oral (p.o.) or intraperitoneal (i.p.) administration.
-
Induction of Edema : 30-60 minutes after treatment, inflammation is induced by a sub-plantar injection of 1% λ-carrageenan suspension (e.g., 100 µL) into the right hind paw of each animal.
-
Measurement : Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis : The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema is calculated by comparing the mean increase in paw volume of the treated groups with the control group.
-
Biochemical Analysis (Optional) : At the end of the experiment, paws can be collected to measure levels of inflammatory markers like myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.
Anticancer Activity
This compound has emerged as a promising natural compound with significant anticancer activities, demonstrated against various cancer cell lines including non-small-cell lung cancer (NSCLC), breast cancer, and bladder cancer. Its efficacy stems from its ability to induce programmed cell death (apoptosis), halt the cell division cycle, and inhibit key pro-survival signaling pathways, often with selective toxicity towards cancer cells over normal cells.
Mechanism of Action
This compound's anticancer effects are mediated through multiple molecular mechanisms:
-
Induction of Apoptosis : It triggers both the intrinsic (mitochondrial-dependent) and extrinsic apoptotic pathways. In the intrinsic pathway, this compound downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., cleaved caspase-3, cleaved PARP) that execute cell death. In the extrinsic pathway, it can upregulate Fas and FasL, leading to the activation of caspase-8 and subsequently caspase-3.
-
Cell Cycle Arrest : this compound can halt the proliferation of cancer cells by arresting the cell cycle. In NSCLC and breast cancer cells, it has been shown to cause cell cycle arrest at the G0/G1 or G2/M phase. This is achieved by downregulating the expression of key cell cycle regulatory proteins, such as cyclin D1 and cyclin-dependent kinase 4 (cdk4).
-
Inhibition of Signaling Pathways : It suppresses pro-survival signaling pathways that are often hyperactive in cancer. A crucial target is the IKKβ/NF-κB pathway. This compound can directly bind to IKKβ, preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of genes involved in proliferation and survival. It also interferes with the PI3K/Akt pathway.
-
Other Mechanisms : Recent studies have shown that this compound can also induce ferroptosis (an iron-dependent form of cell death) in bladder cancer cells and target DNA topoisomerase II alpha (TOP2A) to induce DNA damage in lung cancer cells.
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of Abietic Acid Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of abietic acid derivatives and their potential applications in drug discovery. Detailed protocols for the synthesis of key derivatives and the evaluation of their biological activities are included, along with a summary of their quantitative biological data and relevant signaling pathways.
Introduction
This compound, a diterpenoid resin acid naturally found in conifers, and its derivatives have emerged as a promising scaffold for the development of novel therapeutic agents.[1][2] The rigid tricyclic skeleton of abietane diterpenoids offers a versatile platform for chemical modifications, leading to a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This document outlines key synthetic strategies and biological evaluation methods for harnessing the therapeutic potential of this compound derivatives.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological data for various this compound and dehydrothis compound derivatives, highlighting their potential in different therapeutic areas.
Table 1: Anticancer Activity of Abietic and Dehydrothis compound Derivatives
| Compound/Derivative | Modification | Cell Line | IC50 (µM) | Reference |
| This compound (1) | Carboxylic Acid at C-18 | HeLa | > 33.1 | [2] |
| Methyl Abietate (2) | Methyl Ester at C-18 | HeLa | 11.4 | [2] |
| Abietinol (3) | Alcohol at C-18 | HeLa | > 34.7 | [2] |
| Abietinal (4) | Aldehyde at C-18 | HeLa | 18.6 | [2] |
| Dehydrothis compound derivative 22f | Chiral dipeptide at C-18 | HeLa | 7.76 ± 0.98 | [5] |
| Dehydrothis compound derivative 36w | Acylhydrazone at C-18 | HeLa | 2.21 ± 0.04 | [5] |
| Dehydrothis compound derivative 36w | Acylhydrazone at C-18 | BEL-7402 | 14.46 | [6] |
| Dehydrothis compound-pyrimidine hybrid 3b | Pyrimidine moiety | MCF-7 | 7.00 ± 0.96 | [7] |
| Dehydrothis compound-pyrimidine hybrid 3b | Pyrimidine moiety | HepG2 | 10.42 ± 1.20 | [7] |
| Dehydrothis compound-pyrimidine hybrid 3b | Pyrimidine moiety | HCT-116 | 9.53 ± 1.03 | [7] |
| Dehydrothis compound-pyrimidine hybrid 3b | Pyrimidine moiety | A549 | 11.93 ± 1.76 | [7] |
| Dehydrothis compound-chalcone hybrid 33 | 3-pyridyl chalcone | HeLa | 2.21 | [8] |
| Dehydrothis compound-chalcone hybrid 33 | 3-pyridyl chalcone | Jurkat | 5.89 | [8] |
Table 2: Antimicrobial Activity of Abietic and Dehydrothis compound Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 60 | [9] |
| This compound | Methicillin-resistant S. aureus (MRSA) | 8 | [9] |
| This compound | Staphylococcus epidermidis | 8 | [9] |
| This compound | Streptococcus mitis | 8 | [9] |
| Dehydrothis compound derivative 5 | Bacillus subtilis | 4 | [10] |
| Dehydrothis compound derivative 5 | Staphylococcus aureus | 2 | [10] |
| Dehydrothis compound-serine derivative 6 | Methicillin-resistant S. aureus (MRSA) | 8 (MIC90) | [10] |
| Dehydrothis compound derivative 69o | Gram-positive and Gram-negative bacteria | 1.6 - 3.1 | [10] |
| Dehydrothis compound derivative 27 | E. coli | 11.7 | [11] |
| Dehydrothis compound derivative 27 | P. aeruginosa | 11.7 | [11] |
| Dehydrothis compound derivative 27 | S. aureus | 23.4 | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative this compound derivatives and for the evaluation of their biological activities.
Synthesis of this compound Derivatives
1. Synthesis of Methyl Abietate (2)
-
Principle: Esterification of the carboxylic acid group of this compound at the C-18 position.
-
Materials:
-
(-)-Abietic acid (1)
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve (-)-abietic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
After cooling, evaporate the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl abietate.
-
2. Synthesis of Abietinol (3)
-
Principle: Reduction of the methyl ester group of methyl abietate to a primary alcohol using a strong reducing agent.
-
Materials:
-
Methyl abietate (2)
-
Lithium aluminum hydride (LiAlH₄)
-
Dry diethyl ether
-
Ethyl acetate
-
10% Sulfuric acid
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in dry diethyl ether.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of methyl abietate in dry diethyl ether to the LiAlH₄ suspension.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Carefully quench the excess LiAlH₄ by the slow addition of ethyl acetate, followed by water.
-
Add 10% sulfuric acid to dissolve the aluminum salts.
-
Separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield abietinol.
-
3. Synthesis of Abietinal (4)
-
Principle: Oxidation of the primary alcohol of abietinol to an aldehyde.
-
Materials:
-
Abietinol (3)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
-
-
Procedure:
-
Dissolve abietinol in dry dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the solution.
-
Stir the mixture at room temperature for 2-3 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Evaporate the solvent to yield abietinal.[1]
-
Biological Activity Assays
1. Cytotoxicity Evaluation using MTT Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[3][12]
-
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Protocol:
-
Prepare a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).
-
Include a positive control (broth with microorganism, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]
-
3. Anti-inflammatory Activity Assessment (Inhibition of Protein Denaturation)
-
Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be a measure of its anti-inflammatory activity.
-
Protocol:
-
Prepare a reaction mixture containing 0.2 mL of the test compound at various concentrations and 2.8 mL of a 1% aqueous solution of bovine serum albumin (BSA).
-
A control group consists of 0.2 mL of the solvent and 2.8 mL of the BSA solution.
-
Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
-
Incubate the mixtures at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.[14]
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are often mediated through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for rational drug design.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[15][16] this compound and its derivatives have been shown to inhibit this pathway, contributing to their anti-inflammatory and anticancer effects.[16]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[17] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for anticancer drug development. Several dehydrothis compound derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[5]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.
General Experimental Workflow for Drug Discovery
The discovery and development of new drugs from natural products like this compound typically follows a structured workflow, from initial screening to preclinical evaluation.
Caption: General experimental workflow for this compound-based drug discovery.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Anticancer Activity of Novel Dehydrothis compound-Based Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Recent Advances on Biological Activities and Structural Modifications of Dehydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Anticancer Activity of Novel Dehydrothis compound-Based Acylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of dehydrothis compound-pyrimidine hybrids as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Extraction of Abietic Acid from Rosin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction and purification of abietic acid from rosin, a natural resin obtained from pine trees. This compound is a primary bioactive component of rosin and serves as a valuable starting material in the synthesis of various pharmaceutical agents and other specialty chemicals.[1] The protocols outlined below are based on established chemical methods, including amine salt precipitation with crystallization and a streamlined process utilizing a macroporous strong-acid cation exchange resin.
Core Extraction Methodologies
The isolation of high-purity this compound from the complex mixture of resin acids found in rosin typically involves two key stages:
-
Isomerization: Crude rosin contains several isomeric resin acids, such as neoabietic, levopimaric, and palustric acids.[1] An acid-catalyzed isomerization step is employed to convert these isomers into the more thermodynamically stable this compound, thereby maximizing the potential yield.[1]
-
Purification: Following isomerization, selective separation techniques are used to isolate this compound from other resin acids and neutral compounds. The most common and effective methods are detailed below.
Method 1: Amine Salt Precipitation and Crystallization
This widely documented method relies on the selective precipitation of the this compound-amine salt, which is less soluble than the salts of other resin acids.[1][2] The purified salt is subsequently decomposed with a weak acid to regenerate high-purity this compound.[1][2]
Experimental Protocol
A. Isomerization of Rosin
-
In a 2-liter round-bottomed flask equipped with a reflux condenser, combine 250 g of crude gum rosin, 740 mL of 95% ethanol, and 2.49 mL of concentrated hydrochloric acid.[1]
-
Reflux the mixture for approximately 62 minutes to facilitate the isomerization of other resin acids into this compound.[1]
-
After reflux, remove the ethanol and hydrochloric acid, for example, by steam distillation.[1]
-
Decant any excess water from the isomerized rosin residue.[1]
B. Amination and Salt Formation
-
Dissolve the cooled, isomerized rosin residue in a suitable solvent such as ether.[1]
-
While stirring, add 7.35 mL of ethanolamine to the solution. The this compound-ethanolamine salt will begin to precipitate.[1]
-
Cool the mixture to encourage further crystallization of the salt.[1]
C. Purification of the Amine Salt
-
Collect the crystalline salt by vacuum filtration using a Büchner funnel.[1]
-
Wash the salt with a small amount of cold acetone or ethanol to remove impurities.[1]
-
For higher purity, recrystallize the salt by dissolving it in a minimal amount of hot 95% ethanol and allowing it to cool slowly.[1]
D. Regeneration of this compound
-
Dissolve the purified amine salt in 1 L of 95% ethanol by warming on a steam bath.[1]
-
Cool the solution to room temperature and, while stirring, add approximately 36 mL of glacial acetic acid.[1]
-
With vigorous agitation, cautiously add 900 mL of water to induce the crystallization of this compound.[1]
-
Collect the this compound crystals on a Büchner funnel and wash thoroughly with water until the filtrate is neutral, as indicated by pH paper.[1]
-
Dry the purified this compound.
Experimental Workflow
Method 2: Cation Exchange Resin Catalyzed Isomerization and Crystallization
This method offers a more streamlined approach by combining isomerization and facilitating crystallization, leading to high yield and purity of this compound.[1][3]
Experimental Protocol
-
To a 500 mL three-necked flask equipped with a stirrer, add 100 g of Pinus massoniana rosin and 200 mL of glacial acetic acid.[1][3]
-
Heat the mixture to 70°C in a water bath with stirring until the rosin is completely dissolved.[1][3]
-
Introduce 30 g of a macroporous strong-acid cation exchange resin to the flask.[1][3]
-
After the reaction, filter the hot mixture to remove the cation exchange resin.[1]
-
Allow the filtrate to cool to room temperature and let it stand overnight to allow for the crystallization of this compound.[1][3]
-
Collect the crude this compound crystals by filtration.[1]
-
For higher purity, perform recrystallizations from aqueous ethanol.[3]
-
Dry the final colorless monoclinic prism crystals at 50°C under a pressure of 20 kPa for 2 hours.[3]
Experimental Workflow
Quantitative Data Summary
The efficiency of different extraction methods can be compared based on the yield and purity of the final this compound product. The following table summarizes quantitative data from various protocols.
| Method | Starting Material | Yield (%) | Purity (%) | Reference |
| Amine Salt Precipitation (Ethanolamine) | Gum Rosin | 54.93 | 98.52 | [4] |
| Amine Salt Precipitation (Ethanolamine, RSM Optimized) | Rosin | 58.61 | 99.33 | [5] |
| Cation Exchange Resin | Pinus massoniana Rosin | 74.2 | >99 | [1][3] |
Other Potential Methods
While the two methods detailed above are highly effective, other techniques for the extraction and purification of this compound have been explored:
-
Saponification: This involves reacting the rosin with an alkali to form resin soaps. The this compound can then be regenerated by treatment with a stronger acid.[6][7] This method is often used in the production of rosin size for paper.[6]
-
Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of resin acids, including this compound.[8][9] While primarily used for analysis, chromatographic principles can be applied to preparative scale separations for obtaining high-purity this compound.
Logical Relationship of Resin Acid Isomerization
The initial isomerization step is crucial for maximizing the yield of this compound. The following diagram illustrates the acid-catalyzed conversion of other major resin acids into the more stable this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Acid Isomer Separation of Resin Acids in Rosin and this compound Molecular Structure [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Atopic Dermatitis Effects of this compound Isolated from Rosin under Condition Optimized by Response Surface Methodology in DNCB-Spread BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2265941A - Saponification of resin acids - Google Patents [patents.google.com]
- 7. Resin - Wikipedia [en.wikipedia.org]
- 8. Characterization and determination of the quality of rosins and turpentines extracted from Pinus oocarpa and Pinus patula resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doras.dcu.ie [doras.dcu.ie]
Gas chromatography-mass spectrometry (GC-MS) analysis of abietic acid.
Application Note: GC-MS Analysis of Abietic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (C₂₀H₃₀O₂) is a prominent diterpenoid resin acid and the primary irritant found in pine wood and rosin.[1] It is a key component in various commercial products, including adhesives, varnishes, and printing inks. Due to its potential as a skin sensitizer and its presence in environmental and biological samples, a robust and sensitive analytical method for its quantification is crucial.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis.[3][4] This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation: Extraction and Derivatization
Accurate quantification of this compound requires efficient extraction from the sample matrix followed by a chemical derivatization to increase its volatility. Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as the carboxylic acid group in this compound.
a) Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade[5]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Internal Standard (IS) solution (e.g., Heptadecanoic acid)[2]
-
Solid Phase Extraction (SPE) C18 cartridges[4]
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
Heating block
b) Extraction Protocol (from a semi-solid matrix)
-
Weighing: Accurately weigh 1.0 g of the homogenized sample into a centrifuge tube.
-
Spiking: Add a known amount of the internal standard solution to the sample.
-
Extraction: Add 10 mL of acetonitrile, cap the tube, and vortex for 2 minutes.[5]
-
Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes to ensure complete extraction.[2]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the supernatant (the acetonitrile layer) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
c) Derivatization Protocol (Silylation)
-
Reconstitution: Reconstitute the dried extract from the previous step in 100 µL of pyridine.
-
Silylating Agent: Add 100 µL of BSTFA + 1% TMCS to the vial.[6]
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block.[6]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Workflow for Sample Preparation and Derivatization
Caption: Overall workflow from sample weighing to GC-MS injection.
GC-MS Instrumentation and Conditions
The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized depending on the specific instrument and sample matrix.
| Parameter | Condition |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6] |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C[7] |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.2 mL/min[6] |
| Oven Program | Initial temp 150°C (hold 2 min), ramp at 7°C/min to 250°C, then ramp at 10°C/min to 300°C (hold 5 min)[6][7] |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[7] |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 40 - 450 m/z |
| Solvent Delay | 5 minutes |
Data Analysis and Results
Identification
The identification of the this compound TMS derivative is based on its retention time and a comparison of its mass spectrum with a reference spectrum from a standard or a spectral library like NIST.[7][8]
-
Molecular Weight (this compound): 302.5 g/mol [1]
-
Molecular Weight (this compound, TMS derivative): 374.6 g/mol [8]
-
Key Mass Fragments (TMS Derivative): The mass spectrum of the trimethylsilyl ester of this compound will show a characteristic fragmentation pattern. The molecular ion [M]+ at m/z 374 is often visible. Other significant fragments can be used for confirmation.
Quantification
Quantification is typically performed using an internal standard method. A calibration curve is generated by analyzing a series of standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Logical Diagram for Silylation Reaction
Caption: Conversion of this compound to its volatile TMS derivative.
Data Presentation
The performance of the analytical method should be validated to ensure it is fit for purpose. The following tables summarize typical quantitative performance metrics. (Note: Values are representative and may vary based on instrumentation and matrix).
Table 1: Calibration and Linearity
| Parameter | Value |
| Analyte | This compound (as TMS derivative) |
| Calibration Range | 1.0 - 400 µg/g[2] |
| Number of Points | 6 |
| Regression Model | Linear, y = mx + c |
| Correlation (r²) | > 0.999[2][9] |
Table 2: Method Sensitivity and Precision
| Parameter | Value |
| Limit of Detection (LOD) (S/N=3) | ~1 µg/kg[5] |
| Limit of Quantification (LOQ) (S/N=10) | ~3 µg/kg[5] |
| Precision (RSD%) - Intra-day (n=6) | < 10%[5] |
| Precision (RSD%) - Inter-day (n=6) | < 15% |
Table 3: Accuracy and Recovery
| Spike Level | Mean Recovery (%) | RSD (%) |
| Low | 85 - 110%[5] | < 10% |
| Medium | 90 - 105%[5] | < 10% |
| High | 92 - 103%[5] | < 8% |
Conclusion
This application note details a comprehensive and reliable method for the quantification of this compound using GC-MS. The protocol involves a straightforward extraction followed by silylation to ensure the analyte is suitable for gas chromatography. The described GC-MS conditions provide excellent sensitivity and selectivity for the analysis of this compound in various matrices. This method is well-suited for quality control, environmental monitoring, and research applications in the pharmaceutical and chemical industries.
References
- 1. This compound | C20H30O2 | CID 10569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Complete HTML – Environmental Project No. 1272 2009 – Development of an analysis method for quantification of colophonium components in cosmetic products [www2.mst.dk]
- 3. Overview of analytical procedures for fatty and resin acids in the papermaking process :: BioResources [bioresources.cnr.ncsu.edu]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. europeanjournalofsciences.co.uk [europeanjournalofsciences.co.uk]
- 8. This compound, TMS derivative [webbook.nist.gov]
- 9. Analysis of this compound and dehydrothis compound in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Abietic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abietic acid, a diterpenoid resin acid naturally found in coniferous trees, has garnered significant interest in the field of drug delivery.[1] Its inherent biocompatibility, biodegradability, and unique chemical structure make it a promising candidate for the formulation of various drug delivery systems. This document provides detailed application notes and experimental protocols for utilizing this compound in the development of nanoparticles, micelles, liposomes, and hydrogels for controlled and targeted drug release.
This compound-Based Nanoparticle Formulation
Nanoparticles offer a versatile platform for enhancing the bioavailability and therapeutic efficacy of various drugs. This compound can be formulated into nanoparticles, such as lipid-polymer hybrid nanoparticles, to improve drug loading and sustain release.
Quantitative Data Summary
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| This compound-Loaded Hybrid Polymeric Nanoparticles | 384.5 ± 6.36 | 0.376 | +23.0 | 80.01 ± 1.89 | Not Reported | [2] |
Experimental Protocol: Preparation of this compound-Loaded Hybrid Polymeric Nanoparticles by Microinjection
This protocol describes the preparation of this compound-loaded hybrid polymeric nanoparticles using a microinjection technique.
Materials:
-
This compound
-
Polymeric matrix material (e.g., PLGA)
-
Lipid (e.g., lecithin)
-
Surfactant (e.g., Poloxamer 188)
-
Organic solvent (e.g., dichloromethane)
-
Aqueous phase (e.g., deionized water)
Equipment:
-
Microinjection system
-
Homogenizer
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Preparation of the Organic Phase: Dissolve a specific amount of this compound, polymer, and lipid in an appropriate organic solvent.
-
Preparation of the Aqueous Phase: Dissolve a surfactant in deionized water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form a primary oil-in-water (O/W) emulsion.
-
Microinjection: Inject the primary emulsion into a larger volume of the aqueous surfactant solution using a microinjection system under constant stirring.
-
Solvent Evaporation: Remove the organic solvent from the resulting nanoemulsion using a rotary evaporator at reduced pressure.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing: Wash the collected nanoparticles with deionized water to remove any unentrapped drug and excess surfactant.
-
Lyophilization: Freeze-dry the purified nanoparticles to obtain a stable powder formulation.
Experimental Workflow
This compound-Based Micelle Formulation
Polymeric micelles are self-assembled nanostructures that can encapsulate hydrophobic drugs like this compound, enhancing their solubility and stability in aqueous environments.
Quantitative Data Summary
| Formulation | Critical Micelle Concentration (CMC) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | In Vitro Release (24h) | Reference |
| Hypothetical this compound-Loaded Polymeric Micelles | Polymer-dependent | 10-20 (typical) | >80 (typical) | Sustained release profile | Adapted from[3] |
Experimental Protocol: Preparation of this compound-Loaded Polymeric Micelles by Thin-Film Hydration
This protocol describes a common method for preparing drug-loaded polymeric micelles.
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., Pluronic® series, PEG-PLA)
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Syringe filter (0.22 µm)
Procedure:
-
Film Formation: Dissolve a known amount of this compound and the amphiphilic block copolymer in a suitable organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform film on the inner surface of the flask.
-
Hydration: Hydrate the thin film with a pre-heated aqueous buffer by rotating the flask in a water bath set above the glass transition temperature of the polymer.
-
Micelle Formation: Continue hydration with gentle agitation or sonication until the film is completely dispersed, forming a micellar suspension.
-
Purification: Filter the micellar solution through a 0.22 µm syringe filter to remove any aggregates or non-incorporated drug.
Experimental Workflow
This compound-Based Liposome Formulation
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. The hydrophobic nature of this compound makes it suitable for incorporation within the lipid bilayer.
Quantitative Data Summary
| Formulation | Vesicle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Release Profile | Reference |
| Hypothetical this compound-Loaded Liposomes | 100-200 | < 0.3 | > 70 | Biphasic (initial burst followed by sustained release) | Adapted from[4][5] |
Experimental Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol outlines the preparation of liposomes containing this compound using the thin-film hydration method.
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine, DPPC)
-
Cholesterol
-
Organic solvent mixture (e.g., chloroform:methanol 2:1 v/v)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent mixture in a round-bottom flask.
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner wall.
-
Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): Sonicate the MLV suspension using a probe or bath sonicator to reduce the vesicle size and form small unilamellar vesicles (SUVs).
-
Size Reduction (Extrusion): For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes of a defined pore size.
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
Experimental Workflow
This compound-Based Hydrogel Formulation
Hydrogels are three-dimensional polymeric networks that can absorb large amounts of water or biological fluids, making them suitable for sustained drug delivery. While direct hydrogel formation from this compound is less common, derivatives like dehydrothis compound can be used to form supramolecular hydrogels.[6]
Quantitative Data Summary
| Formulation | Critical Gel Concentration (CGC) (M) | Gelation Temperature (°C) | Drug Release Characteristics | Reference |
| Dehydrothis compound-Morpholine Supramolecular Hydrogel | 0.3 | 115 | Diffusion-controlled release | [6] |
Experimental Protocol: Preparation of Dehydrothis compound-Based Supramolecular Hydrogel
This protocol is based on the formation of a supramolecular hydrogel from dehydrothis compound and morpholine.[6]
Materials:
-
Dehydrothis compound
-
Morpholine
-
Deionized water
-
Drug to be encapsulated
Equipment:
-
Vials
-
Heating plate with magnetic stirring
-
Ultrasonic bath
Procedure:
-
Component Mixing: In a vial, mix dehydrothis compound and morpholine in a specific molar ratio (e.g., 2:3).
-
Dissolution and Drug Loading: Add deionized water and the drug to be encapsulated to the mixture.
-
Gelation: Heat the mixture with stirring and sonicate until a clear solution is formed.
-
Cooling: Allow the solution to cool to room temperature. The supramolecular hydrogel will form upon cooling.
Experimental Workflow
Characterization of this compound-Based Drug Delivery Systems
A thorough characterization is crucial to ensure the quality, efficacy, and safety of the formulated drug delivery systems.
| Technique | Parameters Measured | Typical Experimental Conditions |
| Dynamic Light Scattering (DLS) | Particle size, Polydispersity Index (PDI), Zeta potential | Disperse nanoparticles in deionized water or buffer. Measurements are typically performed at 25°C with a scattering angle of 90° or 173°. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Morphology, size, and surface characteristics | Samples are typically dried on a stub (SEM) or grid (TEM) and may be sputter-coated with a conductive material (e.g., gold) for SEM. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical integrity, drug-excipient interactions | Spectra are typically recorded in the range of 4000-400 cm⁻¹ using KBr pellets or as a thin film. |
| In Vitro Drug Release | Cumulative drug release over time, release kinetics | Dialysis bag method or sample and separate method in a buffer (e.g., PBS pH 7.4) at 37°C with constant shaking. Drug concentration is measured at predetermined time intervals using UV-Vis spectrophotometry or HPLC. |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer, making it a promising therapeutic agent.
NF-κB Signaling Pathway
This compound can inhibit the NF-κB signaling pathway, which is a critical regulator of inflammatory responses and cell survival.
References
- 1. Lipid Film Hydration Method for Preparation of Liposomes [ebrary.net]
- 2. Preparation and application of this compound-derived optically active helical polymers and their chiral hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymeric Micelles: A Promising Pathway for Dermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Protocol for the Esterification of Abietic Acid: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the esterification of abietic acid, a prominent resin acid derived from rosin. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as chemical synthons.[1][2] This guide outlines various methodologies for the synthesis of this compound esters, presents comparative quantitative data, and offers a detailed experimental protocol for a representative reaction.
Overview of this compound Esterification
Esterification is a fundamental chemical modification of this compound, targeting its carboxylic acid functional group. This reaction is typically performed to enhance the compound's lipophilicity, modify its biological activity, or improve its properties for material applications.[3] The general reaction involves reacting this compound with an alcohol in the presence of a catalyst to form the corresponding ester and water. The choice of alcohol and catalyst significantly influences the reaction conditions and outcomes.
A variety of alcohols can be used, ranging from simple alkyl alcohols (e.g., methanol, ethanol) to polyols (e.g., glycerol, ethylene glycol) and more complex molecules.[3][4][5] The selection of the alcohol is dictated by the desired properties of the final ester.
Catalysts are often employed to increase the reaction rate. Common catalysts include strong mineral acids (e.g., sulfuric acid, hydrochloric acid), Lewis acids, and heterogeneous catalysts.[6][7] The reaction can also be carried out under alkaline conditions, for instance, by first converting this compound to its alkali salt.[4]
Comparative Data for this compound Esterification
The following tables summarize quantitative data from various published methods for the esterification of this compound, providing a comparative overview of different reaction conditions and their efficiencies.
Table 1: Esterification with Simple Alcohols
| Alcohol | Catalyst | Temperature (°C) | Time (h) | Molar Ratio (this compound:Alcohol) | Conversion/Yield (%) | Reference |
| Methanol | Sulfuric Acid | 64 (reflux) | 3.5 | 1:187 | ~55% (Conversion) | [7] |
| Methanol | Acidic Ionic Liquid | Not Specified | Not Specified | Not Specified | ~90% (Conversion) | [6] |
| Ethanol | Hydrochloric Acid | Reflux | 2 | 1:10 (approx.) | Not Specified | [8] |
Table 2: Esterification with Polyols and Other Alcohols
| Alcohol | Catalyst/Method | Temperature (°C) | Time (h) | Reactant Ratio | Product | Key Findings | Reference |
| Ethylene Dichloride | Sodium Hydroxide | 135-140 | 2 | 450 parts rosin, 60 parts NaOH, 100 parts ethylene dichloride | Glycol ester of this compound | Reaction performed under pressure (90 pounds) | [4] |
| Glycerol | Zinc Dust & Sodium Acetate | 290 | 15 | Not Specified | Polyglycerol ester of this compound | Catalyst promotes polymerization of glycerol and esterification | [5] |
| Sucrose | Anhydrous Sodium Carbonate | Not Specified | Not Specified | Not Specified | Sucrose ester of this compound | Direct synthesis in the presence of a polyatomic alcohol solvent | [9] |
| Cinnamic Alcohol | Dehydroabietyl acyl chloride | 95-100 | 10 | 1.2:1 (Alcohol:Acyl Chloride) | Dehydrothis compound-cinnamic alcohol ester | Synthesis via the acyl chloride intermediate | [10] |
Experimental Workflow
The general workflow for the esterification of this compound is depicted in the following diagram. This process typically involves the dissolution of this compound, addition of the alcohol and catalyst, reaction under controlled temperature, followed by product isolation and purification.
Caption: General workflow for the esterification of this compound.
Detailed Experimental Protocol: Synthesis of Methyl Abietate
This protocol details a representative method for the synthesis of methyl abietate from this compound (or rosin as a starting material rich in this compound).
4.1. Materials and Reagents
-
This compound (or N-grade wood rosin)
-
Methanol (reagent grade)
-
Sulfuric Acid (concentrated, 98%)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Hexane (or other suitable organic solvent for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
4.2. Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in an excess of methanol. A typical molar ratio of this compound to methanol is 1:187, though a smaller excess can also be effective.[7]
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Reaction: Heat the mixture to reflux (approximately 64°C for methanol) and maintain the reflux with continuous stirring.[6] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. A typical reaction time can be several hours.
-
Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of hexane (or another suitable organic solvent) and water. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.
-
Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining impurities and water-soluble byproducts.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to obtain the crude methyl abietate.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to yield pure methyl abietate.
4.3. Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling concentrated sulfuric acid and organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Always add acid to the alcohol slowly.
-
Organic solvents are flammable. Avoid open flames and sparks.
Conclusion
The esterification of this compound is a versatile and valuable reaction for the synthesis of a wide range of derivatives. The choice of alcohol, catalyst, and reaction conditions can be tailored to achieve desired yields and product characteristics. The provided protocols and data serve as a comprehensive resource for researchers engaged in the synthesis and development of novel this compound-based compounds for various applications.
References
- 1. uv.es [uv.es]
- 2. Synthesis and biological evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US1697530A - Method of producing glycol esters of this compound - Google Patents [patents.google.com]
- 5. US1696337A - Method of producing this compound esters of polyglycerol - Google Patents [patents.google.com]
- 6. Esterification of rosin with methyl alcohol for fuel applications [redalyc.org]
- 7. García, Bustamante, Villa, and Alarcón: Esterification of rosin with methyl alcohol for fuel applications [revistas.udea.edu.co]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN1730585A - Method for directly synthesizing rosin acid sucrose ester by using rosin and sucrose - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Abietic Acid in Antibacterial Agent Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Abietic acid, a diterpene resin acid naturally found in pines and other conifers, has emerged as a promising candidate in the development of novel antibacterial agents.[1][2][3] Its multifaceted biological activities, including antibacterial, anti-inflammatory, and antibiofilm properties, make it a subject of significant interest in the face of rising antimicrobial resistance.[1][4][5] This document provides detailed application notes and experimental protocols for researchers investigating the antibacterial potential of this compound and its derivatives.
Mechanism of Action
The primary proposed antibacterial mechanism of this compound is attributed to its hydrophobic and rigid hydrophenanthrene structure combined with a carboxylic acid group. This structure is believed to interact with the lipid components of the bacterial cell membrane, leading to altered membrane function and potential lysis.[4] Additionally, some studies suggest that this compound may interfere with efflux pump mechanisms, which are critical for bacterial drug resistance, and disrupt enzymes essential for cell wall synthesis.[2][6]
Caption: Proposed antibacterial mechanisms of this compound.
Data Presentation
Antibacterial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 60 | - | [1][6] |
| Methicillin-Resistant S. aureus (MRSA) | Gram-positive | 8 | - | [1][6] |
| Staphylococcus pseudintermedius (MSSP) | Gram-positive | 8 | - | [1][5] |
| Staphylococcus pseudintermedius (MRSP) | Gram-positive | 32 - 64 | - | [1][5] |
| Staphylococcus epidermidis | Gram-positive | 8 - 800 | - | [1][6] |
| Streptococcus mutans | Gram-positive | - | - | [3][4] |
| Streptococcus mitis | Gram-positive | 8 | - | [1][6] |
| Pseudomonas aeruginosa | Gram-negative | - | - | [2][6] |
Note: "-" indicates data not specified in the cited sources.
Antibiofilm Activity of this compound
This compound has demonstrated significant activity against bacterial biofilms, both in preventing their formation and in reducing established biofilms.
| Bacterial Strain | Activity Type | Concentration (µg/mL) | Effect | Reference |
| S. pseudintermedius (MSSP) | Biofilm Formation Inhibition | 2 | 73% inhibition | [1] |
| S. pseudintermedius (MSSP) | Preformed Biofilm Reduction | 20 | 75% reduction in viability | [1][5] |
| S. pseudintermedius (MRSP1) | Preformed Biofilm Reduction | 40 | 80% reduction in viability | [1][5] |
| S. aureus | Biofilm Formation Reduction | 512 | ~70% reduction | [6] |
| P. aeruginosa | Biofilm Formation Reduction | 512 | ~40% reduction | [6] |
Synergistic Activity with Antibiotics
This compound has been shown to act synergistically with conventional antibiotics, potentially restoring their efficacy against resistant strains.
| Bacterial Strain | Antibiotic | This compound Concentration | Observation | Reference |
| Multidrug-Resistant Strains | Ampicillin, Gentamicin, Ciprofloxacin | Not specified | Synergistic effect, decrease in bacterial resistance | [4] |
| S. pseudintermedius (MRSP) | Oxacillin | 1/64 to 1 x MIC | Increased oxacillin susceptibility | [1][5] |
Experimental Protocols
Caption: Experimental workflow for evaluating this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills the bacteria (MBC).[7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains of interest
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in MHB to achieve the desired starting concentration for the assay.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an MHA plate.
-
Inoculate a few colonies into fresh MHB and incubate until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to a final concentration of 5 x 10⁵ CFU/mL.[1]
-
-
Broth Microdilution Assay:
-
Add 100 µL of MHB to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the starting concentration of this compound (in MHB) to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.[7]
-
-
MBC Determination:
-
From the wells showing no visible growth, pipette 10-100 µL onto MHA plates.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no colony formation on the agar plate.[8]
-
Protocol 2: Biofilm Inhibition and Eradication Assay (Crystal Violet Method)
This protocol assesses the ability of this compound to inhibit biofilm formation and to eradicate pre-formed biofilms.
Materials:
-
This compound stock solution
-
Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)
-
Bacterial strains
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
Methanol (99%)
-
Crystal Violet solution (0.1% w/v)
-
Glacial acetic acid (33% v/v)
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Prepare serial dilutions of this compound in TSB with glucose in a 96-well plate as described in Protocol 1.
-
Add the prepared bacterial inoculum (adjusted to ~10⁶ CFU/mL) to each well.[9]
-
Incubate the plate at 37°C for 24 hours without agitation.
-
After incubation, discard the planktonic cells and wash the wells gently three times with PBS.
-
Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15-20 minutes.
-
Discard the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with tap water.
-
Solubilize the bound dye by adding 200 µL of 33% glacial acetic acid to each well.
-
Read the absorbance at 570-595 nm using a microplate reader.
Procedure for Pre-formed Biofilm Eradication:
-
Inoculate the wells of a 96-well plate with the bacterial suspension in TSB with glucose and incubate for 24 hours to allow biofilm formation.[1]
-
Remove the planktonic cells and wash the wells with PBS.
-
Add fresh TSB containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours at 37°C.[1]
-
Proceed with washing, fixing, staining, and absorbance reading as described for the inhibition assay.
Protocol 3: Checkerboard Synergy Assay
This protocol is used to evaluate the synergistic effect of this compound with a conventional antibiotic.
Materials:
-
This compound stock solution
-
Antibiotic stock solution
-
MHB
-
Bacterial inoculum
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare the bacterial inoculum to a final concentration of 5 x 10⁵ CFU/mL in MHB.[1]
-
Along the x-axis of a 96-well plate, prepare serial dilutions of the antibiotic.
-
Along the y-axis, prepare serial dilutions of this compound.
-
The final concentrations should range from sub-inhibitory to supra-inhibitory levels (e.g., 1/16 x MIC to 2 x MIC).[1]
-
Inoculate the plate with the bacterial suspension and incubate at 37°C for 24 hours.
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:
-
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy is defined as FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.
-
Protocol 4: Cytotoxicity Assay (Neutral Red Uptake)
This protocol assesses the cytotoxicity of this compound against mammalian cell lines to determine its therapeutic window.
Materials:
-
Mammalian cell lines (e.g., fibroblasts, keratinocytes)[6]
-
Complete cell culture medium
-
This compound stock solution
-
Sterile 96-well cell culture plates
-
Neutral Red solution
-
De-staining solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)[6]
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a positive control for cytotoxicity (e.g., 70% ethanol).[2]
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Remove the treatment medium and add medium containing Neutral Red. Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Wash the cells with PBS to remove excess dye.
-
Add the de-staining solution to each well and shake for 10-30 minutes to extract the dye from the cells.[6]
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
These protocols provide a foundational framework for the investigation of this compound as a potential antibacterial agent. Researchers should optimize these methods based on the specific bacterial strains and cell lines used in their studies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as a Novel Agent against Ocular Biofilms: An In Vitro and Preliminary In Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and antibiofilm effects of this compound on cariogenic Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Effect of this compound with Oxacillin against Methicillin-Resistant Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Dehydrothis compound Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols: In Vitro Evaluation of the Anticancer Activity of Abietic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abietic acid, a diterpene resin acid naturally found in coniferous trees, has emerged as a promising candidate in anticancer research.[1] In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death.[2][3][4] This document provides a comprehensive overview of the in vitro assays used to evaluate the anticancer activity of this compound, complete with detailed experimental protocols and a summary of its effects on key signaling pathways. The information is intended to serve as a practical guide for researchers investigating the therapeutic potential of this natural compound.
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound against various cancer cell lines, as determined by cell viability assays such as the MTT or MTS assay.[2][4][5]
| Cell Line | Cancer Type | IC50 Value | Assay | Reference |
| MCF-7 | Breast Cancer | 0.06 µg/mL (~0.20 µM) | Not Specified | [6] |
| PC-9 | Non-small-cell lung cancer | 14.54 µM | MTS | [2] |
| H1975 | Non-small-cell lung cancer | 19.97 µM | MTS | [2] |
| H460 | Lung Cancer | 290.8 µM (48h) | Not Specified | [5] |
| HNE1 | Nasopharyngeal carcinoma | 20 µM | MTT | [7] |
| SK-BR-3 | Breast Cancer | 37.5 µg/mL | Not Specified | [5] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the anticancer activity of this compound are provided below. These protocols are standardized and may require optimization based on specific laboratory conditions, cell lines, and reagents.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Target cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM)
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).[5]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.[5]
Figure 1: Workflow for determining cytotoxicity using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Target cancer cells
-
6-well plates
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Treat the cells with this compound at its IC50 concentration for 24 hours.[6]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[6]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[6]
-
Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[6]
Figure 2: Workflow for apoptosis detection using Annexin V-FITC/PI staining.
Cell Cycle Analysis
Propidium iodide staining of cellular DNA allows for the analysis of cell cycle distribution by flow cytometry.[6]
Materials:
-
Target cancer cells
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
Staining solution containing PI and RNase A
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.[6]
-
Cell Harvesting and Fixation: Harvest and wash the cells with PBS. Fix the cells in cold 70% ethanol and store at -20°C overnight.[6]
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.[6]
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6] Studies have shown that this compound can cause cell cycle arrest at the G0/G1 or G2/M phase in different cancer cell lines.[1][2]
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to investigate the molecular mechanism of this compound.[11]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Cytochrome C, p-Akt, p-IKKβ)[1][3][6]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Treat cells with this compound and lyse the cells to extract total protein.[6]
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.[6]
-
SDS-PAGE: Separate the proteins by SDS-PAGE.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[6]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest.[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.[6]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.[1]
Induction of Apoptosis
This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][4]
-
Intrinsic Pathway: this compound treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1][4] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of PARP and ultimately, DNA fragmentation and cell death.[1][3]
-
Extrinsic Pathway: this compound can also upregulate the expression of Fas and FasL, leading to the activation of caspase-8, which can directly activate caspase-3.[1][4]
Figure 3: Signaling pathways of apoptosis induced by this compound.
Inhibition of Pro-Survival Signaling Pathways
This compound has been shown to inhibit key pro-survival signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt Pathway: this compound can suppress the phosphorylation of Akt, a key kinase in the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1][13]
-
NF-κB Pathway: this compound can inhibit the activation of the NF-κB pathway by preventing the phosphorylation of IKKβ and IκBα. This inhibition prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its target genes, which are involved in cell proliferation, survival, and inflammation.[1][2]
Figure 4: Inhibition of pro-survival signaling pathways by this compound.
Conclusion
This compound demonstrates significant anticancer activity in vitro through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. The protocols and data presented in this document provide a solid foundation for researchers to further explore the therapeutic potential of this compound and its derivatives in the development of novel cancer therapies. Further investigations into its in vivo efficacy and safety are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Anticancer activities of natural this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces DNA Damage and Cell Apoptosis in Lung Cancer Cells Through Targeting TOP2A | MDPI [mdpi.com]
- 4. Growth Inhibition and Apoptotic Effect of Pine Extract and this compound on MCF-7 Breast Cancer Cells via Alteration of Multiple Gene Expressions Using In Vitro Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchhub.com [researchhub.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. The Inhibitory Effect of this compound on Melanoma Cancer Metastasis and Invasiveness In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Abietic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abietic acid, a prominent resin acid and the primary component of rosin, is a valuable natural product with diverse applications in the pharmaceutical and chemical industries.[1] Its unique tricyclic diterpenoid structure makes it a versatile chiral building block for the synthesis of complex molecules and a subject of interest for its own biological activities. Crude extracts, such as pine rosin, contain a complex mixture of resin acids, necessitating effective purification techniques to isolate this compound in high purity for research, development, and commercial use.[2][3]
These application notes provide detailed protocols and comparative data for the most common and effective methods for the purification of this compound from crude extracts. The described techniques include amine salt precipitation and crystallization, cation exchange resin treatment followed by crystallization, and chromatographic methods.
Data Presentation: Comparison of Purification Techniques
The selection of a purification strategy often depends on the desired scale, final purity requirements, and available resources. The following table summarizes quantitative data from various purification protocols for this compound.
| Purification Method | Starting Material | Purity (%) | Yield (%) | Reference(s) |
| Amine Salt Precipitation & Crystallization | Isomerized Rosin | 98.52 - 99.33 | 54.93 - 58.61 | [4] |
| Cation Exchange Resin & Recrystallization | Pinus massoniana Rosin | > 99 | 74.2 | [2][5] |
| Microwave-assisted Isomerization & Recrystallization | Rosin | 96 | Not Specified | [6] |
| Fractional Distillation & Crystallization | Wood Rosin | Not Specified | Not Specified | [7] |
Experimental Protocols
Protocol 1: Purification via Amine Salt Precipitation and Crystallization
This is a widely documented and robust method for isolating this compound.[2][8] The principle relies on the selective precipitation of the this compound salt from a mixture of resin acids.
1. Isomerization of Rosin:
-
Objective: To increase the concentration of this compound by converting other resin acid isomers into the more stable this compound.[9]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 100 g of crude rosin with 300 mL of 95% ethanol.
-
Carefully add 17 mL of concentrated hydrochloric acid to the mixture.
-
Heat the mixture to reflux for 2 hours under an inert atmosphere (e.g., nitrogen).[9]
-
After reflux, remove the ethanol and acid, for example, by steam distillation. Decant the excess water.[8]
-
2. Amine Salt Formation and Precipitation:
-
Objective: To selectively precipitate this compound as an amine salt.
-
Procedure:
-
Dissolve the cooled, isomerized rosin residue in a suitable solvent such as acetone or ether.[8]
-
Slowly add an amine, such as ethanolamine or diamylamine, with vigorous stirring.[2][4][8] The this compound-amine salt will begin to precipitate.
-
Cool the mixture in an ice bath to promote further crystallization of the salt.[2][8]
-
3. Purification of the Amine Salt:
-
Objective: To wash the precipitated salt and remove impurities.
-
Procedure:
-
Collect the crystalline salt by vacuum filtration using a Büchner funnel.[2][8]
-
Wash the salt with a small amount of cold acetone or 95% ethanol to remove residual impurities.[2][8]
-
For higher purity, the salt can be recrystallized by dissolving it in a minimal amount of the hot solvent and allowing it to cool slowly.[2]
-
4. Regeneration of this compound:
-
Objective: To decompose the amine salt and recover the purified this compound.
-
Procedure:
-
Dissolve the purified amine salt in 95% ethanol by warming on a steam bath.[2]
-
Cool the solution to room temperature and, while stirring, add glacial acetic acid.[2][8]
-
Cautiously add water with vigorous agitation to induce the crystallization of this compound.[2]
-
Collect the this compound crystals on a Büchner funnel and wash thoroughly with water until the filtrate is neutral to pH indicator paper.[2][8]
-
Dry the purified this compound crystals in a vacuum oven at 50°C.[2]
-
Protocol 2: Purification via Cation Exchange Resin and Crystallization
This method offers a streamlined process with high yield and purity by utilizing a strong-acid cation exchange resin.[2]
1. Dissolution and Resin Treatment:
-
Objective: To treat the rosin solution with a cation exchange resin to facilitate the purification of this compound.
-
Procedure:
-
In a three-necked flask equipped with a stirrer, dissolve 100 g of Pinus massoniana rosin in 200 mL of glacial acetic acid.[2][5]
-
Heat the mixture to 70°C in a water bath until the rosin is completely dissolved.[2][5]
-
Introduce 30 g of a macroporous strong-acid cation exchange resin to the flask.[2][5]
-
2. Crystallization and Recrystallization:
-
Objective: To crystallize and further purify the this compound.
-
Procedure:
-
Filter the hot mixture to remove the cation exchange resin.[2][5]
-
Allow the filtrate to cool to room temperature and stand overnight, allowing this compound to crystallize.[2][5]
-
Collect the crude this compound crystals by filtration.[2][5]
-
Perform recrystallizations from aqueous ethanol to achieve high purity.[2]
-
Dry the final colorless monoclinic prism crystals at 50°C under a pressure of 20 kPa for 2 hours. This can yield approximately 74.2 g of this compound with a purity of over 99%.[2][5]
-
Protocol 3: Purification via Column Chromatography
Column chromatography is a powerful technique for the separation of individual components from a mixture based on their differential adsorption to a stationary phase.[10][11] For this compound, reverse-phase high-performance liquid chromatography (HPLC) is a common analytical method that can be scaled up for preparative purification.[12][13]
1. Stationary Phase and Column Preparation:
-
Stationary Phase: A C18 (octadecyl-silica) or other nonpolar stationary phase is typically used for reverse-phase chromatography of resin acids.[13][14]
-
Column Packing: For preparative scale, the stationary phase is packed into a suitable column. The column should be equilibrated with the initial mobile phase composition before loading the sample.
2. Mobile Phase Selection:
-
Mobile Phase: A mixture of a polar solvent (e.g., water, often with a small amount of acid like formic or phosphoric acid to suppress ionization) and a less polar organic solvent (e.g., acetonitrile or methanol) is used.[12][13][15]
-
Elution: The separation can be performed using either isocratic elution (constant mobile phase composition) or gradient elution (mobile phase composition is changed over time to enhance separation).[13]
3. Sample Preparation and Injection:
-
Sample Preparation: The crude extract is dissolved in a suitable solvent, preferably the initial mobile phase, and filtered to remove any particulate matter.
-
Injection: The prepared sample is loaded onto the top of the column.
4. Elution and Fraction Collection:
-
Elution: The mobile phase is passed through the column, and the separated components elute at different times based on their polarity.[16]
-
Fraction Collection: Fractions are collected as the eluent exits the column. The composition of the fractions can be monitored using thin-layer chromatography (TLC) or an online detector (e.g., UV-Vis).
5. Isolation of this compound:
-
Solvent Evaporation: The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified compound.
Mandatory Visualizations
Caption: Workflow for this compound Purification via Amine Salt Precipitation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Acid Isomer Separation of Resin Acids in Rosin and this compound Molecular Structure [html.rhhz.net]
- 6. CN101020630A - this compound preparing process - Google Patents [patents.google.com]
- 7. US1846639A - Process of preparing this compound - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. columbia.edu [columbia.edu]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Characterization and determination of the quality of rosins and turpentines extracted from Pinus oocarpa and Pinus patula resin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultra High-Performance Supercritical Fluid Chromatography for the Quantitation of Diterpene Resin Acids in Norway Spruce Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What are the main phases of Column Chromatography? | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Maximizing Abietic Acid Yield from Pine Resin
This technical support center is a resource for researchers, scientists, and drug development professionals to enhance the yield and purity of abietic acid extracted from pine resin. Here you will find troubleshooting guidance for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to optimize your extraction procedures.
Troubleshooting Guide
This guide addresses specific challenges you may encounter during the this compound extraction process in a question-and-answer format.
Issue 1: Low Yield of Crystalline this compound
-
Question: My crystallization process is resulting in a very low yield of this compound crystals. What are the potential causes and how can I improve the yield?
-
Answer: Low yields are a frequent challenge and can arise from several factors:
-
Incomplete Isomerization: The initial this compound concentration in raw rosin can be significantly increased through the acid-catalyzed isomerization of other resin acids (like levopimaric, neoabietic, and palustric acids) into the more stable this compound.[1] If this step is inefficient, the starting concentration of this compound will be low, leading to a poor final yield. Ensure that the isomerization is performed under optimal conditions, such as refluxing with a strong acid like hydrochloric acid.[1][2]
-
Excessive Solvent: Using too much solvent during crystallization can cause a substantial portion of the this compound to remain dissolved in the mother liquor.[2] To remedy this, you can carefully evaporate some of the solvent and re-attempt crystallization.[2]
-
Improper Salt Formation: When employing a salt precipitation method (e.g., with ethanolamine), the choice of amine and the reaction conditions are critical.[1] Incorrect stoichiometry or pH can lead to the formation of more soluble salts that do not precipitate effectively.
-
Losses During Washing: Washing the collected crystals with a solvent in which they have some solubility will inevitably lead to product loss.[2] It is recommended to use ice-cold solvent for washing and to use the minimum volume necessary to remove impurities.[2]
-
Issue 2: Crystals "Oiling Out" Instead of Precipitating
-
Question: During crystallization, my product is separating as an oil instead of forming distinct crystals. What causes this and how can I fix it?
-
Answer: "Oiling out" typically occurs when the solution is supersaturated or when impurities are present that inhibit crystal lattice formation. Here are some solutions:
-
Control Cooling Rate: Rapid cooling can lead to a sudden drop in solubility, favoring oil formation over crystallization. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath to encourage gradual crystal growth.
-
Scratch the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches provide nucleation sites for crystal formation.
-
Seed Crystals: If you have a small amount of pure this compound from a previous successful extraction, adding a "seed crystal" to the supersaturated solution can initiate crystallization.
-
Reduce Impurities: The presence of other resin acids and neutral compounds can interfere with crystallization. Ensure the initial isomerization step is complete and consider an additional purification step, such as recrystallization of the amine salt before regenerating the free acid.[1]
-
Issue 3: Purity of this compound is Below Expectations
-
Question: After extraction and purification, the purity of my this compound is lower than desired. What steps can I take to improve it?
-
Answer: Achieving high purity often requires multiple purification stages.
-
Recrystallization: This is a fundamental technique for purifying solid compounds. Dissolve the impure this compound in a minimal amount of a suitable hot solvent and allow it to cool slowly. The this compound should crystallize out, leaving impurities behind in the mother liquor. Multiple recrystallizations may be necessary to achieve very high purity.[1]
-
Amine Salt Recrystallization: When using the amine salt precipitation method, the crystalline amine salt itself can be recrystallized before converting it back to this compound.[1] This is often very effective at removing other resin acids, as the abietate salt has lower solubility.[1]
-
Optimize Reaction Conditions: Factors such as reaction temperature, time, and agitation speed can influence not only the yield but also the purity of the final product.[3] For instance, in ultrasonic-assisted methods, optimizing ultrasound intensity can improve purity.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the initial isomerization step?
A1: Crude pine rosin is a complex mixture of various isomeric resin acids, including this compound, neothis compound, levopimaric acid, and palustric acid.[1] The isomerization step, typically carried out by heating the rosin in the presence of a strong acid, converts these other isomers into the more thermodynamically stable this compound.[1] This is a crucial preliminary step to maximize the potential yield of this compound from the raw material.[1]
Q2: Which extraction method generally gives the highest yield and purity?
A2: Both the amine salt precipitation and crystallization method and the cation exchange resin catalyzed crystallization method are highly effective.[1] Recent studies have shown that optimizing the amine salt method using Response Surface Methodology (RSM) can lead to purities as high as 99.33% and yields of 58.61%.[3][4] The cation exchange resin method is also efficient, offering high purity and the advantage of easy catalyst removal through filtration.[1][5] The incorporation of ultrasonic waves in the reaction-crystallization process has also been shown to improve both yield and purity.[3]
Q3: What solvents are typically used for the extraction and crystallization of this compound?
A3: A variety of solvents are used depending on the specific stage of the process:
-
Isomerization: 95% ethanol is commonly used as the solvent when refluxing with hydrochloric acid.[1][6] Glacial acetic acid is used with the cation exchange resin method.[1][5]
-
Amine Salt Formation: Solvents like ether or acetone are used to dissolve the isomerized rosin before adding the amine.[1][6]
-
Crystallization/Recrystallization: Acetone and ethanol (often 95% or aqueous ethanol) are frequently used for the crystallization and recrystallization of both the this compound-amine salt and the final this compound product.[1][6]
Q4: How can I confirm the identity and purity of my extracted this compound?
A4: Several analytical techniques can be used for characterization:
-
Spectroscopy: Techniques like UV-Vis, FTIR (Fourier-Transform Infrared), and NMR (Nuclear Magnetic Resonance) spectroscopy can be used to confirm the chemical structure of the isolated compound.[3]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of the this compound and quantifying any remaining impurities.[7]
-
Physical Properties: Measuring the melting point and specific rotation of the product and comparing these values to literature data can provide a good indication of purity.[3]
Data Presentation
Table 1: Comparative Analysis of this compound Isolation Methods
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |
| Amine Salt Crystallization (Optimized) | Gum Rosin | HCl, Ethanolamine | 58.61 | 99.33 | [3] |
| Ultrasonic-Assisted Amination | Isomerization Rosin | Ethanolamine, 95% Ethanol | 54.93 | 98.52 | [3] |
| Cation Exchange Resin Catalysis | Pinus massoniana Rosin | Glacial Acetic Acid, Cation Exchange Resin | 74.2 | 99.15 | [5] |
| Traditional Amine Salt (Diamylamine) | Wood Rosin | HCl, Diamylamine, Acetone | ~39.2 | High | [3] |
Table 2: Optimized Conditions for Ultrasonic-Assisted Amination Reaction
| Parameter | Optimized Value |
| Reaction Temperature | 30°C |
| Ultrasound Intensity | 300 W |
| Solvent Concentration | 40% |
| Agitating Speed | 400 r·min⁻¹ |
| Reaction Time | 40 min |
| Resulting Yield | 49.73% |
| Resulting Purity | 98.42% |
| (Data sourced from[3]) |
Experimental Protocols
Protocol 1: Isolation via Amine Salt Precipitation and Crystallization
This protocol is based on an optimized method that combines isomerization and amine salt crystallization.[1][3]
A. Isomerization:
-
Place 250 g of crude gum rosin into a 2-L round-bottomed flask.[1]
-
Add 740 mL of 95% ethanol and 2.49 mL of concentrated hydrochloric acid.[1]
-
Reflux the mixture for approximately 62 minutes to maximize the isomerization of other resin acids to this compound.[1]
-
After reflux, remove the ethanol and acid, for instance, by steam distillation. Decant the excess water.[1][6]
B. Amination and Salt Formation:
-
Dissolve the cooled, isomerized rosin residue in a suitable solvent like ether.[1]
-
While stirring, add 7.35 mL of ethanolamine to the solution. The this compound-ethanolamine salt will begin to precipitate.[1]
-
Cool the mixture to promote further crystallization of the salt.[1]
C. Purification of Amine Salt:
-
Collect the crystalline salt by vacuum filtration using a Büchner funnel.[1]
-
Wash the salt with a small amount of cold acetone or ethanol to remove impurities.[1]
-
For higher purity, perform one or more recrystallizations by dissolving the salt in a minimal amount of hot 95% ethanol and allowing it to cool slowly.[1]
D. Regeneration of this compound:
-
Dissolve the purified amine salt in 1 L of 95% ethanol by warming on a steam bath.[1]
-
Cool the solution to room temperature and add approximately 36 mL of glacial acetic acid while stirring.[1]
-
Cautiously add 900 mL of water with vigorous agitation. This compound will begin to crystallize.[1]
-
Collect the this compound crystals on a Büchner funnel and wash thoroughly with water until the filtrate is free of acetic acid (test with pH indicator paper).[1]
Protocol 2: Isolation via Cation Exchange Resin Catalyzed Crystallization
This method utilizes a heterogeneous catalyst for isomerization and crystallization.[1][5]
-
Add 100 g of Pinus massoniana rosin and 200 mL of glacial acetic acid to a 500 mL three-necked flask equipped with a stirrer.[1][5]
-
Heat the mixture to 70°C in a water bath until the rosin is completely dissolved.[1][5]
-
Introduce 30 g of a macroporous strong-acid cation exchange resin to the flask.[1][5]
-
After the reaction, filter the hot mixture to remove the cation exchange resin.[1][5]
-
Allow the filtrate to cool to room temperature and stand overnight to allow for the crystallization of this compound.[1][5]
-
Collect the crude this compound crystals by filtration.[1]
-
Perform recrystallizations from aqueous ethanol to achieve high purity.[1][5]
Visualizations
Caption: Workflow for this compound isolation via amine salt crystallization.
Caption: Acid-catalyzed isomerization of resin acids to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Atopic Dermatitis Effects of this compound Isolated from Rosin under Condition Optimized by Response Surface Methodology in DNCB-Spread BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid Isomer Separation of Resin Acids in Rosin and this compound Molecular Structure [html.rhhz.net]
- 6. orgsyn.org [orgsyn.org]
- 7. brjac.com.br [brjac.com.br]
Technical Support Center: Purification of Abietic Acid and its Isomers
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the purification of abietic acid and its isomers. Here you will find troubleshooting guidance for common experimental challenges and frequently asked questions, presented in a clear question-and-answer format.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield of Crystalline this compound
Question: My crystallization process is resulting in a very low yield of this compound crystals. What are the possible causes and how can I improve the yield?
Answer: Low yields are a common challenge and can stem from several factors:
-
Incomplete Isomerization: The this compound content in raw rosin can be increased by isomerization, which converts other resin acids into the more thermodynamically stable this compound.[1] If this initial step is inefficient, the starting concentration of this compound will be low, leading to a poor yield. Ensure that the isomerization is carried out under the recommended conditions (e.g., refluxing with a strong acid like HCl or using a cation exchange resin).[1][2]
-
Excessive Solvent: Using too much solvent during crystallization can lead to a significant portion of the this compound remaining in the mother liquor.[1] To address this, you can carefully evaporate a portion of the solvent and attempt to recrystallize.
-
Losses During Washing: Washing the crystals with a solvent in which they have some solubility will inevitably lead to product loss. To minimize this, use ice-cold solvent for washing and use the minimum amount necessary.[1]
-
Formation of Soluble Salts: When using a salt precipitation method (e.g., with an amine), the choice of the amine and the reaction conditions are crucial. Improper stoichiometry or pH can lead to the formation of more soluble salts that do not precipitate effectively.[1]
Issue 2: Crystals "Oiling Out" or Forming an Amorphous Solid Instead of Crystalline Material
Question: During crystallization, my product is separating as an oil or an amorphous solid rather than well-defined crystals. What is causing this and how can I fix it?
Answer: "Oiling out" is a common problem in crystallization and can be attributed to the following:
-
High Concentration of Impurities: The presence of isomeric resin acids and other neutral compounds found in crude rosin can inhibit crystal lattice formation.[2] Ensure the initial isomerization step is effective to maximize the concentration of this compound.
-
Rapid Cooling: Cooling the crystallization solution too quickly can favor the formation of an amorphous precipitate over an ordered crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Inappropriate Solvent: The choice of solvent is critical for successful crystallization. If the this compound is too soluble in the chosen solvent, it may not crystallize properly. Conversely, if it is not soluble enough, precipitation may be too rapid, leading to an amorphous solid. Experiment with different solvent systems or solvent ratios. Recrystallization from aqueous ethanol is a commonly used method.[2]
Issue 3: Persistent Isomeric Impurities in the Final Product
Question: After purification, my this compound sample still contains significant amounts of its isomers (e.g., neoabietic, levopimaric, palustric acids). How can I improve the separation?
Answer: The presence of isomers is a primary challenge due to their similar chemical structures and properties.[2] Here are some strategies to enhance their removal:
-
Optimize Isomerization: The most effective way to deal with isomers is to convert them into this compound before the final purification. Ensure the acid-catalyzed isomerization step is carried out for a sufficient duration and at the appropriate temperature to maximize the conversion.[2][3]
-
Recrystallization: Multiple recrystallizations are often necessary to achieve high purity.[2] Each recrystallization step will further enrich the desired this compound.
-
Amine Salt Selectivity: The amine salt precipitation method relies on the differential solubility of the amine salts of the various resin acids.[3] Experimenting with different amines (e.g., ethanolamine, diamylamine) may offer better selectivity for this compound, leading to a purer final product.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the initial isomerization step in this compound purification?
A1: Crude rosin is a complex mixture of various isomeric resin acids, including levopimaric, neoabietic, and palustric acids.[2] The isomerization step, typically catalyzed by a strong acid or a cation exchange resin, converts these isomers into the more thermodynamically stable this compound.[2] This significantly increases the concentration of this compound in the starting material, which is crucial for maximizing the yield of the final purified product.[2]
Q2: What analytical techniques are suitable for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for determining the purity of this compound and quantifying residual isomers.[5] For HPLC, a C18 column with a mobile phase of acetonitrile and water containing a small amount of formic acid is often used, with UV detection at around 241 nm.[5] GC analysis typically requires derivatization of the acidic protons to more volatile esters prior to separation.
Q3: How can I prevent the oxidation of this compound during purification and storage?
A3: this compound is susceptible to oxidation due to its conjugated double bonds. To minimize oxidation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon), especially during heating steps.[4] For storage, the purified this compound should be kept in a tightly sealed container, protected from light and air, and stored at a low temperature.[4]
Q4: What is the expected melting point of pure this compound?
A4: The melting point of pure this compound is in the range of 170-175 °C. A broad or depressed melting point can be an indication of the presence of impurities.[1]
Data Presentation
Table 1: Comparison of this compound Purification Methods
| Purification Method | Key Reagents | Purity Achieved (%) | Yield (%) | Reference |
| Isomerization and Cation Exchange Resin Crystallization | Glacial Acetic Acid, Cation Exchange Resin, Aqueous Ethanol | >99 | 74.2 | [2][6] |
| Isomerization and Amine Salt Crystallization (Optimized) | HCl, Ethanolamine | 99.33 | 58.61 | [7][8] |
| Isomerization and Amine Salt Crystallization | HCl, Ethanolamine, Ethanol | 98.52 | 54.93 | [1][7] |
| Amine Salt Crystallization with Ultrasound | Ethanolamine, HCl, Ethanol | 98.42 | 49.73 | [7] |
| Microwave-Assisted Isomerization and Recrystallization | HCl, Ethanol, Acetone | 96 | 15-25 | [1] |
Experimental Protocols
Protocol 1: Purification of this compound via Amine Salt Precipitation and Crystallization
This protocol is based on established methods involving isomerization followed by selective precipitation as an amine salt.[2][3][4]
-
Isomerization:
-
In a 2-L round-bottom flask equipped with a reflux condenser, combine 250 g of crude gum rosin, 740 mL of 95% ethanol, and 2.49 mL of concentrated hydrochloric acid.[2]
-
Reflux the mixture for approximately 62 minutes to isomerize the resin acids to this compound.[2]
-
After refluxing, remove the ethanol and excess acid, for example, by steam distillation.[2]
-
Decant the remaining water from the isomerized rosin residue.[2]
-
-
Amine Salt Formation:
-
Purification of the Amine Salt:
-
Collect the crystalline salt by vacuum filtration using a Büchner funnel.[2]
-
Wash the salt with a small amount of cold acetone or ethanol to remove impurities.[2]
-
For higher purity, perform one or more recrystallizations by dissolving the salt in a minimal amount of hot 95% ethanol and allowing it to cool slowly.[2]
-
-
Regeneration of this compound:
-
Dissolve the purified amine salt in 1 L of 95% ethanol by warming on a steam bath.[2]
-
Cool the solution to room temperature and, while stirring, add approximately 36 mL of glacial acetic acid.[2]
-
Cautiously add 900 mL of water with vigorous agitation. This compound will begin to crystallize.[2]
-
Collect the this compound crystals on a Büchner funnel and wash thoroughly with water until the filtrate is free of acetic acid (test with pH indicator paper).[2]
-
Dry the purified this compound in a vacuum desiccator.[4]
-
Protocol 2: Purification of this compound via Cation Exchange Resin
This method utilizes a strong-acid cation exchange resin to both catalyze the isomerization and facilitate the purification.[2][6]
-
Isomerization and Crystallization:
-
To a 500 mL three-necked flask equipped with a stirrer, add 100 g of Pinus massoniana rosin and 200 mL of glacial acetic acid.[2]
-
Heat the mixture to 70°C in a water bath until the rosin is completely dissolved.[2]
-
Introduce 30 g of a macroporous strong-acid cation exchange resin to the flask.[2]
-
Continue stirring the mixture at 70°C for 4 hours.[2]
-
Filter the hot mixture to remove the cation exchange resin.[2]
-
Allow the filtrate to cool to room temperature and stand overnight to allow for the crystallization of crude this compound.[2]
-
Collect the crude crystals by filtration. An initial yield of approximately 86.7 g can be expected.[2]
-
-
Recrystallization:
Mandatory Visualization
Caption: Acid-catalyzed isomerization of resin acids to this compound.
Caption: Workflow for this compound purification via amine salt precipitation.
Caption: Workflow for this compound purification using a cation exchange resin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. brjac.com.br [brjac.com.br]
- 6. Acid Isomer Separation of Resin Acids in Rosin and this compound Molecular Structure [html.rhhz.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Atopic Dermatitis Effects of this compound Isolated from Rosin under Condition Optimized by Response Surface Methodology in DNCB-Spread BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the oxidation of abietic acid during storage.
Welcome to the Technical Support Center for Abietic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during storage and experimentation. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your this compound samples.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Yellowing or Discoloration of this compound Powder | Oxidation due to exposure to air and/or light. | Store this compound in an amber glass vial under an inert atmosphere (nitrogen or argon). Ensure the container is tightly sealed and stored in a cool, dark place. For ongoing experiments, prepare fresh solutions from the protected stock. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Formation of oxidation products such as dehydrothis compound or various hydroxylated and keto derivatives. | Confirm the identity of new peaks by comparing with known standards of this compound oxidation products. If oxidation is confirmed, review storage and handling procedures. Implement inert gas blanketing for all solvents and solutions containing this compound. |
| Inconsistent Experimental Results | Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound for each set of experiments. If a stock solution must be stored, store it at a low temperature (2-8°C) under an inert atmosphere and for a limited time. Always verify the purity of the stock solution by HPLC before use. |
| Precipitation in Stored Solutions | The concentration of this compound may be close to its solubility limit at the storage temperature. | Before use, allow the solution to come to room temperature and vortex thoroughly to ensure any precipitate has redissolved. If precipitation persists, consider preparing a slightly more dilute stock solution. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidation of this compound?
A1: The primary factors are exposure to oxygen (air), elevated temperatures, and light.[1] The conjugated diene system in the this compound structure is susceptible to oxidation, which can be accelerated by these environmental factors.
Q2: What is the recommended method for long-term storage of solid this compound?
A2: For long-term storage, solid this compound should be kept in a tightly sealed, amber glass container to protect it from light. The container headspace should be purged with an inert gas like nitrogen or argon to displace oxygen. It should be stored in a cool, dry, and well-ventilated area, ideally at 2-8°C.
Q3: How can I minimize oxidation when preparing solutions of this compound?
A3: To minimize oxidation during solution preparation, use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (nitrogen or argon) for 15-30 minutes before use. Handle the solutions under an inert atmosphere as much as possible, for example, by using a glove box or Schlenk line techniques.
Q4: Are there any chemical stabilizers or antioxidants that can be added to prevent this compound oxidation?
Q5: How can I detect and quantify the oxidation of my this compound sample?
A5: The most common methods for detecting and quantifying this compound and its oxidation products are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Another method to assess the initial stages of oxidation is the determination of the peroxide value.
Data on this compound Stability
The following tables provide an overview of the impact of different conditions on the stability of this compound, based on available kinetic data and general principles of chemical stability.
Table 1: Effect of Temperature on this compound Oxidation (Illustrative)
| Temperature | Storage Atmosphere | Observation |
| 2-8°C | Inert Gas (Nitrogen/Argon) | Minimal oxidation expected over several months. |
| Room Temperature (~25°C) | Air | Noticeable oxidation can occur within weeks to months, leading to discoloration and impurity formation. |
| 40°C | Air | Accelerated oxidation, significant degradation can be observed in a shorter period (days to weeks). |
Table 2: Effect of Antioxidants on this compound Stability (Illustrative)
| Antioxidant | Proposed Concentration | Potential Effect |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/w) | Can significantly inhibit the initiation and propagation of the oxidation chain reaction. |
| Vitamin E (α-tocopherol) | 0.01 - 0.1% (w/w) | Acts as a free radical scavenger to protect this compound from oxidation. |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Solid this compound Storage
This protocol describes the procedure for storing powdered this compound under an inert atmosphere to prevent oxidation.
Materials:
-
This compound powder
-
Amber glass vial with a screw cap and a PTFE-lined septum
-
Source of dry nitrogen or argon gas with a regulator and tubing
-
Needles (long and short)
-
Parafilm
Procedure:
-
Place the desired amount of this compound powder into the amber glass vial.
-
Insert a long needle connected to the inert gas line through the septum, ensuring the needle tip is below the level of the vial's shoulder but above the powder.
-
Insert a short needle through the septum to act as a vent for the displaced air.
-
Gently flush the vial with the inert gas at a low flow rate for 5-10 minutes to displace all the air.
-
While the inert gas is still flowing, remove the short vent needle first.
-
Then, remove the long gas inlet needle.
-
Immediately seal the needle punctures in the septum with Parafilm.
-
Store the vial in a cool, dark place (2-8°C).
Protocol 2: Quantification of this compound and Dehydrothis compound by HPLC
This protocol provides a method for the simultaneous quantification of this compound and its primary oxidation product, dehydrothis compound.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Methanol:Water (87:13, v/v) with 0.05% formic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 241 nm for this compound and 276 nm for Dehydrothis compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and dehydrothis compound in methanol (e.g., 1 mg/mL). From these, prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in methanol to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peaks for this compound and dehydrothis compound based on their retention times compared to the standards. Quantify the amount of each compound by integrating the peak areas and using the calibration curve.
Protocol 3: Determination of Peroxide Value
This protocol describes a titrimetric method to determine the peroxide value, which is an indicator of the initial stages of oxidation.
Materials:
-
This compound sample
-
Acetic acid-chloroform solvent (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Erlenmeyer flask with a stopper
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for one minute.
-
Add 30 mL of deionized water and mix thoroughly.
-
Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution with constant swirling until the yellow iodine color almost disappears.
-
Add 1-2 mL of 1% starch indicator solution, which will produce a blue color.
-
Continue the titration until the blue color completely disappears.
-
Perform a blank titration using the same procedure without the this compound sample.
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
-
Visualizations
References
Technical Support Center: Optimizing HPLC-UV Methods for Abietic Acid Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of abietic acid using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC-UV analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Interaction of the acidic this compound with the stationary phase. | Add a small percentage of an acid modifier (e.g., 0.05-0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of this compound and improve peak symmetry.[1][2][3] |
| Column overload. | Reduce the injection volume or dilute the sample.[4] | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase whenever possible.[4] | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase. Use a reliable pump and consider online degassing.[5][6] |
| Temperature variations. | Use a column oven to maintain a stable temperature.[6][7] | |
| Column degradation. | Replace the column if it's old or has been used extensively with harsh mobile phases. | |
| No Peak or Very Small Peak | Incorrect detection wavelength. | Ensure the UV detector is set to a wavelength where this compound has significant absorbance, such as 241 nm or 245 nm.[1][8] |
| Insufficient sample concentration. | Increase the sample concentration or injection volume. | |
| Sample degradation. | Prepare fresh standards and samples. This compound can be susceptible to oxidation. | |
| High Backpressure | Blockage in the system (e.g., column frit, tubing). | Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[1] Backflush the column with a strong solvent.[9] |
| Precipitated buffer salts. | Flush the system with water to dissolve any precipitated salts. Always ensure mobile phase components are miscible.[10] | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase thoroughly using sonication, vacuum, or helium sparging.[7] |
| Contaminated mobile phase or detector cell. | Use high-purity HPLC-grade solvents.[7] Clean the detector flow cell according to the manufacturer's instructions. | |
| Detector lamp instability. | Allow the lamp to warm up sufficiently. Replace the lamp if it is near the end of its lifespan.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for detecting this compound?
A1: this compound exhibits maximum absorbance around 241 nm and 250 nm.[11][12] A detection wavelength of 241 nm or 245 nm is commonly used and provides good sensitivity.[1][8][13]
Q2: Which type of HPLC column is best suited for this compound analysis?
A2: Reversed-phase columns are typically used. C18 columns are a common choice.[2][14] For improved separation and peak shape, a Pentafluorophenyl (PFP) column can also be effective.[1][13]
Q3: Why is an acidic modifier added to the mobile phase?
A3: this compound is a carboxylic acid. Adding a small amount of an acid like formic or acetic acid to the mobile phase suppresses its ionization. This leads to more consistent interactions with the reversed-phase column, resulting in sharper, more symmetrical peaks.[1][2]
Q4: What is a typical mobile phase composition for this compound analysis?
A4: Common mobile phases are mixtures of methanol or acetonitrile with water. For example, a mobile phase of methanol and 0.1% formic acid in water at a ratio of 75:25 (v/v) has been shown to be effective.[1] Other reported mobile phases include methanol and water (70:30, v/v) and methanol-water (87:13, v/v) containing 0.05% formic acid.[2][13]
Q5: How should I prepare my samples for analysis?
A5: A common method for solid samples like natural resins is ultrasonic-assisted extraction with methanol.[1] After extraction, the sample should be diluted with the mobile phase and filtered through a 0.45 µm syringe filter before injection to prevent clogging the HPLC system.[1]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for HPLC-UV analysis of this compound based on published methods.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Pursuit PFP (150 x 4.6 mm, 5.0 µm)[1] | Pursuit 200Å PFP (150 x 4.6 mm, 3 µm)[13] | C18 (125 x 3.9 mm, 5 µm)[2] |
| Mobile Phase | Methanol: 0.1% Formic Acid (75:25, v/v)[1] | Methanol: Water (70:30, v/v)[13] | Methanol: Water with 0.05% Formic Acid (87:13, v/v)[2] |
| Flow Rate | 0.7 mL/min[1] | 1.0 mL/min[13] | 0.5 mL/min[2] |
| Detection Wavelength | 245 nm[1] | 245 nm[13] | 238 nm[2][3] |
| Injection Volume | 10 µL[1] | 10 µL[13] | Not Specified |
| Retention Time | 12.5 min[1] | ~21 min[13] | Not Specified |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound in Natural Resins
This protocol is based on the method described by BrJAC.[1]
-
Standard Preparation:
-
Prepare a stock solution of this compound standard by dissolving an accurately weighed amount in methanol.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.
-
-
Sample Preparation (Ultrasonic-Assisted Extraction):
-
Accurately weigh about 100.0 mg of the resin sample into a centrifuge tube.
-
Add 10 mL of methanol.
-
Place the tube in an ultrasonic bath for 10-20 minutes to facilitate extraction.
-
Dilute the extract with methanol (e.g., 1:10, v/v).
-
Filter the diluted sample through a 0.45 µm nylon syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Pursuit PFP (150 mm x 4.6 mm, 5.0 µm).
-
Mobile Phase: Methanol: 0.1% Formic Acid (75:25, v/v).
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection: UV at 245 nm.
-
Run the samples and standards. Identify the this compound peak by comparing the retention time with the standard. Quantify the amount of this compound in the samples using the calibration curve.
-
Visualizations
References
- 1. brjac.com.br [brjac.com.br]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. conquerscientific.com [conquerscientific.com]
- 5. labcompare.com [labcompare.com]
- 6. uhplcs.com [uhplcs.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. shimadzu.com [shimadzu.com]
- 9. agilent.com [agilent.com]
- 10. eclass.uoa.gr [eclass.uoa.gr]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound [drugfuture.com]
- 13. akjournals.com [akjournals.com]
- 14. [Determination of dehydrothis compound and this compound in aqueous alkali extract of Liquidambaris Resina by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting abietic acid derivatization reactions.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with abietic acid derivatization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield or Incomplete Reaction
Question: My derivatization reaction is resulting in a low yield of the desired product, and I see a significant amount of unreacted this compound. What are the possible causes and solutions?
Answer: Low yields are a common challenge and can stem from several factors:
-
Purity of Starting Material: Commercial rosin contains a mixture of resin acids, with this compound being just one component.[1] Isomers like neoabietic and palustric acid can complicate reactions.[2] It is crucial to start with purified this compound. Purification can be achieved through recrystallization of its amine salts.[1][3]
-
Reaction Conditions:
-
Temperature: Many derivatization reactions require specific temperature control. For instance, forming an acid chloride with thionyl chloride is often done at room temperature or below, while subsequent amidation might require different temperatures.[4][5] Ensure your reaction temperature is optimal for the specific transformation.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[6][7]
-
-
Reagent Stoichiometry and Quality: Ensure you are using the correct molar ratios of reagents. Degradation of reagents, especially coupling agents or bases, can lead to incomplete reactions. Use freshly opened or properly stored reagents.
-
Atmosphere: this compound's conjugated diene system is susceptible to air oxidation, which can lead to unwanted byproducts.[8][9] Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and improve yields.[6]
Issue 2: Formation of Unexpected Side Products
Question: I am observing multiple spots on my TLC plate that are not my starting material or desired product. What are these side products and how can I avoid them?
Answer: The formation of side products is often related to the inherent reactivity of the this compound molecule.
-
Isomerization: Under acidic or thermal conditions, the conjugated double bonds in this compound can isomerize.[2][8] This can be an intended preliminary step to increase the this compound content from rosin but an unwanted side reaction during derivatization.[3] To minimize this, use mild reaction conditions and avoid prolonged exposure to high temperatures or strong acids unless isomerization is the goal.
-
Oxidation: The double bonds are prone to oxidation, leading to a variety of hydroxylated or keto-derivatives.[8] As mentioned, performing reactions under an inert atmosphere is a key preventative measure.[6]
-
Reactions with Thionyl Chloride: When preparing an acid chloride using thionyl chloride (SOCl₂), side reactions can occur if not properly controlled. The reaction generates HCl and SO₂ gas, which can affect acid-sensitive functional groups.[10] The reaction should be performed in a well-ventilated fume hood.[10]
Issue 3: Difficulty in Product Purification
Question: I am struggling to separate my desired derivative from the reaction mixture. What purification strategies are most effective?
Answer: Purification can be challenging due to the similar physical properties of this compound and its derivatives.
-
Flash Chromatography: This is the most common and effective method for purifying this compound derivatives.[6] A silica gel stationary phase is typically used with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate).[6]
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method. This was traditionally used for purifying this compound itself.[3]
-
Acid/Base Extraction: For derivatives where the carboxylic acid group has been modified (e.g., esters or amides), you can use an acid-base extraction to remove any unreacted this compound. Dissolve the crude mixture in an organic solvent (like ether) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The unreacted this compound will move to the aqueous layer as its carboxylate salt, while the neutral derivative remains in the organic layer.
Data Presentation
Table 1: Typical Reaction Conditions for this compound Derivatization
| Derivatization Type | Reagents & Catalysts | Solvent | Temperature | Typical Yield | Reference |
| Methyl Esterification | Diazomethane or H₂SO₄/Methanol | Ether or Methanol | Room Temp | Quantitative | [6] |
| Amide Synthesis | 1. SOCl₂, DMF (cat.) 2. Amine, Base (e.g., Pyridine) | Toluene, then Pyridine/Ether | 40°C, then 0°C to RT | 70-90% | [4][11] |
| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux | Quantitative | [6] |
| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC) | Alumina | Room Temp | ~40% | [6] |
| Glycol Esterification | Ethylene Dichloride, NaOH | Ethanol | 135-145°C (under pressure) | High | [12] |
Experimental Protocols
Protocol 1: Methyl Esterification of this compound
This protocol describes the conversion of this compound to its methyl ester, methyl abietate, which is often a starting point for further modifications.
Materials:
-
Purified this compound
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: Dissolve purified this compound (1.0 eq) in methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reflux: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase).
-
Workup:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl abietate.
-
Purification: The product can be further purified by flash chromatography on silica gel if necessary.[6]
Protocol 2: Amide Synthesis via Acid Chloride Intermediate
This two-step protocol is a common method for creating amide derivatives of this compound.
Materials:
-
Purified this compound
-
Thionyl Chloride (SOCl₂)
-
Toluene
-
Dimethylformamide (DMF, catalytic amount)
-
Desired primary or secondary amine (e.g., Benzylamine)
-
Pyridine or Triethylamine
-
Diethyl Ether
-
5% Hydrochloric Acid (HCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
Step A: Formation of Abietoyl Chloride
-
Reaction Setup: In a fume hood, dissolve this compound (1.0 eq) in dry toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Add a catalytic amount of DMF (1-2 drops).[4]
-
Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40°C) for 1-2 hours.[4] The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude abietoyl chloride (an oily substance) is often used directly in the next step without further purification.[4]
Step B: Amidation
-
Reaction Setup: Dissolve the desired amine (1.1 eq) in a suitable solvent like dry ether or pyridine in a separate flask, and cool the solution in an ice bath (0°C).[11]
-
Addition of Acid Chloride: Dissolve the crude abietoyl chloride from Step A in a minimal amount of dry ether and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Workup:
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.
-
Purification: The resulting crude amide can be purified by recrystallization or flash chromatography.[11]
Visualizations
Caption: General workflow for this compound derivatization.
Caption: Common derivatization pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of analytical procedures for fatty and resin acids in the papermaking process :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Amide Synthesis [fishersci.dk]
- 6. uv.es [uv.es]
- 7. brjac.com.br [brjac.com.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. DE2519943C3 - Process for the preparation of amides of this compound, dehydro-, dihydro- or tetrahydrothis compound - Google Patents [patents.google.com]
- 12. US1697530A - Method of producing glycol esters of this compound - Google Patents [patents.google.com]
Minimizing isomerization of abietic acid during chemical modification.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the isomerization of abietic acid during chemical modifications. This compound's conjugated diene system is susceptible to rearrangement under various conditions, leading to the formation of isomers such as palustric and neoabietic acids, which can impact the biological activity and reproducibility of your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected Isomer Formation Detected by HPLC/GC-MS
-
Question: My post-reaction analysis shows significant peaks corresponding to this compound isomers that were not present in my starting material. What could be the cause?
-
Answer: Unwanted isomerization of this compound is typically triggered by several factors during your chemical modification protocol. The most common culprits are:
-
Excessive Heat: this compound is sensitive to thermal stress.[1][2] High reaction temperatures can provide the activation energy needed for the conjugated diene system to rearrange to its other isomers. Even temperatures around 85°C can be problematic.[1]
-
Acidic Conditions: The presence of strong acids, and even some Lewis acids, can catalyze the isomerization of this compound.[3][4] This is a well-documented phenomenon used in the purification of this compound from rosin but is undesirable during subsequent modifications.[5]
-
Basic Conditions: While less common than acid catalysis, certain basic conditions can also promote isomerization, potentially through enolate intermediates.[6]
-
Extended Reaction Times: The longer your reaction is exposed to any of the above conditions, the greater the likelihood and extent of isomerization.
-
Solvent Effects: While less documented, the polarity and type of solvent could potentially influence the stability of this compound. It is known to be soluble in alcohols, acetone, and ethers.[1][7]
-
Issue 2: Low Yield of the Desired this compound Derivative
-
Question: The yield of my target molecule is consistently low, and I suspect isomerization is the cause. How can I improve my yield?
-
Answer: Low yields are often a direct consequence of starting material degradation through isomerization. To improve your yield, consider the following:
-
Reaction Temperature Optimization: If possible, run your reaction at a lower temperature. Attempting the reaction at room temperature, 0°C, or even -78°C can significantly reduce the rate of isomerization.[8]
-
Reagent Selection: Opt for milder reagents. For example, in esterification, avoid strong acid catalysts like sulfuric acid and instead consider using milder methods.
-
pH Control: If your reaction conditions are not pH-sensitive for the desired transformation, try to maintain a neutral pH to avoid both acid and base-catalyzed isomerization.
-
Protecting Groups: If the carboxylic acid is not the intended site of reaction, consider protecting it as an ester (e.g., methyl or benzyl ester) under mild conditions.[9][10] This can prevent side reactions and may improve stability. The protecting group can be removed later under conditions that do not favor isomerization.
-
Inert Atmosphere: While primarily to prevent oxidation, working under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative degradation byproducts that might catalyze isomerization.[11]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common isomers of this compound I should be looking for?
-
Q2: At what temperature does this compound start to isomerize?
-
Q3: How can I monitor the isomerization of this compound during my reaction?
-
A3: The most effective way to monitor isomerization is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13][14][15][16] These methods can separate and quantify this compound from its common isomers. For real-time monitoring, you can take small aliquots from your reaction at different time points and analyze them.
-
-
Q4: Are there any general storage recommendations to prevent isomerization of pure this compound?
-
A4: To maintain the purity of your this compound starting material, it should be stored in a cool, dark place under an inert atmosphere (oxygen-free) to prevent both isomerization and oxidation.[11]
-
-
Q5: Can I use a protecting group for the carboxylic acid to prevent isomerization?
-
A5: Yes, protecting the carboxylic acid as an ester (e.g., methyl, ethyl, or benzyl ester) is a viable strategy, especially if you are performing reactions on other parts of the molecule.[9][17] The key is to use mild conditions for both the protection and deprotection steps to avoid inducing isomerization.
-
Data Presentation
Table 1: Analytical Methods for this compound and its Isomers
| Analytical Method | Column Type | Mobile Phase/Carrier Gas & Conditions | Detection Method | Application Notes | Reference(s) |
| HPLC | ODS-C18 | Acetonitrile/Water with 0.1% Acetic Acid | UV (210, 240 nm) | Good for quantifying dehydroabietic and this compound. | [15] |
| HPLC | Pursuit PFP | Methanol/0.1% Formic Acid (75:25 v/v) | DAD (245 nm) | Effective for separating this compound from other matrix components. | [16] |
| LC-MS/MS | C18 | Gradient of 5 mmol Ammonium Acetate in Water and Methanol | ESI+/ESI- with MRM | Highly sensitive method for detecting low concentrations of abietic and dehydrothis compound. | [18] |
| GC-MS | Capillary Column | Temperature programming | Mass Spectrometry | Suitable for identifying a wide range of diterpenoid resinous materials after derivatization (e.g., methylation). | [12] |
Experimental Protocols
Protocol 1: Mild Esterification of this compound (Methyl Abietate Synthesis)
This protocol aims to esterify the carboxylic acid of this compound with minimal isomerization.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Activation: Add oxalyl chloride (1.5 equivalents) dropwise to the solution at 0°C. Allow the reaction to stir at this temperature for 1 hour, then warm to room temperature and stir for an additional 2 hours. This converts the carboxylic acid to the more reactive acyl chloride.
-
Esterification: In a separate flask, prepare a solution of anhydrous methanol (5 equivalents) and triethylamine (2 equivalents) in anhydrous DCM at 0°C.
-
Reaction: Slowly add the acyl chloride solution from step 2 to the methanol/triethylamine solution at 0°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-2 hours.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude methyl abietate by flash column chromatography on silica gel.
Protocol 2: Chemoselective Reduction of this compound to Abietinol
This protocol describes the reduction of the carboxylic acid to a primary alcohol, aiming to avoid conditions that promote isomerization.
-
Esterification: First, protect the carboxylic acid as a methyl ester using the mild esterification protocol described above. This is crucial as direct reduction of the carboxylic acid with strong reducing agents like LiAlH₄ can be harsh and may promote side reactions.
-
Reduction: Dissolve the purified methyl abietate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the solution to 0°C.
-
Reagent Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in THF to the reaction mixture.
-
Monitoring: Monitor the reaction by TLC until all the starting ester has been consumed.
-
Quenching: Carefully quench the reaction at 0°C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Workup: Filter the resulting suspension and wash the solid with THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude abietinol by flash column chromatography.
Mandatory Visualizations
Caption: Workflow for mild esterification of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. US1628535A - Process for the purification of this compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. PICTORIAL MECHANISTIC VIEWS ON THE CHEMICAL HISTORY OF WITHAFERIN A: THE STRUCTURAL DETERMINATION OF THE SIDE CHAIN, THE ORGANIC CHEMISTRY NOTEBOOK SERIES, A DIDACTICAL APPROACH, Nº 16 [redalyc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. media.neliti.com [media.neliti.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Acid Isomer Separation of Resin Acids in Rosin and this compound Molecular Structure [html.rhhz.net]
- 14. Analysis of this compound and dehydrothis compound in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Determination of dehydrothis compound and this compound in aqueous alkali extract of Liquidambaris Resina by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. brjac.com.br [brjac.com.br]
- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Enhancing the Stability of Abietic Acid-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation of abietic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound formulations.
Issue 1: Formulation shows signs of rapid degradation (e.g., color change, loss of potency).
Question: My this compound formulation is turning yellow and losing its efficacy. What is causing this, and how can I prevent it?
Answer: This is likely due to oxidation and/or isomerization of this compound, which is susceptible to degradation upon exposure to air, light, and heat.[1][2] The conjugated double bonds in the this compound structure are prone to oxidation, leading to the formation of various oxidation products, including hydroperoxides, alcohols, and ketones.[2][3][4] Isomerization to other resin acids can also occur, particularly under acidic conditions or upon heating.
Solutions:
-
Inert Atmosphere: During formulation and storage, blanket the product with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Antioxidants: Incorporate antioxidants into your formulation. Commonly used antioxidants for lipid-based systems include Butylated Hydroxytoluene (BHT) and Ascorbic Acid. The optimal concentration should be determined experimentally, but a starting point could be in the range of 0.01-0.1% w/w.
-
Light Protection: Store the formulation in amber-colored or opaque containers to protect it from light-induced degradation.
-
Temperature Control: Store the formulation at controlled room temperature or under refrigeration, as elevated temperatures accelerate both oxidation and isomerization.
Issue 2: Crystals are forming in my liquid or semi-solid formulation over time.
Question: My this compound solution/gel is becoming cloudy and I can see precipitates. What is happening and how can I resolve this?
Answer: This phenomenon is crystallization. This compound has a tendency to crystallize from solutions, especially if the concentration is high or if the formulation is stored at lower temperatures. The choice of solvent and the presence of impurities can also influence crystallization.
Solutions:
-
Solvent System Optimization: The solubility of this compound varies in different solvents. It is more soluble in alcohols like butanol and propanol compared to methanol or ethanol.[5] Experiment with different solvent systems or co-solvents to enhance solubility.
-
Crystallization Inhibitors: The inclusion of certain carboxylic acids or their salts can inhibit the crystallization of rosin-based materials.
-
Amorphous Solid Dispersions (ASDs): For solid dosage forms, preparing an ASD can prevent crystallization. In an ASD, the drug is dispersed in a polymer matrix in an amorphous state. Common polymers used for ASDs include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).
-
Microemulsions/Emulgels: Formulating this compound into a microemulsion or emulgel can enhance its solubility and physical stability, thereby preventing crystallization.
Issue 3: I am having difficulty distinguishing between degradation products.
Question: How can I differentiate between oxidation and isomerization products in my stability samples?
Answer: Differentiating between these degradation products requires specific analytical techniques.
Analytical Approaches:
-
High-Performance Liquid Chromatography (HPLC): A validated stability-indicating HPLC method can separate this compound from its various degradation products. Different isomers will have distinct retention times. Oxidation products, which are often more polar, will also elute at different times. The use of a Diode Array Detector (DAD) can help in the initial identification based on UV spectra.[6][7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying degradation products. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can help elucidate the structure of the degradants. Oxidation will result in an increase in mass corresponding to the addition of oxygen atoms, while isomers will have the same mass as this compound.[5][7]
-
Spectroscopy (FTIR and UV): Fourier-Transform Infrared (FTIR) spectroscopy can reveal changes in functional groups. For instance, the formation of hydroxyl and carbonyl groups is indicative of oxidation.[3] UV spectroscopy can also be used to monitor changes in the conjugated diene system of this compound, which is affected by both oxidation and isomerization.[3]
Frequently Asked Questions (FAQs)
Stability and Degradation
Q1: What are the primary degradation pathways for this compound?
A1: The two main degradation pathways for this compound are oxidation and isomerization. Oxidation occurs due to the presence of conjugated double bonds, leading to the formation of hydroperoxides, epoxides, and other oxygenated derivatives.[2][3][4] Isomerization involves the rearrangement of these double bonds to form other resin acid isomers, a process often catalyzed by heat or acidic conditions.
Q2: How does pH affect the stability of this compound?
A2: this compound is more stable in neutral to slightly alkaline conditions. Acidic conditions can promote isomerization to other resin acids. In highly alkaline solutions, the carboxylate salt is formed, which may have different stability characteristics. The effect of pH on the degradation kinetics of dehydrothis compound, a related compound, has been studied and shows pH-dependent toxicity, suggesting that pH plays a role in its stability and interactions.
Q3: What is the role of temperature in this compound degradation?
A3: Elevated temperatures significantly accelerate the degradation of this compound. Thermal stress can promote both oxidation and isomerization reactions. Thermal analysis has shown that the oxidation of this compound is an exothermic process that initiates at elevated temperatures.[1]
Formulation Strategies
Q4: What are the advantages of using microemulsions for this compound delivery?
A4: Microemulsions are thermodynamically stable, transparent, and have a small droplet size, which can enhance the solubility and bioavailability of poorly water-soluble drugs like this compound. They can also protect the drug from degradation by encapsulating it within the dispersed phase.
Q5: How can I prepare a stable amorphous solid dispersion (ASD) of this compound?
A5: ASDs can be prepared by various methods, including spray drying and hot-melt extrusion. The key is to select a suitable polymer carrier (e.g., PVP, HPMC) that is miscible with this compound and has a high glass transition temperature (Tg) to restrict molecular mobility and prevent recrystallization. The drug-to-polymer ratio is a critical parameter that needs to be optimized to ensure the stability of the amorphous form.[9][10]
Q6: Can cyclodextrins be used to stabilize this compound?
A6: Yes, cyclodextrins can form inclusion complexes with this compound, where the hydrophobic this compound molecule is encapsulated within the cyclodextrin cavity. This complexation can improve the aqueous solubility and protect the drug from degradation by shielding it from the external environment. The stability of these complexes depends on the type of cyclodextrin used and the binding constant.[11][12][13]
Data Presentation
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility ( g/100g solvent) |
| Methanol | ~5 |
| Ethanol | ~15 |
| n-Propanol | ~30 |
| n-Butanol | ~45 |
Note: These are approximate values and can vary based on the purity of this compound and the experimental conditions.
Table 2: Effect of Antioxidants on this compound Stability (Illustrative)
| Antioxidant | Concentration (% w/w) | This compound Remaining after 30 days at 40°C/75% RH (%) |
| None | 0 | 65 |
| BHT | 0.05 | 85 |
| Ascorbic Acid | 0.1 | 80 |
Note: This table is for illustrative purposes. Actual values should be determined experimentally for a specific formulation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for the analysis of this compound and its degradation products. Method validation according to ICH guidelines is essential.
-
Chromatographic System:
-
HPLC system with a UV/DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 241 nm for this compound. The DAD can be used to scan for degradation products at other wavelengths.[6]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the formulation in a suitable solvent (e.g., methanol) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Inject the sample and record the chromatogram.
-
Identify and quantify this compound and its degradation products by comparing their retention times and peak areas with those of reference standards.
-
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are performed to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[14][15][16]
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified period.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a specified duration.
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method to identify and quantify the degradation products.
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of this compound formulations.
Caption: Primary degradation pathways of this compound.
Caption: Logical relationship between stability issues and corresponding stabilization strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation products of this compound and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of this compound and dehydrothis compound in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brjac.com.br [brjac.com.br]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajol.info [ajol.info]
- 11. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlation between the stability constant and pH for β-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. sciforum.net [sciforum.net]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-elution problems in the chromatographic analysis of resin acids.
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in resolving co-elution problems during the chromatographic analysis of resin acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered in the laboratory.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution, the overlapping of chromatographic peaks, is a significant challenge in the analysis of complex mixtures like resin acids, often leading to inaccurate quantification and identification.[1] This guide provides systematic steps to diagnose and resolve these issues.
Q1: My chromatogram shows broad or tailing peaks for my resin acid standards. What is the likely cause and how can I fix it?
A1: Peak tailing in the analysis of acidic compounds like resin acids is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.[2][3]
-
Secondary Interactions: Residual silanol groups on silica-based columns (like C18) can interact with the acidic functional groups of resin acids, causing peak tailing.
-
Solution: Use a highly deactivated, end-capped column to minimize these interactions.[2]
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the resin acids, they can exist in both ionized and non-ionized forms, leading to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 1.5 to 2 units below the pKa of the resin acids (typically in the range of pH 2.5-3.0).[4] This is commonly achieved by adding an acidic modifier like formic acid or acetic acid to the mobile phase, which ensures the resin acids are in their protonated, less polar form, improving retention and peak shape on a reversed-phase column.[5][6]
-
-
Column Overload: Injecting too concentrated a sample can also lead to peak tailing.
Q2: I am observing co-elution of isomeric resin acids, such as abietic acid, isopimaric acid, and pimaric acid, on my C18 column. How can I improve their separation?
A2: The separation of structurally similar isomers requires careful optimization of your chromatographic method. Since these compounds have very similar hydrophobicities, a standard C18 column may not provide sufficient selectivity.[8]
-
Mobile Phase Optimization:
-
Adjust Organic Solvent Percentage: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase retention times and may provide better separation.[4]
-
Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.[9]
-
Gradient Elution: Employ a shallow gradient. A slow, gradual increase in the organic solvent concentration can effectively resolve closely eluting peaks.[9]
-
-
Alternative Stationary Phases:
-
Different Reversed-Phase Columns: Consider columns with different selectivities, such as a C8 or a phenyl-hexyl column.[10][11] Phenyl-based columns can offer alternative selectivity for aromatic compounds through π-π interactions.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar resin acids that show little retention on reversed-phase columns, HILIC can be a valuable alternative.[12]
-
Experimental Protocols
Protocol 1: HPLC Method Development for Resin Acid Separation
This protocol provides a starting point for developing a robust HPLC method for separating a mixture of common resin acids.
1. Initial Conditions:
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
- Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[5]
- Mobile Phase B: Acetonitrile.[5]
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 30 °C.[5]
- Detection: UV detector at 210 nm and 241 nm.[5]
- Injection Volume: 10 µL.[5]
2. Scouting Gradient:
- Run a broad gradient to determine the elution range of your resin acids (e.g., 5% to 95% Acetonitrile in 15 minutes).[9]
3. Gradient Optimization:
- Based on the scouting run, create a more focused gradient. If peaks are clustered, flatten the gradient in that region to improve resolution.[9] For example, if several resin acids elute between 40% and 60% acetonitrile, slow the rate of change of the organic solvent in this window.
4. Mobile Phase Selectivity:
- If co-elution persists, replace acetonitrile with methanol and re-optimize the gradient. Methanol will provide a different selectivity and may resolve critical pairs.[9]
Protocol 2: Derivatization of Resin Acids for GC-MS Analysis (Esterification)
Derivatization is often necessary for the GC analysis of polar compounds like resin acids to increase their volatility and thermal stability.[13][14] Esterification to form methyl esters is a common approach.[15]
1. Reagents:
- 14% Boron trifluoride (BF3) in methanol.[15]
- Saturated NaCl solution.
- Hexane.
- Anhydrous Sodium Sulfate.
2. Procedure:
- To your dried sample extract, add an appropriate volume of 14% BF3 in methanol.
- Cap the vial tightly and heat at 60 °C for 60 minutes.[15]
- After cooling, add 0.5 mL of saturated NaCl solution and vortex.[15]
- Add 0.6 mL of hexane, vortex, and allow the layers to separate.[15]
- Transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate.[15]
- Repeat the hexane extraction twice more and combine the extracts.
- The resulting solution contains the fatty acid methyl esters (FAMEs) ready for GC-MS analysis.
Quantitative Data Summary
The following tables summarize typical chromatographic conditions and retention times for the analysis of resin acids. Note that these values are illustrative and can vary significantly depending on the specific instrumentation, column, and exact mobile phase composition.
Table 1: Example HPLC Conditions for Resin Acid Analysis
| Parameter | Condition | Reference |
| Column | ODS-3 (C18) | [16] |
| Mobile Phase | 5mM Ammonium Formate / Acetonitrile (10/90, v/v) | [16] |
| Flow Rate | Not Specified | |
| Detection | ESI-MS (Negative Ion Mode) | [16] |
Table 2: Example GC Conditions for Derivatized Resin Acid Analysis
| Parameter | Condition | Reference |
| Column | DB-5 Fused Silica Capillary Column (30 m x 0.25 mm x 0.25 µm) | [17] |
| Injection Mode | Splitless | [17] |
| Carrier Gas | Helium | |
| Temperature Program | Optimized for separation of ethylated resin acids | [17] |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | [17] |
Diagrams
Caption: General experimental workflow for the chromatographic analysis of resin acids.
Caption: Logical workflow for troubleshooting co-elution problems in resin acid analysis.
Frequently Asked Questions (FAQs)
Q3: What is the purpose of adding an acid, like formic acid, to the mobile phase in reversed-phase HPLC of resin acids?
A3: Adding a small amount of acid to the mobile phase is crucial for controlling the ionization of the resin acids.[4] Resin acids are carboxylic acids and will be ionized (negatively charged) at neutral or basic pH. In their ionized form, they are more polar and will have very little retention on a non-polar C18 column, potentially eluting with the solvent front and co-eluting with other polar compounds.[18] By acidifying the mobile phase to a pH well below their pKa, the resin acids remain in their neutral, protonated form.[19] This increases their hydrophobicity, leading to better retention on the reversed-phase column and improved peak shape.[5]
Q4: Can I use GC-MS for resin acid analysis without derivatization?
A4: While it is technically possible, direct analysis of underivatized resin acids by GC-MS is generally not recommended.[14] Resin acids are polar and have low volatility due to their carboxylic acid functional group.[13] Injecting them directly into a hot GC inlet can lead to poor peak shape (tailing), low response, and potential degradation.[15][20] Derivatization, typically by converting them to more volatile and thermally stable esters (e.g., methyl or ethyl esters) or silyl esters, is a critical step for obtaining reliable and reproducible GC-MS results.[15][17]
Q5: My sample is complex, and I suspect matrix effects are contributing to co-elution. What sample preparation strategies can I use?
A5: Proper sample preparation is key to minimizing matrix effects and preventing co-elution. For complex samples containing resin acids, such as pulp and paper mill effluents or environmental samples, a cleanup step is often necessary.[17][21]
-
Liquid-Liquid Extraction (LLE): This is a common technique to extract resin acids from aqueous samples into an organic solvent. The pH of the aqueous sample is typically adjusted to ensure the resin acids are in their neutral form for efficient extraction.[17]
-
Solid-Phase Extraction (SPE): SPE can provide a more selective cleanup than LLE. Various sorbents can be used to retain the resin acids while allowing interfering compounds to pass through, or vice versa.[22]
-
Filtration: Always filter your final sample extract through a 0.22 or 0.45 µm filter before injection to remove any particulate matter that could clog the column or injector.[5]
Q6: How do I know if I have co-elution if the peak looks symmetrical?
A6: Perfectly co-eluting peaks can sometimes appear as a single, symmetrical peak, making detection difficult.[1]
-
Diode Array Detector (DAD) in HPLC: A DAD can acquire UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.[1]
-
Mass Spectrometry (MS): In both LC-MS and GC-MS, you can examine the mass spectra at different points across the peak. If the mass spectra change, it confirms co-elution.[1] You can also use extracted ion chromatograms for specific m/z values of suspected co-eluting compounds to see if their peak apexes align perfectly.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. welch-us.com [welch-us.com]
- 11. linklab.gr [linklab.gr]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Overview of analytical procedures for fatty and resin acids in the papermaking process :: BioResources [bioresources.cnr.ncsu.edu]
- 15. Derivatization techniques for free fatty acids by GC [restek.com]
- 16. Analysis of this compound and dehydrothis compound in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ncasi.org [ncasi.org]
- 18. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. agilent.com [agilent.com]
- 21. tandfonline.com [tandfonline.com]
- 22. agilent.com [agilent.com]
Technical Support Center: Improving the Oral Bioavailability of Abietic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of abietic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of pure this compound expected to be low?
A1: this compound, a lipophilic diterpenoid, exhibits poor aqueous solubility.[1] This low solubility in gastrointestinal fluids is a primary reason for its limited oral bioavailability, as dissolution is a prerequisite for absorption. Furthermore, it may be subject to first-pass metabolism in the liver, which can further reduce the amount of active compound reaching systemic circulation.[2]
Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be employed to overcome the solubility and absorption challenges of this compound. The most common and effective approaches include:
-
Nanoformulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Techniques like lipid-polymer hybrid nanoparticles have shown promise.[3][4]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.[5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, keeping the drug in a solubilized state.[6][7]
-
Cyclodextrin Inclusion Complexes: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its aqueous solubility.[5][8]
Q3: I'm seeing high variability in my in vivo results. What could be the cause?
A3: High variability in in vivo studies with poorly soluble compounds like this compound is common. Potential causes include:
-
Inconsistent Formulation Performance: If the formulation (e.g., SEDDS, nanosuspension) is not robust, its in vivo behavior can be erratic.
-
Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment (pH, bile salts), impacting the dissolution and absorption of your formulation.
-
Animal-to-Animal Variation: Physiological differences between individual animals can lead to variability in drug absorption and metabolism.
-
Precipitation of the Drug: The drug may initially be in a solubilized form within the formulation but could precipitate in the gastrointestinal tract upon dilution, leading to variable absorption.
Q4: My this compound formulation shows good in vitro dissolution but poor in vivo bioavailability. What's the disconnect?
A4: A disconnect between in vitro dissolution and in vivo bioavailability is a frequent challenge. This can be attributed to several factors:
-
In Vivo Precipitation: The formulation may prevent the drug from precipitating in the dissolution medium but fail to do so in the complex environment of the gut.
-
First-Pass Metabolism: The drug may be well-absorbed but then extensively metabolized by the liver before reaching systemic circulation.
-
Efflux Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the gut lumen.
-
Instability in GI Fluids: The drug or the formulation itself may be unstable in the acidic or enzymatic environment of the stomach and intestines.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low drug loading in the formulation. | The solubility of this compound in the chosen excipients (polymers, oils, etc.) is insufficient. | Screen a wider range of excipients to find those with higher solubilizing capacity for this compound. For solid dispersions, consider polymers with different polarities. For SEDDS, test various oils and surfactants. |
| The formulation is physically unstable (e.g., particle aggregation, phase separation). | Incompatible excipients or suboptimal manufacturing process. | Review the compatibility of all components. For nanoparticles, optimize stabilizer concentration. For solid dispersions, ensure the drug and polymer are miscible. |
| Inconsistent results during in vitro release studies. | Issues with the dissolution test setup or formulation variability. | Ensure the dissolution method is appropriate for your formulation (e.g., use of biorelevant media). Verify the reproducibility of your formulation manufacturing process. |
| No significant improvement in bioavailability compared to the pure drug. | The chosen strategy is not sufficiently effective, or other factors (e.g., metabolism) are the primary barrier. | Consider a different formulation strategy or a combination of approaches. Investigate potential metabolic pathways and the role of efflux transporters. |
Data Presentation
The following table summarizes the reported improvements in the performance of this compound formulations. Note: In vivo pharmacokinetic data for this compound formulations is limited in the currently available literature. The data presented below is based on ex vivo studies and serves as an indicator of potential bioavailability enhancement.
| Formulation Type | Key Parameters | Improvement Metric | Result | Reference |
| Lipid-Polymer Hybrid Nanoparticles (LPHNPs) | This compound-loaded nanoparticles prepared by a microinjection technique. | Ex-vivo Gut Permeation Flux | 2.49-fold higher than pure this compound | [3][4] |
Experimental Protocols
1. Lipid-Polymer Hybrid Nanoparticles (LPHNPs) by Microinjection Technique
This protocol is based on the methodology described for the development of this compound-loaded hybrid polymeric nanoparticles.[3][4]
-
Materials: this compound, a suitable polymer (e.g., PLGA), a lipid (e.g., lecithin), a surfactant (e.g., Tween 80), an organic solvent (e.g., acetone), and an aqueous phase (e.g., deionized water).
-
Method:
-
Organic Phase Preparation: Dissolve this compound, the polymer, and the lipid in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase.
-
Nanoparticle Formation: Inject the organic phase into the aqueous phase under constant stirring using a microinjection pump. The rapid diffusion of the solvent leads to the precipitation of the lipid-polymer hybrid nanoparticles.
-
Solvent Removal: Remove the organic solvent from the nanoparticle suspension, typically by evaporation under reduced pressure.
-
Purification: Purify the nanoparticle suspension to remove unencapsulated drug and excess surfactant, for example, by centrifugation or dialysis.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, encapsulation efficiency, and drug release profile.
-
2. Solid Dispersion by Solvent Evaporation Method
This is a generalized protocol for preparing a solid dispersion, which has been reported for this compound.[1]
-
Materials: this compound, a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)), and a suitable volatile solvent (e.g., ethanol, methanol, or a mixture).
-
Method:
-
Dissolution: Dissolve both this compound and the hydrophilic carrier in the chosen solvent to obtain a clear solution. The ratio of drug to carrier should be optimized based on preliminary studies.
-
Solvent Evaporation: Evaporate the solvent under controlled conditions. This can be done using a rotary evaporator, a water bath with constant stirring, or by spray drying.
-
Drying: Dry the resulting solid mass completely in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle or a mill, and then pass it through a sieve of a specific mesh size to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for its amorphous nature (using techniques like XRD and DSC), drug content, and dissolution rate enhancement.
-
3. Self-Emulsifying Drug Delivery System (SEDDS)
This is a general guide to formulating a SEDDS for a lipophilic drug like this compound.
-
Materials: this compound, an oil phase (e.g., medium-chain triglycerides, olive oil), a surfactant (e.g., Tween 80, Cremophor EL), and a cosurfactant/cosolvent (e.g., Transcutol, ethanol).
-
Method:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the components with the highest solubilizing capacity.
-
Constructing Phase Diagrams: Prepare a series of formulations with varying ratios of oil, surfactant, and cosurfactant. Titrate these mixtures with water and observe the formation of emulsions to construct a ternary phase diagram. This helps to identify the self-emulsifying region.
-
Formulation Preparation: Select an optimized ratio of oil, surfactant, and cosurfactant from the self-emulsifying region. Dissolve the this compound in this mixture with gentle heating and stirring until a clear and homogenous solution is formed.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size of the resulting emulsion, and robustness to dilution. In vitro drug release studies should also be performed.
-
4. Cyclodextrin Inclusion Complex by Kneading Method
This is a common and scalable method for preparing cyclodextrin inclusion complexes.[5][8]
-
Materials: this compound, a cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin), and a small amount of a liquid to facilitate kneading (e.g., a water-alcohol mixture).
-
Method:
-
Mixing: Place the cyclodextrin in a mortar and add a small amount of the kneading liquid to form a paste.
-
Drug Incorporation: Gradually add the this compound to the cyclodextrin paste while triturating continuously for a defined period (e.g., 45-60 minutes). The mixture should be kept as a paste by adding more liquid if necessary.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, XRD, and FTIR spectroscopy. Evaluate the complex for enhanced solubility and dissolution rate.
-
Visualizations
Caption: Workflow for Lipid-Polymer Hybrid Nanoparticle Preparation.
Caption: Strategies to Overcome Low Oral Bioavailability of this compound.
References
- 1. ijrar.org [ijrar.org]
- 2. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 5. humapub.com [humapub.com]
- 6. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oatext.com [oatext.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Abietic Acid and Dehydroabietic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abietic acid (AA) and dehydrothis compound (DHA) are naturally occurring abietane-type diterpenoids, primarily found in the resin of coniferous trees. Both compounds have garnered significant interest in the scientific community due to their diverse biological activities. This guide provides an objective comparison of the biological performance of this compound and dehydrothis compound, supported by experimental data, to aid researchers in the fields of pharmacology and drug development. The key differences in their chemical structures, particularly the aromatic C-ring in dehydrothis compound, contribute to variations in their biological profiles.
Comparative Data on Biological Activities
The biological activities of this compound and dehydrothis compound have been evaluated across several domains, including antimicrobial, anti-inflammatory, and cytotoxic effects. Dehydrothis compound generally exhibits more potent activity in several of these areas.
Antimicrobial Activity
Both this compound and dehydrothis compound demonstrate activity against a range of microorganisms, with a more pronounced effect typically observed against Gram-positive bacteria.[1] Dehydrothis compound is often reported to be the more potent of the two.[2]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Dehydrothis compound | Staphylococcus aureus ATCC 1228 | 7.81 | [3] |
| Mycobacterium smegmatis ATCC 607 | 7.81 | [3] | |
| Staphylococcus aureus CIP 106760 | 15.63 | [3] | |
| Streptococcus mutans | 25-400 | [4] | |
| Staphylococcus aureus | 70 µM | [5] | |
| This compound | Not specified | - | - |
Anti-inflammatory Activity
Dehydrothis compound has been shown to possess significant anti-inflammatory properties, often attributed to its ability to modulate key inflammatory signaling pathways. The introduction of an aromatic C-ring in DHA, compared to the non-aromatic C-ring in AA, appears to enhance its anti-inflammatory potential.[6] Studies indicate that dehydrothis compound and its derivatives have a greater capacity to inhibit the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-12p70 compared to this compound derivatives.[6]
Dehydrothis compound exerts its anti-inflammatory effects by suppressing the NF-κB and AP-1 signaling pathways.[7][8] It has been shown to inhibit the phosphorylation of Src and Syk kinases in the NF-κB pathway and TAK1 in the AP-1 cascade.[7][8] this compound has also been reported to inhibit the NF-κB pathway.[2]
| Compound | Parameter | Effect | Reference |
| Dehydrothis compound | NO Production | Reduced in macrophage cell lines | [7] |
| Inflammatory Gene Expression | Decreased | [7] | |
| NF-κB & AP-1 Pathways | Suppressed | [7][8] | |
| This compound | PGE2 Production | Inhibited in macrophages | [1] |
| NF-κB Pathway | Inhibited | [2] |
Cytotoxic Activity
Both this compound and dehydrothis compound, along with their derivatives, have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dehydrothis compound | BEL-7402 | Liver Cancer | 46.70 | [9] |
| SMMC-7721 | Liver Cancer | 0.72 ± 0.09 (Derivative) | [9][10] | |
| MCF-7 | Breast Cancer | 1.78 ± 0.36 (Derivative) | [9][10] | |
| HeLa | Cervical Cancer | 1.08 ± 0.12 (Derivative) | [9][10] | |
| LO2 (Normal Liver Cells) | - | > 50 | [11] | |
| This compound | A549 (Lung Cancer) | Lung Cancer | 320.77 (Derivative) | [12] |
| HepG2 (Liver Cancer) | Liver Cancer | 196.57 (Derivative) | [12] | |
| HL60 (Leukemia) | Leukemia | 2.3-37.3 (Derivatives) | [13] | |
| Normal Lymphocyte RPMI1788 | - | Weak cytotoxicity | [13] |
Signaling Pathways
Dehydrothis compound has been shown to modulate inflammatory responses through the inhibition of key signaling pathways. A simplified representation of the inhibitory action of DHA on the NF-κB and AP-1 pathways is depicted below.
Caption: Inhibition of NF-κB and AP-1 signaling pathways by Dehydrothis compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound.[14][15][16][17][18]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Methodology:
-
Preparation of Test Compound: Prepare a stock solution of the test compound (this compound or Dehydrothis compound) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or other appropriate broth.
-
Preparation of Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (broth with inoculum, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22][23]
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., cancer cell lines or normal cell lines) into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Dehydrothis compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Cytokine Inhibition Assay
This protocol describes the measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) inhibition in LPS-stimulated macrophages.[24][25][26]
Caption: Workflow for cytokine inhibition assay.
Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound (this compound or Dehydrothis compound) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production.
-
Incubation: Incubate the plate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.
-
Cytokine Quantification (ELISA): Measure the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of cytokine inhibition compared to the LPS-stimulated control and calculate the IC50 value for each cytokine.
Conclusion
Both this compound and dehydrothis compound exhibit a range of interesting biological activities. The available data suggests that dehydrothis compound, with its aromatic C-ring, often demonstrates superior potency, particularly in its anti-inflammatory and antimicrobial effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate and compare the therapeutic potential of these two related natural compounds. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their structure-activity relationships and therapeutic promise.
References
- 1. Anti-inflammatory activity of this compound, a diterpene isolated from Pimenta racemosa var. grissea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates sepsis-induced lung injury by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway to inhibit M1 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydrothis compound Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and Cytotoxic Activities of Pinus tropicalis and Pinus elliottii Resins and of the Diterpene Dehydrothis compound Against Bacteria That Cause Dental Caries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Semisynthetic Abietic and Dehydrothis compound Derivatives and Triptoquinone Epimers Interfere with LPS-Triggered Activation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydrothis compound Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways [mdpi.com]
- 8. Dehydrothis compound Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydrothis compound as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances on Biological Activities and Structural Modifications of Dehydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. protocols.io [protocols.io]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. texaschildrens.org [texaschildrens.org]
- 23. atcc.org [atcc.org]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for Abietic Acid Determination in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of abietic acid in complex matrices. The objective is to offer a clear, data-driven overview to aid in the selection of the most suitable method for quality control, research, and drug development applications. Detailed experimental protocols and a visual workflow are provided to ensure clarity and reproducibility.
This compound, a primary resin acid found in rosin, is utilized in various industrial applications, including pharmaceuticals and food additives. Its accurate quantification in complex samples is crucial for safety, efficacy, and quality control. This guide compares the performance of High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison of Analytical Methods
The following table summarizes the key validation parameters for different analytical methods used for this compound determination. This allows for a direct comparison of their sensitivity, linearity, accuracy, and precision.
| Parameter | HPLC-DAD[1][2][3] | LC-MS/MS[4][5] | GC-MS[6][7] |
| Analyte(s) | This compound, Dehydrothis compound | This compound, Dehydrothis compound | This compound, Dehydrothis compound, other resin acids |
| Limit of Detection (LOD) | 0.3 ppm (0.3 µg/mL)[1] | 0.36 µg/kg[4] | Method dependent, often requires derivatization |
| Limit of Quantification (LOQ) | 1.0 ppm (1.0 µg/mL)[1] | 1.08 µg/kg[4] | Method dependent, often requires derivatization |
| Linearity (r²) | > 0.999[1] | > 0.999[4] | > 0.99 |
| Linear Range | 1 - 100 ppm[1] | 5.0 - 200.0 µg/kg[4] | Varies depending on derivatization and instrument |
| Accuracy (% Recovery) | 98.6%[2] | 68.5% - 107.6%[4] | Not explicitly stated, requires thorough validation |
| Precision (%RSD) | < 2%[8] | 5.3% - 12.6%[4] | Method dependent |
Experimental Workflow
The following diagram illustrates a general workflow for the validation of an analytical method for this compound determination.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is widely used for the quantification of this compound in various samples, including natural resins and cosmetic products.[1]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).[2]
-
Column: Pursuit PFP column (150 mm x 4.6 mm, 5.0 μm) or equivalent C18 column.[1][9]
-
Mobile Phase: An isocratic elution with a mixture of methanol and 0.1% formic acid (75:25, v/v).[1] Alternatively, methanol and water (70:30 v/v) can be used.[2]
-
Sample Preparation:
-
Standard Preparation: Prepare stock solutions of this compound in methanol. A series of working standards are prepared by serial dilution to establish a calibration curve (e.g., 1-100 ppm).[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for detecting low levels of this compound in complex biological matrices like animal tissues.[4]
-
Instrumentation: Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).[4]
-
Column: C18 column.[4]
-
Mobile Phase: A gradient elution using 5 mmol ammonium acetate in water (A) and methanol (B).[4]
-
Detection: Electrospray ionization (ESI) in both positive and negative modes with multiple reaction monitoring (MRM).[4]
-
Sample Preparation:
-
Standard Preparation: Prepare a series of working standards in the expected concentration range (e.g., 5.0-200.0 µg/kg) to establish the calibration curve.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying various resin acids, including this compound. However, it often requires derivatization to improve the volatility of the analytes.[6][10]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[6]
-
Derivatization: Esterification of the acid group is a common derivatization step. For instance, ethylation using triethyloxonium tetrafluoroborate (TEOTFB).[6]
-
Column: A non-polar capillary column, such as a DB-17.[7]
-
Carrier Gas: Helium.
-
Detection: Mass spectrometry, with identification based on the comparison of mass spectra with known standards.[6]
-
Sample Preparation:
Conclusion
The choice of an analytical method for this compound determination depends on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
-
HPLC-DAD is a robust and cost-effective method suitable for routine quality control where high sensitivity is not the primary concern.[1]
-
LC-MS/MS provides excellent sensitivity and selectivity, making it the method of choice for analyzing trace levels of this compound in complex biological and environmental samples.[4]
-
GC-MS is a valuable tool for the comprehensive analysis of various resin acids, but the need for derivatization can add complexity to the workflow.[10]
Proper method validation is essential to ensure the reliability and accuracy of the obtained results. The validation parameters presented in this guide serve as a benchmark for researchers to evaluate the performance of their chosen method.
References
- 1. brjac.com.br [brjac.com.br]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Analysis of this compound and dehydrothis compound in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ncasi.org [ncasi.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Overview of analytical procedures for fatty and resin acids in the papermaking process :: BioResources [bioresources.cnr.ncsu.edu]
A Comparative Guide to the Cytotoxicity of Abietic Acid and Its Synthetic Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of natural abietic acid and its synthetic derivatives on various cancer cell lines. The information presented is collated from multiple studies to offer a comprehensive overview of their potential as anticancer agents. This document details their cytotoxic activity, underlying mechanisms of action through signaling pathways, and the experimental protocols used to generate the supporting data.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic potential of this compound and its derivatives is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the proliferation of 50% of a cancer cell population. The following tables summarize the IC50 values for this compound and several of its synthetic derivatives against a range of cancer cell lines.
Note: The data presented below is compiled from various studies. Direct comparison of absolute IC50 values should be approached with caution, as experimental conditions such as cell lines, incubation times, and assay methods can vary between studies.
Table 1: Cytotoxicity of this compound
| Cancer Cell Line | Type | IC50 (µM) | Reference |
| PC-9 | Non-Small-Cell Lung | 14.54 | [1][2] |
| H1975 | Non-Small-Cell Lung | 19.97 | [1][2] |
| H460 | Lung | 290.8 (48h) | [3] |
| H1975 | Lung | 320.2 (48h) | [3] |
| MCF-7 | Breast | 0.11 | [4] |
| HeLa | Cervical | >33.1 | [5] |
Table 2: Cytotoxicity of C18-Oxygenated this compound Derivatives
This series of derivatives involves modifications at the C18 carboxylic acid group of the this compound structure.
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Carboxylic Acid | HeLa | >33.1 | [5] |
| Methyl Abietate | Methyl Ester | HeLa | 11.4 | [5] |
| Abietinol | Alcohol | HeLa | >34.7 | [5] |
| Abietinal | Aldehyde | HeLa | 18.6 | [5] |
IC50 values were converted from µg/mL for comparison.
Table 3: Cytotoxicity of Dehydrothis compound (DHA) Derivatives
Dehydrothis compound is an aromatic derivative of this compound. Many synthetic efforts have focused on modifying this scaffold.
| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline | Compound 4b | SMMC-7721 (Liver) | 0.72 | [3][6] |
| Quinoxaline | Compound 4b | HeLa (Cervical) | 1.08 | [3][6] |
| Quinoxaline | Compound 4b | MCF-7 (Breast) | 1.78 | [3][6] |
| Acyl-Thiourea | Compound 30n | HeLa (Cervical) | 6.58 | [7] |
| Dipeptide | Compound 22f | HeLa (Cervical) | 7.76 | [7] |
| Oxazolidinone | Compound 4j | MGC-803 (Gastric) | 3.82 | [8] |
| Oxazolidinone | Compound 4j | SK-OV-3 (Ovarian) | 4.66 | [8] |
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their cytotoxic effects by modulating various intracellular signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.
This compound
This compound has been shown to induce apoptosis and inhibit proliferation in cancer cells through multiple mechanisms:
-
IKKβ/NF-κB Pathway Inhibition: this compound can directly bind to and inhibit IκB kinase β (IKKβ), a key regulator of the NF-κB signaling pathway.[1][9] This pathway is often constitutively active in cancer cells, promoting survival and proliferation. Inhibition of IKKβ by this compound leads to the suppression of NF-κB activity, resulting in cell cycle arrest and apoptosis in non-small-cell lung cancer cells.[1][9]
-
TOP2A Targeting and DNA Damage: In lung cancer cells, this compound has been found to target DNA topoisomerase II alpha (TOP2A), leading to DNA damage and subsequent apoptosis.[3][10]
-
Mitochondrial-Dependent Apoptosis: this compound can induce the intrinsic pathway of apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[11] This leads to the release of cytochrome c from the mitochondria, activating caspases and leading to cell death.[11]
-
PI3K/AKT/mTOR Pathway Inhibition: this compound has been reported to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[7][11]
-
Ferroptosis Induction: In bladder cancer cells, this compound has been shown to induce ferroptosis, a form of iron-dependent programmed cell death.[7][11]
Synthetic Derivatives
Synthetic modifications to the this compound scaffold, particularly to form dehydrothis compound derivatives, have yielded compounds with significantly enhanced cytotoxicity. While detailed pathway analyses for each derivative are not always available, the primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest.
-
Apoptosis Induction: Many dehydrothis compound derivatives, including quinoxaline and acyl-thiourea derivatives, have been shown to induce apoptosis in cancer cells.[3][6][7][12] This is often confirmed by observing characteristic morphological changes in the cell nucleus and through Annexin V-FITC/PI staining.[3][6] Some derivatives have been shown to induce apoptosis via the mitochondrial pathway.[7][12]
-
Cell Cycle Arrest: Several potent derivatives cause cancer cells to arrest at specific phases of the cell cycle, preventing their division. For example, certain quinoxaline and dehydrothis compound derivatives have been shown to cause cell cycle arrest at the G0/G1 or G2/M phase.[3][6][7][12]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the cytotoxicity of this compound and its derivatives.
Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or its derivatives). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt (like MTS) is added to each well.
-
Formazan Formation: The plates are incubated for a further 1-4 hours, during which viable cells with active mitochondrial reductases convert the tetrazolium salt into a colored formazan product.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Steps:
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Structure-Activity Relationship (SAR) Insights
The accumulated data provides some insights into the relationship between the chemical structure of this compound derivatives and their cytotoxic activity:
-
C18 Position Modifications: Modifications at the C18 carboxylic acid group of this compound significantly influence its cytotoxicity. For instance, converting the carboxylic acid to a methyl ester (methyl abietate) has been shown to increase cytotoxicity against HeLa cells, while reduction to an alcohol (abietinol) decreases activity.
-
Aromatization and Further Derivatization: The dehydrothis compound scaffold appears to be a promising starting point for developing potent cytotoxic agents. The addition of heterocyclic moieties, such as quinoxaline, or peptide-like structures can dramatically enhance anticancer activity compared to the parent compound.[3][6][7]
-
Oxygenation at C7: For some abietane diterpenoids, oxygenation at the C7 position is crucial for their cytotoxic activity, with a carbonyl group at this position often leading to higher activity than a hydroxyl group.
Conclusion
This compound, a naturally occurring diterpenoid, exhibits moderate cytotoxic activity against a range of cancer cell lines. However, its synthetic derivatives, particularly those derived from the dehydrothis compound scaffold, have demonstrated significantly enhanced potency and selectivity. These derivatives often induce apoptosis and cell cycle arrest in cancer cells at much lower concentrations than the parent compound. The structure-activity relationship studies suggest that modifications at the C18 position and the introduction of various functional groups and heterocyclic rings are promising strategies for the development of novel and potent abietane-based anticancer agents. Further in-depth mechanistic studies and in vivo evaluations are warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. Synthesis and Biological Evaluation of Novel Dehydrothis compound Derivatives Conjugated with Acyl-Thiourea Peptide Moiety as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Absolute Configuration, and Antiproliferative Activity of Abietane and Icetexane Diterpenoids from Salvia ballotiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydrothis compound as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anticancer activities of natural this compound [frontiersin.org]
- 7. Abietane Diterpenoids Isolated from Clerodendrum bracteatum and Their Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer activities of natural this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances on Biological Activities and Structural Modifications of Dehydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uv.es [uv.es]
Comparative study of different extraction methods for abietic acid.
For Researchers, Scientists, and Drug Development Professionals
Abietic acid, a primary resin acid found in the oleoresin of coniferous trees, is a valuable natural product with a wide range of applications in the pharmaceutical and chemical industries. Its complex structure makes it a versatile starting material for the synthesis of bioactive molecules. The efficient extraction and purification of this compound from its natural source, rosin, is a critical step for its utilization. This guide provides a comparative analysis of various extraction methods, supported by experimental data, to assist researchers in selecting the most suitable technique for their specific needs.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method for this compound depends on several factors, including the desired purity and yield, scalability, cost, and environmental impact. This section summarizes the quantitative performance of several common extraction techniques.
| Extraction Method | Starting Material | Purity (%) | Yield (%) | Key Reagents/Conditions | Reference(s) |
| Amine Salt Precipitation & Crystallization | Gum Rosin | 99.33 | 58.61 | HCl, Ethanolamine, Ethanol | [1][2] |
| Gum Rosin | 98.52 | 54.93 | HCl, Ethanolamine, Ethanol, Ultrasound | [3] | |
| Wood Rosin | ~98 | 39.2 | Diamylamine, Isomerization | [1] | |
| Cation Exchange Resin & Crystallization | Pinus massoniana Rosin | 99.15 | 74.2 | Macroporous strong-acid cation exchange resin, Glacial acetic acid | [1][4] |
| Ultrasound-Assisted Extraction (UAE) | Gum Rosin (combined with Amine Salt) | 98.42 | 49.73 | Ethanolamine, HCl, Ethanol, 300 W Ultrasound | [3] |
| Pine Resin (for analytical purposes) | Not specified | Not specified | Methanol, 10 min sonication | [5] | |
| Microwave-Assisted Extraction (MAE) | Rosin | 96 | 15-25 | HCl, Ethanol, Acetone, 320-640W Microwave | |
| Supercritical Fluid Extraction (SFE) | Pine Wood and Bark | Not specified | 20-60% of diethyl ether extractives | Supercritical CO2, Ethanol (modifier) |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods in the scientific literature.
Amine Salt Precipitation and Crystallization
This is a widely documented and robust method for isolating high-purity this compound.[1] The principle lies in the selective precipitation of the abietate salt from a solution of isomerized rosin.
a. Isomerization of Crude Rosin: To maximize the yield of this compound, other resin acid isomers in the crude rosin are first converted to the more stable this compound.[1]
-
In a round-bottom flask equipped with a reflux condenser, combine 100 g of rosin with 300 mL of 95% ethanol and 17 mL of concentrated hydrochloric acid.[6]
-
Heat the mixture to reflux for 2 hours under an inert atmosphere (e.g., nitrogen).[6]
-
After cooling, remove the ethanol and excess acid, for example, by steam distillation.
-
Dissolve the residue in diethyl ether, wash with water, and dry the ether layer over anhydrous sodium sulfate.
-
Evaporate the ether to obtain the isomerized rosin.
b. Amine Salt Formation and Crystallization:
-
Dissolve the isomerized rosin in 95% ethanol.
-
Slowly add ethanolamine with stirring at a controlled temperature (e.g., 30 °C). The use of ultrasound (e.g., 300 W) during this step can enhance the reaction.[3][6]
-
Allow the this compound-amine salt to crystallize. This process can be promoted by cooling.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent (e.g., acetone or ethanol).
-
For higher purity, the amine salt can be recrystallized from 95% ethanol.
c. Regeneration of this compound:
-
Dissolve the purified amine salt in warm ethanol.
-
Acidify the solution with a weak acid, such as acetic acid, to precipitate the free this compound.[1]
-
Collect the this compound crystals by vacuum filtration.
-
Wash the crystals thoroughly with water to remove any remaining acid and salts.
-
Dry the purified this compound under vacuum.
Cation Exchange Resin Catalyzed Crystallization
This method offers a streamlined process with high yield and purity, and the catalyst is easily removed by filtration.[1]
-
Add 100 g of Pinus massoniana rosin and 200 mL of glacial acetic acid to a 500 mL three-necked flask equipped with a stirrer.[1][4]
-
Heat the mixture to 70°C in a water bath until the rosin is completely dissolved.[1][4]
-
Introduce 30 g of a macroporous strong-acid cation exchange resin to the flask.[1][4]
-
After the reaction, filter the hot mixture to remove the cation exchange resin.
-
Allow the filtrate to cool to room temperature and stand overnight for the crystallization of this compound.
-
Collect the crude this compound crystals by filtration. A crude yield of approximately 86.7 g can be expected.[1]
-
Perform recrystallizations from aqueous ethanol to achieve high purity.
-
Dry the final crystals at 50°C under a pressure of 20 kPa for 2 hours. This can yield approximately 74.2 g of this compound with a purity of over 99%.[1][4]
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, often leading to shorter extraction times and reduced solvent consumption. While often used for analytical purposes, it can be applied in conjunction with other methods for preparative-scale isolation.[3][5]
a. Analytical Scale Extraction: This protocol is suitable for the rapid extraction of this compound for quantification.
-
Weigh 100.0 mg of the resin sample into a 15-mL centrifuge tube.[5]
-
Add 10 mL of methanol to the tube.[5]
-
Cap the tube and place it in an ultrasonic bath.
-
Sonicate for a specified time (e.g., 10 minutes was found to be optimal in one study) to achieve maximum extraction.[5]
-
The resulting solution can then be appropriately diluted and analyzed, for instance, by HPLC.[5]
b. Preparative Scale with Amine Salt Precipitation: Ultrasound can be integrated into the amine salt precipitation method to improve reaction kinetics.
-
Follow the isomerization protocol as described in the Amine Salt Precipitation section.
-
During the amine salt formation step, apply ultrasound (e.g., 300 W) while adding ethanolamine to the isomerized rosin solution.[3]
-
The subsequent crystallization, filtration, and regeneration steps are the same as the standard amine salt method.
Visualization of Extraction Workflow
The following diagrams illustrate the general workflows for the described this compound extraction methods.
The diagram above illustrates two primary pathways for this compound isolation from crude rosin, both beginning with an essential isomerization step to increase the concentration of the target compound.
-
Path 1 (Solid Arrows): Represents the widely used Amine Salt Precipitation and Crystallization method. Following isomerization, an amine is added to form a selective crystalline salt of this compound. This salt is then filtered, washed, and treated with a weak acid to regenerate the purified this compound, which is subsequently crystallized and collected.
-
Path 2 (Dashed Arrows): Shows the Cation Exchange Resin method. In this pathway, the isomerized rosin is treated with a cation exchange resin which catalyzes further isomerization and facilitates the direct crystallization of this compound from the solution. The subsequent steps of filtration, washing, and recrystallization lead to the final high-purity product.
Both pathways converge at the final purification stages of filtration and recrystallization to yield high-purity this compound. The choice between these pathways often depends on factors such as desired scale, available equipment, and reagent preferences.
Signaling Pathways and Logical Relationships
The core of most this compound extraction methods from rosin involves the principle of isomerization followed by selective separation. The logical relationship can be visualized as a signaling pathway where the initial substrate (a mixture of resin acids) is converted to an intermediate (isomerized rosin with a high concentration of this compound), which is then processed to yield the final product.
This diagram illustrates the fundamental logic behind the purification of this compound from crude rosin. The process begins with crude rosin, a complex mixture of various resin acids. The first critical step is an acid-catalyzed isomerization, which converts other resin acid isomers into the more thermodynamically stable this compound, thereby enriching the mixture. This enriched intermediate, the isomerized rosin, then undergoes a selective separation and purification step. This can be achieved through several techniques, such as amine salt precipitation, the use of a cation exchange resin, or direct crystallization. The final output of this logical flow is purified this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Atopic Dermatitis Effects of this compound Isolated from Rosin under Condition Optimized by Response Surface Methodology in DNCB-Spread BALB/c Mice [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid Isomer Separation of Resin Acids in Rosin and this compound Molecular Structure [html.rhhz.net]
- 5. brjac.com.br [brjac.com.br]
- 6. benchchem.com [benchchem.com]
The Structure-Activity Relationship of Abietic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abietane diterpenoids, particularly derivatives of abietic acid, represent a promising class of natural products with a diverse range of biological activities.[1] The tricyclic skeleton of this compound serves as a versatile scaffold for chemical modifications, which can significantly enhance its therapeutic potential in areas such as oncology, infectious diseases, and inflammatory conditions.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented to aid researchers in understanding the key structural motifs that govern biological efficacy and to provide detailed experimental methodologies for further investigation.
Comparative Biological Activity of this compound Derivatives
The biological activity of this compound derivatives is highly dependent on specific structural modifications. Key areas of modification include the C-18 carboxyl group, the introduction of aromaticity in the C-ring (leading to dehydrothis compound derivatives), and substitutions on the diterpene skeleton.[3][4]
Anticancer Activity
Modifications to the this compound structure have yielded numerous derivatives with potent cytotoxic activity against various cancer cell lines. A general trend indicates that the introduction of an aldehyde group at the C-18 position can improve cytotoxic effects compared to the parent carboxylic acid or the corresponding alcohol.[2][5] Furthermore, derivatives of dehydrothis compound (DHA), which possesses an aromatic C-ring, often exhibit enhanced anticancer activity.[3][6] The addition of various heterocyclic moieties, acylhydrazone groups, and chalcone hybrids to the DHA scaffold has led to compounds with IC50 values in the low micromolar and even nanomolar range.[3][7]
| Compound/Derivative Class | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Unmodified | HeLa | > 33.1 | [1] |
| Methyl Abietate | C-18 Methyl Ester | HeLa | 11.4 | [1] |
| Abietinal | C-18 Aldehyde | HeLa | 18.6 | [1] |
| Dehydrothis compound-acylhydrazone (4w) | Acylhydrazone at C-18 of DHA | HeLa | 2.21 | [7] |
| Dehydrothis compound-acylhydrazone (4w) | Acylhydrazone at C-18 of DHA | BEL-7402 | 14.46 | [7] |
| Dehydrothis compound-quinoxaline (4b) | Quinoxaline moiety | SMMC-7721 | 0.72 | [8] |
| Dehydrothis compound-quinoxaline (4b) | Quinoxaline moiety | HeLa | 1.08 | [8] |
| Dehydrothis compound-chalcone hybrid (33) | Chalcone moiety | MCF-7 | 2.21 | [3] |
| Dehydrothis compound-chalcone hybrid (33) | Chalcone moiety | MDA-MB-231 | 5.89 | [3] |
| Dehydrothis compound-2-aryl-benzimidazole (80j) | 2-aryl-benzimidazole moiety | SMMC-7721 | 0.08 - 0.42 | [1] |
Antimicrobial Activity
This compound and its derivatives have demonstrated notable activity against a range of microbial pathogens, including drug-resistant strains.[9] Dehydrothis compound and its derivatives are particularly effective against Gram-positive bacteria.[9][10] Modifications at various positions of the DHA skeleton, such as the introduction of N-sulfonaminoethyloxime or acylaminopropyloxime groups at C-7, have been shown to significantly enhance antibacterial potency.[9]
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Dehydrothis compound | Staphylococcus epidermidis ATCC 12228 | 7.81 | [10] |
| Dehydrothis compound | Mycobacterium smegmatis ATCC 607 | 7.81 | [10] |
| Dehydrothis compound | Staphylococcus aureus CIP 106760 | 15.63 | [10] |
| Dehydrothis compound Derivative (5) | Bacillus subtilis | 4 | [9] |
| Dehydrothis compound Derivative (5) | Staphylococcus aureus | 2 | [9] |
| Dehydrothis compound Derivative (69o) | Gram-positive & Gram-negative bacteria | 1.6 - 3.1 | [9] |
| Dehydrothis compound Derivative (59w) | S. aureus Newman | 0.39 - 0.78 | [9] |
| Dehydrothis compound Derivative (57j) | Multi-drug resistant S. aureus | 1.56 - 3.13 | [9] |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[11][12] Rearranged abietane diterpenes and other derivatives have shown potent inhibitory effects on NO production, suggesting their potential as anti-inflammatory agents.[11]
| Compound/Derivative | Activity | Target | IC50 | Reference |
| Abietane Diterpenoid (2) | Anti-inflammatory | RAW 264.7 Macrophages (NO production) | 19.2 µM | [13] |
| Abietane Diterpenoid (4) | Anti-inflammatory | RAW 264.7 Macrophages (NO production) | 18.8 µM | [13] |
| Rearranged Abietane (Pygmaeocin B (5)) | Anti-inflammatory | RAW 264.7 Macrophages (NO production) | 33.0 ng/mL | [11] |
| Abietane Diterpenoid (1) | Anti-neuroinflammatory | BV2 microglia (NO production) | 3.12 µM | [14] |
| Abietane Diterpenoid (2) | Anti-neuroinflammatory | BV2 microglia (NO production) | 15.53 µM | [14] |
Key Structure-Activity Relationship Insights
The following diagram illustrates the general structure-activity relationships of this compound derivatives based on current research. Modifications at key positions on the abietane scaffold significantly impact the anticancer, antimicrobial, and anti-inflammatory activities.
References
- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uv.es [uv.es]
- 3. mdpi.com [mdpi.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Synthesis and In Vitro Anticancer Activity of Novel Dehydrothis compound-Based Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydrothis compound as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dehydrothis compound Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Antimicrobial Spectrum of Abietic Acid and Other Resin Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antimicrobial performance of abietic acid against other structurally related resin acids. The information presented is collated from various scientific studies to aid in the research and development of new antimicrobial agents.
Executive Summary
Resin acids, a class of diterpenoids found in coniferous trees, have long been recognized for their biological activities, including antimicrobial properties. Among them, this compound is a prominent member. This guide details the antimicrobial spectrum of this compound in comparison to other common resin acids such as dehydrothis compound, pimaric acid, and isopimaric acid. The data indicates that these compounds generally exhibit greater potency against Gram-positive bacteria, with variable efficacy against Gram-negative bacteria and fungi. Dehydrothis compound, in several instances, demonstrates superior or comparable activity to this compound against Gram-positive organisms.
Comparative Antimicrobial Activity
The antimicrobial efficacy of resin acids is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and other resin acids against common pathogens.
| Resin Acid | Test Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus (MSSA) | 60[1] |
| Staphylococcus aureus (MRSA) | 8 - 64[1][2] | |
| Staphylococcus pseudintermedius (MSSP) | 8[1] | |
| Staphylococcus pseudintermedius (MRSP) | 32 - 64[1] | |
| Escherichia coli | >1024[3] | |
| Pseudomonas aeruginosa | 512[4] | |
| Candida albicans | >1024[5] | |
| Dehydrothis compound | Staphylococcus aureus | 2 - 15.63[6][7] |
| Staphylococcus aureus (MRSA) | 32[6] | |
| Bacillus subtilis | 4[6] | |
| Escherichia coli | 125[7] | |
| Candida albicans | >125[7] | |
| Pimaric Acid (4-epi-pimaric acid) | Streptococcus mutans | 4 - 16[8][9] |
| Isopimaric Acid | Staphylococcus aureus (MDR & MRSA) | 32 - 64[2] |
Experimental Protocols
The data presented in this guide is primarily derived from studies employing standard antimicrobial susceptibility testing methods. The following are detailed summaries of the typical experimental protocols used.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a substance in a liquid medium.
1. Preparation of Reagents and Materials:
-
Resin Acids: Stock solutions are prepared by dissolving the pure resin acid in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to a high concentration (e.g., 10 mg/mL).
-
Growth Media: Mueller-Hinton Broth (MHB) is commonly used for bacteria, while RPMI-1640 medium is often used for fungi like Candida.
-
Microorganism: A fresh overnight culture of the test microorganism is prepared in the appropriate broth.
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates are used for the assay.
2. Inoculum Preparation:
-
The turbidity of the overnight microbial culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
The standardized suspension is then further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
A serial two-fold dilution of the resin acid stock solution is performed across the wells of the 96-well plate using the appropriate growth medium. This creates a gradient of decreasing concentrations of the resin acid.
-
The prepared microbial inoculum is added to each well containing the diluted resin acid.
-
Control wells are included: a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth only).
-
The plates are incubated at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the resin acid at which no visible growth (turbidity) of the microorganism is observed.
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.
1. Preparation of Reagents and Materials:
-
Resin Acids: Solutions of known concentrations are prepared in a suitable solvent.
-
Agar Media: Mueller-Hinton Agar (MHA) is typically used for bacteria.
-
Microorganism: A standardized inoculum is prepared as described for the broth microdilution method.
-
Petri Dishes: Sterile petri dishes are used to pour the agar plates.
-
Sterile Cork Borer: Used to create wells in the agar.
2. Inoculum and Plate Preparation:
-
A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of the MHA plate to create a lawn of bacteria.
-
The inoculated plate is allowed to dry for a few minutes.
3. Assay Procedure:
-
Sterile wells, typically 6-8 mm in diameter, are punched into the agar using a sterile cork borer.
-
A fixed volume (e.g., 50-100 µL) of the resin acid solution is added to each well.
-
A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the resin acids) are also added to separate wells.
-
The plates are incubated at 37°C for 18-24 hours.
4. Interpretation of Results:
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for comparing the antimicrobial spectra of different resin acids.
References
- 1. Palmitoleic acid sensitizes vancomycin-resistant Staphylococcus aureus to vancomycin by outpacing the expression of resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hereditybio.in [hereditybio.in]
- 3. rsc.org [rsc.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Palmitic Acid Inhibits the Virulence Factors of Candida tropicalis: Biofilms, Cell Surface Hydrophobicity, Ergosterol Biosynthesis, and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. botanyjournals.com [botanyjournals.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial Activity and Mechanism of Lauric Acid Against Staphylococcus aureus and Its Application in Infectious Cooked Chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (+)-Dehydrothis compound, an Abietane-Type Diterpene, Inhibits Staphylococcus aureus Biofilms in Vitro [mdpi.com]
A Head-to-Head Comparison of Abietic Acid and Pimaric Acid in Biological Assays
In the landscape of natural product research, diterpenoid resin acids are gaining prominence for their diverse pharmacological activities. Among these, abietic acid and pimaric acid, both derived from pine resin, have demonstrated significant potential in various biological assays. This guide provides a comprehensive head-to-head comparison of their performance in key therapeutic areas, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Overview of this compound and Pimaric Acid
This compound is a primary component of rosin and is known for its anti-inflammatory, anti-allergic, and anti-convulsant properties.[1] Recent studies have also highlighted its promising anticancer activities.[1][2] Pimaric acid, another significant resin acid, has been recognized for its anticancer, antimicrobial, and anti-inflammatory effects.[3][] While both compounds share structural similarities as tricyclic diterpenoids, their distinct stereochemistry influences their biological efficacy.
Anticancer Activity: A Comparative Analysis
Both this compound and pimaric acid have exhibited potent cytotoxic effects against various cancer cell lines. However, their mechanisms of action and efficacy can differ.
This compound has shown significant anti-proliferative effects against non-small-cell lung cancer (NSCLC), breast cancer, and bladder cancer cells.[2][5][6] It has been reported to induce cell cycle arrest at the G0/G1 or G2/M phase and trigger apoptosis.[2][6] A key mechanism of its anticancer action is the inhibition of the IKKβ/NF-κB signaling pathway.[5][7][8]
Pimaric acid has demonstrated notable anticancer activity against human ovarian cancer cells.[3][9] Its mechanism involves the induction of endoplasmic reticulum stress and caspase-dependent apoptosis, leading to cell cycle arrest at the G2/M phase.[3][10] Pimaric acid also inhibits the migration of cancer cells.[10]
| Parameter | This compound | Pimaric Acid | Reference |
| Cancer Cell Line | PC-9 (NSCLC) | PA-1 (Ovarian) | [3][5] |
| IC50 Value | 14.54 µM | Not explicitly stated in the same format, but significant cytotoxicity observed in the 0-320 µM range. | [5][9][10] |
| Cancer Cell Line | H1975 (NSCLC) | - | [5] |
| IC50 Value | 19.97 µM | - | [5] |
| Cancer Cell Line | MCF-7 (Breast) | - | [6] |
| IC50 Value | 0.06 µg/mL | - | [6] |
| Mechanism of Action | Inhibition of IKKβ/NF-κB signaling, Cell cycle arrest (G0/G1 or G2/M), Apoptosis induction. | Endoplasmic reticulum stress, Caspase-dependent apoptosis, Cell cycle arrest (G2/M), Inhibition of cell migration. | [2][3][5][10] |
Anti-inflammatory Effects: A Mechanistic Comparison
Both acids exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
This compound has been shown to attenuate inflammation by suppressing the NF-κB and MAPK signaling pathways.[11][12] It also inhibits the polarization of M1 macrophages, which are pro-inflammatory.[11] Furthermore, this compound can inhibit lipoxygenase, an enzyme involved in inflammatory pathways.[13][14]
Pimaric acid demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[] It also down-regulates the NF-κB and AP-1 signaling pathways, which are crucial in the expression of inflammatory mediators like matrix metalloproteinase-9 (MMP-9).[9]
| Parameter | This compound | Pimaric Acid | Reference |
| Signaling Pathway | Inhibition of NF-κB and MAPK signaling. | Inhibition of NF-κB and AP-1 signaling. | [9][11][12] |
| Key Mechanism | Inhibition of M1 macrophage polarization. | Inhibition of pro-inflammatory cytokine production. | [][11] |
| Enzymatic Inhibition | Inhibits lipoxygenase. | Inhibits MMP-9 expression. | [9][13][14] |
Antimicrobial Potency: A Head-to-Head Look
Abietic and pimaric acids have demonstrated broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.
This compound is effective against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and the cariogenic bacterium Streptococcus mutans.[15][16][17] It can act synergistically with conventional antibiotics like oxacillin to combat resistant strains.[15][18]
Pimaric acid has shown strong antibacterial activity against Paenibacillus larvae, the causative agent of American foulbrood in bees.[19][20][21] It is also effective against oral pathogens such as Streptococcus mutans.[22] Its mode of action involves the disruption of the bacterial plasma membrane and inhibition of biofilm formation.[19][21] Studies suggest that abietic-type acids generally exhibit more pronounced antibacterial activity than pimaric-type acids against Gram-positive bacteria.[23][24]
| Parameter | This compound | Pimaric Acid | Reference |
| Target Organism | Staphylococcus aureus (including MRSA) | Paenibacillus larvae | [15][19][20] |
| MIC Value | 8 µg/mL (MRSA) | 6.25 µg/mL | [15][19][20] |
| Target Organism | Staphylococcus pseudintermedius (MSSP) | Streptococcus mutans | [18][22] |
| MIC Value | 8 µg/mL | 4-16 µg/mL | [18][22] |
| Target Organism | Staphylococcus pseudintermedius (MRSP) | - | [18] |
| MIC Value | 32-64 µg/mL | - | [18] |
| Mechanism of Action | Synergistic with oxacillin. | Disruption of plasma membrane, Inhibition of biofilm formation. | [15][19][21] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms discussed, the following diagrams illustrate the key signaling pathways affected by abietic and pimaric acids, as well as a general workflow for assessing their biological activity.
Caption: this compound inhibits the NF-κB signaling pathway by targeting IKKβ.
Caption: Pimaric acid's multi-faceted anticancer mechanism.
Caption: General workflow for evaluating biological activity.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound or pimaric acid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform serial two-fold dilutions of this compound or pimaric acid in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Western Blot Analysis
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-IKKβ, anti-NF-κB).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
Both this compound and pimaric acid present compelling cases as lead compounds for the development of novel therapeutics. This compound shows particular promise in the realm of anticancer and antibacterial applications, especially against resistant strains, through its well-defined inhibition of the NF-κB pathway. Pimaric acid demonstrates a broader mechanistic approach in its anticancer activity and potent efficacy against specific microbial threats. The choice between these two resin acids will ultimately depend on the specific therapeutic target and desired biological outcome. Further head-to-head studies in standardized assay conditions are warranted to fully elucidate their comparative potential.
References
- 1. Anticancer activities of natural this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer activities of natural this compound [frontiersin.org]
- 3. Anticancer effects of Pimaric acid is mediated via endoplasmic reticulum stress, caspase-dependent apoptosis, cell cycle arrest, and inhibition of cell migration in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Growth Inhibition and Apoptotic Effect of Pine Extract and this compound on MCF-7 Breast Cancer Cells via Alteration of Multiple Gene Expressions Using In Vitro Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pimaric acid | MMP-9 Inhibitor | TargetMol [targetmol.com]
- 11. This compound attenuates sepsis-induced lung injury by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway to inhibit M1 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound attenuates RANKL induced osteoclastogenesis and inflammation associated osteolysis by inhibiting the NF-KB and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial and antibiofilm effects of this compound on cariogenic Streptococcus mutans | Semantic Scholar [semanticscholar.org]
- 17. Antimicrobial and antibiofilm effects of this compound on cariogenic Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synergistic Effect of this compound with Oxacillin against Methicillin-Resistant Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. khu.elsevierpure.com [khu.elsevierpure.com]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. tandfonline.com [tandfonline.com]
A Comparative Guide to the Inter-Laboratory Validation of Quantitative Methods for Abietic Acid
This guide provides a comprehensive comparison of various analytical methods for the quantification of abietic acid, drawing upon data from multiple laboratory validation studies. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview to aid in the selection of the most suitable method for their specific applications. This document summarizes key performance parameters, details the experimental protocols, and provides a visual representation of the general validation workflow.
Data Presentation: A Comparative Analysis of Validated Methods
The following tables summarize the validation parameters for different quantitative methods for this compound as reported in various studies. This comparative approach simulates an inter-laboratory validation by presenting the performance of distinct methods developed and validated in different research settings.
Table 1: Performance Comparison of HPLC and LC-MS Methods for this compound Quantification
| Parameter | HPLC-DAD[1][2] | HPLC-UV[3] | LC-MS/MS[4][5] | In-tube SPME LC/MS[6] |
| Analyte(s) | This compound, Dehydrothis compound | This compound | This compound, Dehydrothis compound | This compound, Dehydrothis compound |
| Linearity (r²) | > 0.999 | Not Specified | > 0.999 | > 0.9998 |
| Linear Range | Not Specified | Not Specified | 2.0–100 µg/L[5] / 5.0-200.0 μg/kg[4] | 0 to 50 ng/mL[6] |
| Limit of Detection (LOD) | 0.15 ppm[7] | Not Specified | 1.1 µg/kg[5] / 0.36 µg/kg[4] | 2.9 pg/mL[6] |
| Limit of Quantitation (LOQ) | 0.5 ppm[7] | Not Specified | 3.6 µg/kg[5] / 1.08 µg/kg[4] | Not Specified |
| Accuracy (Recovery) | 92-105%[1] | Not Specified | 81.7%–93.7%[5] / 68.5%-107.6%[4] | > 79%[6] |
| Precision (%RSD) | < 2% (inter-day)[1] | Not Specified | < 12%[5] / 5.3%-12.6%[4] | < 6.6%[6] |
Experimental Protocols: Detailed Methodologies
The following sections detail the experimental conditions for the key analytical techniques cited in the comparative data tables.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the quantification of this compound in natural resins and cosmetic raw materials.[1][2]
-
Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD).[1]
-
Column: Pursuit PFP column (150 mm x 4.6 mm, 5.0 μm).[2]
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% formic acid (75:25, v/v).[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Detection Wavelength: 245 nm.[2]
-
Sample Preparation: Samples are prepared using an ultrasonic-assisted approach.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method has been applied to determine this compound content in rosin from different pine species.[3]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.[3]
-
Column: C18 column (μ-Bondapak C18 150 × 3.9 mm).[3]
-
Mobile Phase: Acetonitrile:water:phosphoric acid (60:40:0.1, v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 241 nm.[3]
-
Run Time: 20 minutes.[3]
-
Temperature: 60 °C.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is used for the determination of this compound in complex matrices such as livestock and poultry skin.[4][5]
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[5]
-
Column: C18 column (100 mm × 2.1 mm, 2 μm).[5]
-
Mobile Phase: A gradient elution program with 5 mmol ammonium acetate in water (A) and methanol (B)[4] or a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol (10:90, v/v).[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
Sample Preparation: Samples are extracted with an acetonitrile and water solution, followed by purification using a solid-phase extraction (SPE) column (e.g., HLB).[4][5]
In-Tube Solid-Phase Microextraction coupled with Liquid Chromatography-Mass Spectrometry (In-tube SPME LC/MS)
This automated method offers high sensitivity for the analysis of this compound in food samples.[6]
-
Instrumentation: In-tube solid-phase microextraction (SPME) system coupled with a Liquid Chromatography-Mass Spectrometry (LC/MS) system.[6]
-
Extraction Capillary: Supel Q PLOT capillary column.[6]
-
Extraction Conditions: 20 draw/eject cycles of 40 µL of sample.[6]
-
Chromatographic Column: ODS-3 column.[6]
-
Mobile Phase: 5mM ammonium formate/acetonitrile (10/90, v/v).[6]
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.[6]
Mandatory Visualization: Workflow and Pathways
The following diagrams illustrate the generalized workflow for inter-laboratory method validation and a conceptual representation of the analytical process.
Caption: Inter-laboratory validation workflow.
Caption: General analytical workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and determination of the quality of rosins and turpentines extracted from Pinus oocarpa and Pinus patula resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Simultaneous Determination of this compound and Dehydrogenated this compound in Livestock and Poultry Skin by Liquid Chromatography-Tandem Mass Spectrometry [spkx.net.cn]
- 6. Analysis of this compound and dehydrothis compound in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brjac.com.br [brjac.com.br]
Safety Operating Guide
Proper Disposal of Abietic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of abietic acid in a laboratory setting. Adherence to these procedural guidelines is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound presents several hazards that necessitate careful handling during use and disposal. It is crucial to be aware of these properties to mitigate risks. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this chemical.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2][3]
Summary of this compound Hazards:
| Hazard Statement | GHS Classification Codes | Citations |
| Causes skin irritation | H315 | [1][2][3][4] |
| May cause an allergic skin reaction | H317 | [4] |
| Causes serious eye irritation | H319 | [1][2][3][4] |
| May cause respiratory irritation | H335 | [1][3][4] |
| Very toxic to aquatic life | H400 | [1][4] |
| Very toxic to aquatic life with long-lasting effects | H410 | [1] |
Step-by-Step Disposal Protocol
Due to its classification as a hazardous substance, particularly its high toxicity to aquatic life, this compound must not be disposed of down the drain or in regular trash.[5][6] It must be managed as hazardous waste and disposed of through a licensed chemical waste disposal service.[3]
Waste Collection
-
Designated Waste Container : Collect all solid this compound waste, including contaminated materials like weigh boats or paper, in a dedicated, properly labeled hazardous waste container.
-
Container Compatibility : The container must be chemically resistant, sturdy, and have a secure, tight-fitting lid.[7] Ideally, use the original container if it is in good condition.[8] Do not use incompatible containers such as metal for acids.[8][9]
-
Labeling : Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., irritant, environmentally hazardous).
Waste Storage in the Laboratory
-
Segregation : Store the this compound waste container separately from incompatible materials, especially strong bases and oxidizing agents.[6][8]
-
Satellite Accumulation Area (SAA) : Keep the waste container in a designated SAA, which should be near the point of generation and under the control of laboratory personnel.[8][9]
-
Secondary Containment : All liquid waste containers, and as a best practice, solid waste containers, should be placed in secondary containment to prevent spills.[7]
-
Container Management : Keep the waste container closed at all times, except when adding waste.[7] Do not overfill the container; a maximum of 90% capacity is recommended.[9]
Arranging for Disposal
-
Contact EHS : Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or the designated waste management provider.
-
Documentation : Complete any required waste manifests or pickup request forms accurately.
-
Professional Disposal : The waste will be transported to a licensed facility for appropriate treatment, which may include controlled incineration with flue gas scrubbing.[1]
Emergency Procedures: Spill and Leak Management
In the event of a spill, immediate and proper response is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Alert others in the area and evacuate the immediate vicinity of the spill. Ensure the area is well-ventilated.[1]
-
Wear Appropriate PPE : Before cleaning up, don the necessary personal protective equipment, including a respirator, chemical-resistant gloves, safety goggles, and protective clothing.[2][10]
-
Contain the Spill : Prevent the spill from spreading and ensure it does not enter any drains or waterways.[1][5]
-
Clean-up :
-
Decontaminate : Clean the spill area with a suitable solvent (such as alcohol), followed by washing with soap and water.[10] Collect all cleaning materials as hazardous waste.
-
Dispose of Waste : Seal all contaminated materials in a vapor-tight bag or container and dispose of it as hazardous waste.[10]
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for laboratory chemical waste, highlighting the correct pathway for a hazardous substance like this compound.
Caption: Decision workflow for laboratory chemical waste disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. southwest.tn.edu [southwest.tn.edu]
- 3. carlroth.com [carlroth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Safeguarding Your Research: A Guide to Handling Abietic Acid
Essential safety protocols and logistical plans for the laboratory use of Abietic Acid, ensuring the protection of researchers and the integrity of experiments.
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, a diterpene resin acid. Adherence to these procedures is critical to mitigate risks and ensure a safe research environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. This involves a combination of personal protective equipment and appropriate engineering controls.
| Protection Type | Equipment/Control | Specification & Use |
| Eye and Face Protection | Safety Goggles / Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash protection. |
| Skin Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile or butyl rubber gloves are recommended for handling acids.[2] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] This includes a lab coat, and for larger quantities, an impervious apron or suit may be necessary. | |
| Respiratory Protection | Respirator | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards is required.[1] Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or irritation is experienced.[3] |
| Engineering Controls | Ventilation | Use with adequate ventilation to keep airborne concentrations low.[1] Local exhaust ventilation is recommended.[3] |
| Safety Stations | Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[1] |
Hazard Summary
This compound poses several health and environmental hazards that necessitate careful handling.
| Hazard Type | Description |
| Acute Health Hazards | Causes skin, eye, and respiratory tract irritation.[1][4][5] May cause an allergic skin reaction.[5] Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[4] |
| Fire and Explosion Hazard | Very fine particles can cause a fire or explosion.[1] Avoid generating dusty conditions. |
Experimental Protocols: Safe Handling and Disposal
Handling this compound:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Dispensing: Minimize dust generation and accumulation when handling the solid form.[1] Use non-sparking tools.[4]
-
Procedure: Avoid contact with eyes, skin, and clothing.[1] Keep the container tightly closed when not in use.[1]
-
Post-Handling: Wash hands thoroughly after handling.[1] Remove contaminated clothing and wash it before reuse.[1]
Spill Management:
-
Evacuation: Evacuate personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the chemical enter drains.[4]
-
Clean-up: For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid creating dust.[3] For liquid spills, use an inert absorbent material.
-
Decontamination: Clean the contaminated surface thoroughly.[3]
Disposal Plan:
-
Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[1]
-
Containerization: Collect waste in a suitable, closed, and properly labeled container.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with applicable regional, national, and local laws and regulations.[3] Do not dispose of it in the sewer system.
First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Remove from exposure and move to fresh air immediately.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |
| Skin Contact | Get medical aid.[1] Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash clothing before reuse.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Get medical aid.[1] |
| Ingestion | Get medical aid.[1] Do NOT induce vomiting.[1] If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1] |
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
